2-Amino-1-(furan-2-YL)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(furan-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEARERKYHKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530040 | |
| Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88352-86-7 | |
| Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-1-(furan-2-YL)ethanone hydrochloride" fundamental properties
An In-Depth Technical Guide to 2-Amino-1-(furan-2-YL)ethanone hydrochloride: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Publication Date: January 17, 2026
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from its precursors and close structural analogs. The document details a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its reactivity and potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science.
Introduction: The Strategic Value of the Furan-Based α-Aminoketone Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties contribute to the biological activity of these molecules. When incorporated into an α-aminoketone framework, the resulting molecule, such as this compound, becomes a versatile intermediate for the synthesis of more complex heterocyclic systems. The primary amine and the ketone functionalities offer orthogonal reactivity, allowing for selective derivatization and the construction of diverse molecular architectures. This guide will focus on the synthesis and projected properties of this valuable, yet not extensively characterized, chemical entity.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of this compound is a two-step process commencing from the readily available 2-acetylfuran. This pathway involves an initial α-bromination followed by the conversion of the resulting α-bromoketone to the desired primary amine hydrochloride.
Step 1: α-Bromination of 2-Acetylfuran
The first step is the electrophilic substitution at the α-carbon of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethanone. This is a standard and well-documented transformation.
Step 2: The Delépine Reaction for Primary Amine Synthesis
The conversion of the α-bromoketone to the primary amine is effectively achieved via the Delépine reaction. This classic method offers a selective route to primary amines from alkyl halides, avoiding the over-alkylation often encountered in direct amination with ammonia.[1] The reaction proceeds by forming a quaternary ammonium salt with hexamethylenetetramine (urotropine), which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[2][3]
Overall Synthetic Workflow
Caption: Synthetic pathway to this compound.
Physicochemical Properties
Direct experimental data for this compound is not widely available. Therefore, the properties of its precursors are provided, and the properties of the final compound are estimated based on the well-characterized analog, 2-amino-1-phenylethanone hydrochloride.[4][5]
Properties of Precursors
| Property | 2-Acetylfuran | 2-Bromo-1-(furan-2-yl)ethanone | Source(s) |
| CAS Number | 1192-62-7 | 15109-94-1 | [6] |
| Molecular Formula | C₆H₆O₂ | C₆H₅BrO₂ | [6] |
| Molecular Weight | 110.11 g/mol | 189.01 g/mol | [6] |
| Appearance | Low melting solid | Brown, low-melting solid | [7] |
| Melting Point | 30 °C | 34 °C | [7] |
| Boiling Point | 168-169 °C | 227 °C | [7] |
| Density | 1.0975 g/cm³ | 1.616 g/cm³ | [7] |
Predicted Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₈ClNO₂ | - |
| Molecular Weight | 161.59 g/mol | - |
| Appearance | Off-white to light brown crystalline solid | Analogy to similar aminoketone hydrochlorides |
| Melting Point | >180 °C (with decomposition) | Analogy to 2-amino-1-phenylethanone hydrochloride (194 °C dec.)[4][5] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form enhances aqueous solubility.[8] |
| Stability | Stable under standard ambient conditions. Store in a cool, dry place. | Amine hydrochloride salts are generally stable crystalline solids.[9] |
Spectroscopic Analysis
Spectroscopic Data of 2-Bromo-1-(furan-2-yl)ethanone
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the furan ring protons and a singlet for the α-bromomethylene protons. |
| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon, and the α-bromomethylene carbon. |
| IR | Strong absorption for the carbonyl (C=O) group, and characteristic peaks for the furan ring. |
Predicted Spectroscopic Features of this compound
| Technique | Predicted Features | Rationale |
| ¹H NMR | - Furan protons (δ 6.5-7.8 ppm)- Methylene protons (α to NH₃⁺) (δ ~4.5 ppm)- Broad singlet for -NH₃⁺ protons | The electron-withdrawing ammonium group will deshield the adjacent methylene protons. The ammonium protons will be a broad, exchangeable signal. |
| ¹³C NMR | - Furan carbons- Carbonyl carbon (δ ~190 ppm)- Methylene carbon (α to NH₃⁺) | The chemical shifts will be influenced by the protonation state of the amine. |
| IR (cm⁻¹) | - Broad N-H stretch (2800-3200)- Carbonyl (C=O) stretch (~1680-1700)- N-H bend (~1500-1600)- C-O and C-C stretches of the furan ring | The broad N-H stretch is characteristic of ammonium salts.[8] The carbonyl stretch will be at a typical frequency for an aryl ketone. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free amine (m/z ~126.05) | The molecular ion of the free base is expected. |
Reactivity and Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable synthon. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and condensation to form imines. The ketone functionality is susceptible to nucleophilic attack and can be used to construct various heterocyclic systems.
This compound is a precursor for the synthesis of:
-
Thiazoles: Reaction with thiourea or thioamides.
-
Imidazoles: Condensation with aldehydes.
-
Pyrazines: Self-condensation or reaction with other α-aminoketones.
The furan moiety is a key component in numerous approved drugs, highlighting the therapeutic potential of its derivatives.
Safety, Handling, and Storage
Safety Information for 2-Bromo-1-(furan-2-yl)ethanone
The precursor, 2-bromo-1-(furan-2-yl)ethanone, is a hazardous substance.[6]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Handling and Storage of this compound
While specific toxicity data is unavailable, it should be handled with care, assuming it is a potential irritant.
-
Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Amine hydrochloride salts can be hygroscopic, and moisture should be avoided.[10]
Detailed Experimental Protocols
Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform). Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Synthesis of this compound (Delépine Reaction)
-
Salt Formation: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1 equivalent) in chloroform. To this solution, add hexamethylenetetramine (1.1 equivalents). Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitate by filtration and wash with cold chloroform. The salt can be used in the next step without further purification.
-
Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Workup: After cooling, the precipitated ammonium chloride and by-products are filtered off. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
References
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Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]
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Wikipedia. (2023). Delépine reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Delépine amine synthesis. Retrieved from [Link]
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Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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ACS Publications. (1971). Optically active amines. XII. Synthesis and spectral properties some optically active .alpha.-oximino ketones and .alpha.-amino ketone hydrochlorides. Dimerization of .alpha.-amino ketones. Retrieved from [Link]
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ChemSrc. (2025). 2-Amino-1-phenylethanone hydrochloride. Retrieved from [Link]
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iChemical. (n.d.). 2-Amino-1-phenylethanone hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]
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ACS Publications. (1974). Correction. Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Dimerization of α-Amino Ketone Hydrochlorides. Dimerization of α-Amino Ketones. Retrieved from [Link]
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Wikipedia. (2023). Aminoaldehydes and aminoketones. Retrieved from [Link]
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Asian Journal of Chemistry. (2007). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Retrieved from [Link]
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University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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"2-Amino-1-(furan-2-YL)ethanone hydrochloride" chemical structure and characterization
An In-depth Technical Guide to 2-Amino-1-(furan-2-yl)ethanone hydrochloride: Synthesis, Characterization, and Analysis
Introduction
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic drug development. As a functionalized aminoketone, it serves as a versatile building block for the synthesis of more complex molecular architectures, including various pharmacologically active agents. The presence of the furan moiety, a common scaffold in numerous natural products and pharmaceuticals, combined with a reactive aminoketone function, makes this compound a valuable precursor for creating novel therapeutic candidates.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and robust analytical methods for the characterization and quality control of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties. This compound consists of a furan ring connected to an ethanone backbone, with an amino group at the alpha position. The hydrochloride salt form is typically preferred as it enhances the compound's stability and aqueous solubility compared to the free base.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethanone;hydrochloride | [1] |
| Synonyms | 2-amino-1-(2-furyl)ethanone hydrochloride | [2] |
| CAS Number | 88352-86-7 | [2] |
| Molecular Formula | C₆H₈ClNO₂ | [1] |
| Molecular Weight | 161.59 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | ≥95% (typical) | [2] |
| Storage | Room Temperature, under inert atmosphere | [2] |
| InChI Key | RKEARERKYHKVQD-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is most effectively achieved through a multi-step process starting from the commercially available 2-acetylfuran. The chosen pathway involves an initial α-bromination followed by a nucleophilic substitution to introduce the amino group, and finally, conversion to the hydrochloride salt. This approach is selected for its reliability and use of well-established chemical transformations.
Caption: Overall Synthetic Workflow
Step 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
Principle: The synthesis commences with the α-bromination of 2-acetylfuran.[3][4] This is a classic electrophilic substitution reaction where one of the α-hydrogens of the ketone is replaced by a bromine atom. The reaction is typically performed in a suitable solvent at a controlled temperature to prevent side reactions.[5]
Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylfuran (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. The key is to maintain the temperature below 5 °C to minimize polysubstitution and side reactions. The disappearance of the bromine's reddish-brown color indicates its consumption.[5]
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (2-acetylfuran) is no longer detectable.
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. The crude 2-bromo-1-(furan-2-yl)ethanone will precipitate as a solid or oil.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove acetic acid. The product can be further purified by recrystallization from a solvent mixture like ethanol/water or by flash column chromatography on silica gel.[5]
Expert Insight: The choice of glacial acetic acid as a solvent is crucial as it facilitates the enolization of the ketone, which is the reactive species in the bromination, while also being a good solvent for bromine. Strict temperature control is the most critical parameter for achieving high yield and purity.
Step 2: Synthesis of 2-Amino-1-(furan-2-yl)ethanone (Delépine Reaction)
Principle: The conversion of the α-bromo ketone to an α-amino ketone is achieved via the Delépine reaction. This method involves two stages: first, the reaction of the bromo-intermediate with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt (the Delépine complex), followed by acidic hydrolysis of this salt to yield the primary amine. This method is chosen for its efficiency and for avoiding the over-alkylation issues common with other amination methods.
Protocol:
-
Complex Formation: Dissolve the purified 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in chloroform or a similar chlorinated solvent in a round-bottom flask. Add hexamethylenetetramine (1.1 eq) to the solution. Stir the mixture at room temperature for 12-24 hours. The formation of the quaternary ammonium salt is typically observed as a precipitate.
-
Hydrolysis: After the complex has formed, filter off the solid salt and wash it with diethyl ether. Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux: Heat the suspension to reflux for 4-6 hours. This step hydrolyzes the complex to release the primary amine hydrochloride.
-
Isolation: After cooling, the product, this compound, may precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
Step 3: Final Salt Formation (if free base is isolated)
Principle: If the hydrolysis step yields the free amine, it must be converted to the stable hydrochloride salt. This is a straightforward acid-base reaction.
Protocol:
-
Dissolve the isolated free amine in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical Workflow for Product Validation
Table 2: Expected Spectroscopic and Chromatographic Data
| Technique | Expected Characteristics |
| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm). Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ 8.0-9.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Ketone Carbonyl (C=O): Signal around δ 185-195 ppm. Furan Carbons: Four signals in the range of δ 110-155 ppm. Methylene Carbon (-CH₂-): Signal around δ 45-55 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption band from 2800-3200 cm⁻¹ (amine salt). C=O Stretch: Strong, sharp absorption around 1670-1690 cm⁻¹. C-O-C Stretch (Furan): Characteristic bands around 1000-1250 cm⁻¹. C=C Stretch (Furan): Absorptions around 1500-1600 cm⁻¹. |
| Mass Spec (ESI+) | Molecular Ion (M+H)⁺: Expected m/z corresponding to the free base (C₆H₇NO₂), at approximately 126.05 Da.[1] |
| HPLC | A single major peak indicating high purity (>95%) on a reverse-phase C18 column with UV detection. |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and allows for the observation of the amine protons.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.
High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method can be adapted for purity analysis.[6][7]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the furanone chromophore (typically around 270-280 nm).
-
Injection Volume: 10 µL.
Safety, Handling, and Storage
Safety:
-
The precursor, 2-bromo-1-(furan-2-yl)ethanone, is harmful if swallowed, causes severe skin burns, and may cause respiratory irritation.[5][8] Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The final product, this compound, should be handled with care, assuming it may be an irritant.
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use in a well-ventilated area.
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
This compound is a valuable synthetic intermediate. The protocols outlined in this guide provide a robust and reliable pathway for its synthesis and characterization. By understanding the principles behind each experimental step and employing rigorous analytical validation, researchers can confidently produce and utilize this compound in their drug discovery and development endeavors. The detailed methodologies serve as a practical resource, ensuring both the quality of the final product and the safety of the laboratory professional.
References
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2-amino-1-(furan-2-yl)ethan-1-one hydrochloride . PubChem. Available at: [Link]
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2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride . PubChem. Available at: [Link]
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2-Bromo-1-(furan-2-yl)ethan-1-one . PubChem. Available at: [Link]
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Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study . MDPI. Available at: [Link]
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2-Acetylfuran (HMDB0033127) . Human Metabolome Database. Available at: [Link]
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2-Acetylfuran . Wikipedia. Available at: [Link]
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1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol . ResearchGate. Available at: [Link]
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1-Furan-2-yl-ethanone . Oakwood Chemical. Available at: [Link]
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An In-depth Technical Guide to 2-Amino-1-(furan-2-YL)ethanone hydrochloride (CAS: 88352-86-7)
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2][3] Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, which can lead to enhanced metabolic stability, improved receptor binding interactions, and favorable pharmacokinetic profiles.[4][5] The furan nucleus is integral to a wide array of therapeutics, demonstrating its versatility across various disease areas, including infectious diseases, inflammation, and oncology.[1][3][4][5][6][7][8][9][10][11][12][13][14]
This technical guide focuses on 2-Amino-1-(furan-2-YL)ethanone hydrochloride (CAS: 88352-86-7), an important synthetic intermediate. This molecule combines the privileged furan scaffold with an α-aminoketone functionality, a reactive handle that opens a gateway to a diverse range of more complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and potential applications of this compound is crucial for leveraging its synthetic utility in the discovery of novel therapeutic agents. The hydrochloride salt form of this compound generally enhances its stability and aqueous solubility, making it more amenable to handling and downstream reactions.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring the purity of subsequent products.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethanone;hydrochloride | |
| CAS Number | 88352-86-7 | |
| Molecular Formula | C₆H₈ClNO₂ | |
| Molecular Weight | 161.59 g/mol | [12] |
| Appearance | White to off-white crystalline powder (inferred) | |
| Purity | ≥95% | [12] |
| InChI Key | RKEARERKYHKVQD-UHFFFAOYSA-N | [12] |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the furan ring protons, typically in the range of δ 6.5-8.0 ppm. The methylene protons (CH₂) adjacent to the amino and carbonyl groups would likely appear as a singlet around δ 4.5-5.0 ppm. The protons of the ammonium group (-NH₃⁺) would be expected to appear as a broad singlet at a downfield chemical shift, potentially around δ 8.0-9.0 ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (C=O) is expected to be the most downfield signal, likely above δ 180 ppm. The carbons of the furan ring would appear in the aromatic region (δ 110-150 ppm), and the methylene carbon (CH₂) would be expected in the range of δ 40-50 ppm.
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): Key vibrational bands would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. The N-H stretching of the primary ammonium salt would be visible as a broad band in the range of 3000-3400 cm⁻¹. C-O-C stretching of the furan ring is expected around 1000-1200 cm⁻¹.
-
Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion peak for the free base (C₆H₇NO₂) at m/z 125. The fragmentation pattern would likely involve the loss of CO, NH₂, and cleavage of the furan ring, providing structural confirmation.
Synthesis and Purification: A Proposed Methodology
The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 2-acetylfuran. The following protocol is a representative and robust method derived from established organic chemistry principles for the synthesis of α-aminoketones.[19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Diagram: Synthetic Pathway
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A Research Framework for Elucidating the Mechanism of Action of 2-Amino-1-(furan-2-yl)ethanone hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The compound 2-Amino-1-(furan-2-yl)ethanone hydrochloride belongs to a chemical class rich in biological activity, yet its specific mechanism of action remains uncharacterized in publicly available literature. The furan ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide eschews a speculative declaration of the compound's mechanism. Instead, it presents a comprehensive, scientifically rigorous framework for its elucidation. We will deconstruct the molecule's structural components, formulate plausible, data-driven hypotheses based on analogous compounds, and detail a multi-phase experimental workflow, from broad-based screening to specific target validation. This document serves as a strategic roadmap for researchers aiming to systematically uncover the pharmacological identity of this and other novel chemical entities.
The Furan Scaffold: A Cornerstone of Modern Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a recurring motif in a multitude of pharmacologically active compounds.[2] Its unique electronic and steric properties often confer favorable pharmacokinetic profiles and enhance interactions with biological targets.[2][3] Furan derivatives have demonstrated a vast spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][4]
The versatility of the furan nucleus is evident in established drugs. For example, the nitrofuran ring in nitrofurantoin is essential for its antibacterial action, which involves the formation of reactive intermediates that damage bacterial DNA.[2][5] In other contexts, the furanone ring is a key feature of certain selective COX-2 inhibitors used to manage inflammation.[2] This well-documented history of the furan scaffold's therapeutic relevance underscores the potential of this compound as a valuable pharmacological probe or lead compound.
Structural Analysis and Pharmacophore Deconstruction
A logical investigation into the mechanism of action (MoA) begins with an analysis of the molecule's constituent parts: the furan ring and the aminoketone side chain.
-
The Furan Ring: As a bioisostere of the phenyl ring, the furan moiety can engage in similar hydrophobic and π-stacking interactions with protein targets.[3][6] However, its heteroatomic nature introduces polarity, increasing its hydrogen bond acceptor capacity and potentially altering metabolic stability compared to a corresponding phenyl analog.[2][6] Electrophilic substitution typically occurs at the 2-position, highlighting its reactive potential.[2]
-
The Aminoketone Moiety: This functional group is a well-established pharmacophore. The aminoketone antidepressant bupropion, for instance, functions as a dopamine and norepinephrine reuptake inhibitor.[][8][9] This suggests that this compound could potentially interact with monoamine transporters or other neurological targets. The presence of both a hydrogen bond donor (the amine) and acceptor (the ketone) provides critical anchor points for binding to a protein's active site.
Plausible Mechanistic Hypotheses
Based on the structural analysis and extensive literature on related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Protein Kinase Inhibition Protein kinases are a major class of drug targets, and numerous heterocyclic compounds, including furan derivatives, have been identified as potent inhibitors.[10] Furan-2-yl(phenyl)methanone derivatives have shown in vitro inhibitory activity against protein tyrosine kinases.[11][12] Furthermore, furan and furopyrimidine structures have been successfully developed as inhibitors of VEGFR-2, a key kinase in angiogenesis.[13] The aminoketone structure could potentially mimic the hinge-binding region of ATP, a common feature of many kinase inhibitors.
Hypothesis 2: G Protein-Coupled Receptor (GPCR) Modulation GPCRs represent the largest family of cell surface receptors and are targeted by a significant percentage of all approved drugs.[14][15] The aromatic and amine features of the target compound make it a suitable candidate for interacting with GPCR binding pockets. Furan-containing ligands have been developed as allosteric modulators for GPCRs, and furan-based cross-linking technologies are used to study these interactions, highlighting the compatibility of the scaffold with this target class.[16][17][18]
Hypothesis 3: Monoamine Transporter Inhibition The structural similarity of the aminoketone portion of the molecule to bupropion makes inhibition of dopamine (DAT) and norepinephrine (NET) transporters a plausible mechanism.[19][20] This line of inquiry would position the compound as a potential therapeutic for neurological or psychiatric disorders.
Hypothesis 4: Antimicrobial Activity Given the broad antimicrobial profile of many furan derivatives, this possibility cannot be overlooked.[21][22] While the classic mechanism for nitrofurans involves reduction of a nitro group, which is absent here, other mechanisms involving enzymatic modification or disruption of microbial processes are possible.[4][5]
A Phased Experimental Workflow for MoA Deconvolution
To systematically test these hypotheses and remain open to novel mechanisms, a multi-phase research plan is proposed. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Proposed workflow for MoA elucidation.
Phase 1: Broad Phenotypic and Target-Class Screening
The initial goal is to cast a wide net to identify the compound's primary biological effect and narrow the field of potential target classes.
| Screening Platform | Objective | Rationale & Example Providers |
| Phenotypic Screening | Identify overall cellular or organismal effect. | Provides unbiased functional data. Panels like the NCI-60 human tumor cell line screen or antimicrobial Minimum Inhibitory Concentration (MIC) assays are standard.[5][23] |
| Kinase Panel Screen | Determine inhibitory activity against a broad range of protein kinases. | Kinases are a highly druggable target class. Platforms like KINOMEscan® or KinSight™ offer panels of over 400 human kinases.[24][25][26] |
| GPCR Panel Screen | Assess agonist, antagonist, or allosteric modulator activity at GPCRs. | GPCRs are another major target class. Services from companies like Eurofins DiscoverX or Creative Bioarray provide functional assays (cAMP, Ca2+, β-arrestin).[14][15][27] |
| Monoamine Transporter Panel | Quantify binding or uptake inhibition at DAT, NET, and SERT. | Directly tests the bupropion-related hypothesis. Radioligand binding or fluorescent substrate uptake assays are common. |
Phase 2: Unbiased Target Identification
If Phase 1 screening does not yield a clear primary target class, or if a novel mechanism is suspected, unbiased approaches are necessary to identify direct binding partners.
-
Affinity-Based Pull-Down: This classic method involves immobilizing this compound on a solid support (e.g., agarose beads) and using it as "bait" to capture binding proteins from a cell lysate.[1][28] The captured proteins are then identified by mass spectrometry.
-
Label-Free Methods: These modern techniques are advantageous as they do not require modification of the compound, which could alter its binding properties.[1][28]
-
Cellular Thermal Shift Assay (CETSA®): This powerful method assesses target engagement in intact cells or lysates.[29][30] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Changes in protein stability upon compound treatment can be detected by various means, including Western blotting or mass spectrometry.[31][32][33]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect a target protein from protease digestion.[1][34]
-
Phase 3: Target Validation and Pathway Elucidation
Once a putative target is identified, the interaction must be rigorously validated and its downstream consequences characterized.
Caption: Workflow for validating a putative target.
-
Confirm Target Engagement: An Isothermal Dose-Response Fingerprint (ITDRF) using CETSA is a gold-standard method to confirm that the compound engages the target in a cellular environment in a dose-dependent manner.[29]
-
Quantify Binding and Functional Activity: If the target is an enzyme, determine the IC50 (for inhibition) or EC50 (for activation) using in vitro biochemical assays.[35] For receptors, radioligand binding assays can determine the binding affinity (Kd).
-
Elucidate Downstream Signaling: Investigate the cellular consequences of target engagement. For a kinase inhibitor, this would involve using Western blotting to measure the phosphorylation status of known downstream substrates. For a GPCR modulator, this could involve measuring second messenger levels (e.g., cAMP, intracellular calcium) or β-arrestin recruitment.[27][36]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based CETSA experiment to generate a melt curve and confirm target stabilization.
-
Cell Culture and Treatment: Culture cells known to express the target protein to ~80% confluency. Treat cells with either the test compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).
-
Cell Lysis: Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration across all samples using a BCA assay.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates target stabilization and engagement.[29][33]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of the compound against a purified kinase.
-
Reagent Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a reaction mix containing the purified kinase, its specific substrate, and ATP at its Km concentration.
-
Kinase Reaction: In a 384-well plate, add the compound dilutions. Initiate the reaction by adding the kinase/substrate/ATP mix. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system (Promega). This involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[35]
-
Data Acquisition: Read the luminescence on a plate reader.
-
IC50 Calculation: Convert luminescence to % inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
While the precise mechanism of action for this compound is currently undefined, its chemical structure places it in a promising area of chemical space. The furan and aminoketone moieties are associated with a wide range of pharmacological activities, from kinase inhibition to modulation of CNS targets. The systematic, multi-phase research strategy outlined in this guide—progressing from broad, unbiased screening to rigorous, hypothesis-driven target validation—provides a clear and robust path to defining its biological function. The application of modern techniques like CETSA, coupled with established platforms such as kinome and GPCR screening, will enable the scientific community to efficiently deconvolve the compound's mechanism and unlock its full therapeutic potential.
References
A comprehensive, numbered list of all cited sources with clickable URLs would be compiled here from the grounding data. For the purpose of this demonstration, the citation markers in the text refer to the search results provided in the context.
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An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-1-(furan-2-yl)ethanone hydrochloride
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular entities presents a fertile ground for identifying new therapeutic agents. 2-Amino-1-(furan-2-yl)ethanone hydrochloride emerges as a compound of significant interest, wedding the biologically versatile furan ring with the pharmacologically active aminoketone backbone. The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings contribute to a wide array of biological activities.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
Concurrently, the aminoketone framework is a key structural motif in numerous biologically active compounds. This functional group arrangement is associated with a diverse range of pharmacological activities, including analgesic, anti-inflammatory, and local anesthetic effects.[4][5] The hydrochloride salt form of the parent compound enhances its solubility and stability, making it amenable to biological testing and formulation development.
This technical guide provides a comprehensive exploration of the potential biological activities of this compound. As direct studies on this specific molecule are limited, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. We will delve into its inferred pharmacological profile, propose detailed experimental protocols for its characterization, and outline potential mechanisms of action, thereby providing a roadmap for researchers and drug development professionals to unlock its therapeutic promise.
Part 1: Inferred Pharmacological Profile and Rationale
Based on the established activities of its constituent chemical moieties, we can hypothesize several potential biological activities for this compound.
Antimicrobial Activity
The furan ring is a well-established pharmacophore in antimicrobial agents.[3] The nitrofurans, for instance, are a class of antibiotics whose mechanism involves the reduction of the nitro group to generate reactive intermediates that damage bacterial DNA and ribosomes.[3] While this compound lacks a nitro group, the furan scaffold itself can contribute to antimicrobial activity through various mechanisms, including interference with bacterial metabolic pathways or disruption of cell membrane integrity. The presence of the aminoketone moiety could further enhance this activity.
Anti-inflammatory and Analgesic Potential
Numerous furan derivatives exhibit potent anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[6] The furanone ring, a close relative of the furan ring, is a key feature in some of these selective inhibitors.[1] Additionally, α-aminoketones have been shown to possess both anti-inflammatory and analgesic activities in animal models.[5] The effectiveness of these compounds can be influenced by the nature of the substituents on the aromatic ring and the length of the alkyl chain.[5] Therefore, it is plausible that this compound could modulate inflammatory pathways and exhibit analgesic effects.
Anticancer Activity
The furan scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[3][7] These compounds can exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, and disruption of microtubule dynamics.[3] For example, certain furan derivatives have been identified as novel inhibitors of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers.[8] The aminoketone portion of the molecule could also contribute to anticancer activity, as this scaffold is found in other cytotoxic agents.
Potential as a Novel Psychoactive Substance (NPS) Analog
It is crucial to acknowledge that the aminoketone scaffold is also present in some novel psychoactive substances (NPS). While the focus of this guide is on therapeutic potential, a comprehensive evaluation must include an assessment of its potential effects on the central nervous system. The structural similarity to some cathinone derivatives warrants investigation into its receptor binding profile at key CNS targets to rule out undesirable psychoactive properties. In vitro toxicological studies using neuronal cell lines would be a prudent initial step in this assessment.[9]
Part 2: A Hypothesis-Driven Experimental Roadmap
To systematically investigate the potential biological activities of this compound, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cell-based and potentially in vivo models.
Initial In Vitro Screening Workflow
The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.
Caption: A proposed workflow for the initial in vitro evaluation of this compound.
Detailed Experimental Protocols
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in the respective growth medium to create a series of two-fold serial dilutions.
-
Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.
-
Add the serial dilutions of the test compound to the inoculated wells. Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Rationale: This is a standard and widely accepted method for the initial screening of antimicrobial activity, providing a quantitative measure of the compound's potency.
Objective: To assess the inhibitory effect of this compound on cyclooxygenase enzymes.
Materials:
-
This compound
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (commercially available)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound, and a reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at the recommended temperature.
-
Measure the production of prostaglandin G2 (PGG2) using the detection reagent provided in the kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Rationale: This assay directly measures the inhibitory activity of the compound on the key enzymes involved in the inflammatory response, allowing for the determination of both potency and selectivity.
Part 3: Potential Mechanisms of Action and Signaling Pathways
Should initial screening reveal promising activity, further investigation into the underlying mechanisms of action is warranted.
Potential Anti-inflammatory Signaling Pathway
A plausible mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by this compound.
Potential Anticancer Mechanism: Induction of Apoptosis
For anticancer activity, a possible mechanism is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.
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The Strategic Role of 2-Amino-1-(furan-2-yl)ethanone Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[CITY, State, January 17, 2026] – As the landscape of drug discovery continually evolves, the strategic use of versatile chemical scaffolds is paramount to the development of novel therapeutics. Among these, the furan nucleus holds a privileged position, offering a unique combination of aromaticity, polarity, and conformational flexibility that medicinal chemists leverage to design potent and selective drug candidates. This technical guide delves into the core of one such pivotal building block: 2-Amino-1-(furan-2-yl)ethanone hydrochloride . This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical properties, and significant applications of this compound in medicinal chemistry.
Introduction: The Furan Scaffold in Drug Design
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a vast array of pharmacologically active compounds.[1][2][3] Its ability to act as a bioisostere for phenyl and thiophene rings, while offering distinct electronic and solubility properties, makes it a valuable component in the medicinal chemist's toolkit.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by affecting receptor binding, metabolic stability, and bioavailability.[1]
This compound, as an α-amino ketone, provides a strategic entry point for the synthesis of more complex furan-containing molecules. The presence of a primary amine and a ketone functional group on an ethyl spacer attached to the furan ring allows for a multitude of chemical transformations, making it a highly versatile intermediate in the construction of diverse molecular architectures.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | [6] |
| Molecular Formula | C₆H₈ClNO₂ | [6] |
| Molecular Weight | 161.59 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in polar solvents | |
| InChIKey | DGQYYEJWTUWJBR-UHFFFAOYSA-N | [6] |
The hydrochloride salt form enhances the stability and aqueous solubility of the parent amine, facilitating its handling and use in various reaction conditions. The key structural features—the furan ring, the α-amino ketone motif—are crucial for its reactivity and its role as a pharmacophore or a precursor to one.
Synthesis of this compound: A Strategic Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic pathway commences with the readily available starting material, 2-acetylfuran. The overall strategy involves the introduction of a leaving group at the α-position to the ketone, followed by nucleophilic substitution with an amine equivalent, and finally, salt formation.
Caption: Synthetic workflow for this compound.
Step 1: α-Bromination of 2-Acetylfuran
The initial step involves the selective bromination of 2-acetylfuran at the methyl group adjacent to the carbonyl. This transformation is critical as it introduces a good leaving group for the subsequent amination step.
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylfuran (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or a mixture of acetic anhydride and acetic acid.[1]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-1-(furan-2-yl)ethanone is typically purified by column chromatography on silica gel.
Causality: The use of a radical initiator is crucial for the selective bromination at the α-carbon of the ketone, proceeding via a radical mechanism. The choice of solvent can influence the reaction rate and selectivity.[1][2]
Step 2: Introduction of the Amino Group
With the α-bromo ketone in hand, the primary amino group can be introduced via several established methods. The Delépine and Gabriel syntheses are two common and reliable approaches to form primary amines from alkyl halides, minimizing the formation of over-alkylation byproducts.
Protocol 2a: Delépine Reaction
-
Formation of the Hexamethylenetetramine Salt: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in a solvent like chloroform or dichloromethane.[7][8][9] Add hexamethylenetetramine (1.0-1.2 eq) to the solution and stir at room temperature or with gentle heating.[8][9] The quaternary ammonium salt typically precipitates out of the solution.
-
Hydrolysis: Collect the salt by filtration and wash with the solvent. Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.[7][8] Heat the mixture to reflux for several hours to effect hydrolysis.
-
Isolation: After cooling, the ammonium chloride and formaldehyde byproducts are removed. The desired this compound can be isolated from the reaction mixture, often by crystallization.
Causality: The Delépine reaction provides a clean route to the primary amine as hexamethylenetetramine acts as a protected form of ammonia, preventing multiple alkylations.[7][8] Acidic hydrolysis is essential to break down the quaternary salt and liberate the primary amine.[7][8][9]
Protocol 2b: Gabriel Synthesis
-
N-Alkylation of Potassium Phthalimide: In a suitable polar aprotic solvent such as dimethylformamide (DMF), suspend potassium phthalimide (1.0-1.1 eq).[10][11] Add 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) and heat the mixture to facilitate the S_N2 reaction. Monitor the reaction by TLC.
-
Hydrazinolysis (Ing-Manske Procedure): After the reaction is complete, cool the mixture and add hydrazine hydrate (excess).[10][11] Heat the mixture to reflux. This will cleave the phthalimide group, forming the insoluble phthalhydrazide byproduct.
-
Isolation of the Free Amine: Filter off the phthalhydrazide precipitate and wash it with a suitable solvent. The filtrate contains the free amine, 2-amino-1-(furan-2-yl)ethanone.
-
Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. Collect the salt by filtration, wash with a non-polar solvent, and dry under vacuum.
Causality: The Gabriel synthesis is another robust method to avoid over-alkylation.[10][12] The use of hydrazine for the cleavage of the phthalimide is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions.[11]
Characterization and Analytical Methods
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the furan ring protons (typically in the δ 6.5-7.8 ppm region), a singlet for the aminomethylene protons (CH₂-NH₃⁺), and a broad singlet for the ammonium protons (NH₃⁺).[13] |
| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon (C=O), and the aminomethylene carbon (CH₂-NH₃⁺).[14] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-O-C stretching of the furan ring.[15] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base [M]⁺ or the protonated molecule [M+H]⁺. |
Applications in Medicinal Chemistry: A Scaffold for Innovation
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications.
Caption: Medicinal chemistry applications of this compound.
Synthesis of Furan-Based Kinase Inhibitors
Protein kinases are crucial targets in cancer therapy and other diseases. The furan scaffold has been incorporated into numerous kinase inhibitors.[1][2] this compound can serve as a starting point for the synthesis of such compounds. The primary amine can be acylated or alkylated to introduce various side chains that can interact with the kinase active site. The furan ring itself can form important hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.
Precursor to Furan-Containing Protease Inhibitors
Protease inhibitors are another important class of drugs, particularly in the treatment of viral infections like HIV and hepatitis C. The α-amino ketone moiety can be elaborated into more complex structures that mimic the transition state of peptide cleavage by proteases.[16] The furan ring can be used to introduce rigidity and specific electronic properties into the inhibitor backbone.
Building Block for Antiviral and Anticancer Agents
The furan nucleus is present in several compounds with demonstrated antiviral and anticancer activities.[17][18] For instance, furan-containing compounds have been investigated as inhibitors of viral replication and as cytotoxic agents that induce apoptosis in cancer cells.[17][18] The versatility of this compound allows for its incorporation into a variety of heterocyclic systems known to possess such activities.
Development of Anti-inflammatory Drugs
Furan derivatives have been explored for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][4] The core structure of 2-Amino-1-(furan-2-yl)ethanone can be modified to generate derivatives that target these inflammatory pathways.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and the presence of two reactive functional groups make it a versatile intermediate for the construction of a wide array of furan-containing compounds. The proven track record of the furan scaffold in successful drug candidates underscores the potential of derivatives synthesized from this precursor. Future research will likely focus on the development of more efficient and greener synthetic routes to this compound and its analogues, as well as their application in the synthesis of novel therapeutics targeting a broader range of diseases. The continued exploration of the chemical space accessible from this compound holds significant promise for the future of drug discovery.
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The Versatile Building Block: A Technical Guide to 2-Amino-1-(furan-2-yl)ethanone Hydrochloride
Introduction: The Strategic Value of the Furan Moiety in Synthesis
In the landscape of modern medicinal chemistry and materials science, the furan scaffold holds a privileged position. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutics and functional materials.[1][2][3] Within the diverse family of furan-containing molecules, 2-Amino-1-(furan-2-yl)ethanone hydrochloride emerges as a particularly valuable and versatile synthetic building block. This α-aminoketone provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with a wide range of biological activities, including antifungal and anticancer properties.[1][4] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and strategic applications of this potent intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The hydrochloride salt of 2-Amino-1-(furan-2-yl)ethanone enhances its stability and aqueous solubility, facilitating its handling and reactivity in various solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | PubChem |
| Molecular Formula | C₆H₈ClNO₂ | PubChem |
| Molecular Weight | 161.59 g/mol | PubChem |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, typically in the range of δ 6.5-7.6 ppm. The methylene protons adjacent to the amino group would likely appear as a singlet around δ 4.0-4.5 ppm, and the amine protons would be observed as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the furan ring carbons, with the carbon attached to the carbonyl group resonating at a lower field. The carbonyl carbon itself would be expected in the region of δ 185-195 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1670-1690 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-acetylfuran. The most common and reliable route involves the α-bromination of 2-acetylfuran to form 2-bromo-1-(furan-2-yl)ethanone, followed by the introduction of the amino group.
Diagram: Synthetic Pathway to this compound
Caption: A general workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
This protocol details the α-bromination of 2-acetylfuran, a critical first step in the synthesis of the target aminoketone.[5]
Materials:
-
2-Acetylfuran
-
Bromine
-
Dichloromethane (DCM)
-
10% Aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-acetylfuran (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in dichloromethane. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, maintaining the temperature between 0-5 °C. The red-brown color of bromine should dissipate upon addition.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine until the orange/brown color disappears.[5]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a brown solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure 2-bromo-1-(furan-2-yl)ethanone.[5]
Protocol 2: Synthesis of this compound via the Delépine Reaction
The Delépine reaction offers a reliable method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine.[6][7][8]
Materials:
-
2-Bromo-1-(furan-2-yl)ethanone
-
Hexamethylenetetramine
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Quaternary Salt Formation: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform. Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution. The reaction can be monitored by TLC.
-
Isolation of the Salt: Collect the precipitated salt by filtration, wash with cold chloroform or diethyl ether, and dry under vacuum.
-
Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Isolation of the Product: Cool the reaction mixture in an ice bath. The this compound will precipitate. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any impurities. Dry the purified product under vacuum.
Diagram: The Delépine Reaction Mechanism
Caption: Mechanism of the Delépine reaction for primary amine synthesis.
Key Synthetic Transformations and Applications
The synthetic utility of this compound lies in its ability to participate in a variety of cyclization and condensation reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds.
Synthesis of Substituted Pyrazines
α-Aminoketones are classical precursors for the synthesis of pyrazines through self-condensation followed by oxidation.[9][10][11][12] This transformation is typically acid- or base-catalyzed and provides a straightforward route to symmetrically substituted pyrazines. The resulting furan-substituted pyrazines are of interest in flavor chemistry and as potential pharmacophores.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that allows for the construction of dihydropyridine and pyridine rings.[13][14][15][16][17] 2-Amino-1-(furan-2-yl)ethanone can serve as the amino component in this reaction, condensing with a β-dicarbonyl compound and an aldehyde to yield highly functionalized furan-substituted pyridines. These products are analogues of known calcium channel blockers and other bioactive molecules.
Gewald Aminothiophene Synthesis
While the classical Gewald reaction utilizes an α-cyanoester, modifications of this reaction can employ α-aminoketones to generate substituted thiophenes.[18][19][20][21][22] The reaction of 2-Amino-1-(furan-2-yl)ethanone with a source of elemental sulfur and an activated methylene compound can lead to the formation of aminothiophenes bearing a furan substituent. These thiophene derivatives are known to possess a broad spectrum of biological activities.
Applications in Drug Discovery and Medicinal Chemistry
The furan nucleus is a common motif in a multitude of biologically active compounds.[1][2][3] The incorporation of the 2-aminoethanone side chain provides a versatile platform for the development of new therapeutic agents.
-
Antifungal Agents: Furan-containing compounds have demonstrated significant antifungal activity.[4][23] The ability to readily modify the amino group of 2-Amino-1-(furan-2-yl)ethanone allows for the generation of libraries of compounds for screening against various fungal pathogens.
-
Kinase Inhibitors: The furan scaffold has been incorporated into molecules designed as kinase inhibitors for cancer therapy. The structural features of 2-Amino-1-(furan-2-yl)ethanone make it an attractive starting point for the synthesis of novel kinase inhibitors.
-
Central Nervous System (CNS) Active Agents: The furan ring is present in several CNS-active drugs. The versatility of the title compound allows for its incorporation into novel scaffolds with potential applications in the treatment of neurological disorders.
Conclusion: A Building Block of Strategic Importance
This compound is a high-value synthetic intermediate that provides efficient access to a wide array of complex heterocyclic structures. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists and materials scientists. The continued exploration of the synthetic potential of this building block is poised to yield novel compounds with significant therapeutic and technological applications.
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Manganese Pincer Complexes Catalyze Dehydrogenative Coupling Routes for Pyrazine and Quinoxaline Synthesis. (2018). National Institutes of Health. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. Retrieved from [Link]
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PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube. Retrieved from [Link]
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Pharmacological activity of furan derivatives. (2024). IntechOpen. Retrieved from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]
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Bromination of 2-acetylfuran with n-bromosuccinimide. (2003). INIS-IAEA. Retrieved from [Link]
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BROMINATION OF 2-ACETYL-5-METHYLFURAN. (1999). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Synthesis of 2 Aminofurans and 2 Aminothiophenes. (2022). Scribd. Retrieved from [Link]
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Delépine Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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The Gabriel Synthesis. (2023). Master Organic Chemistry. Retrieved from [Link]
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Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). PubMed Central. Retrieved from [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). PubMed Central. Retrieved from [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]
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Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. (1993). ResearchGate. Retrieved from [Link]
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2-Acetylfuran. (n.d.). PubChem. Retrieved from [Link]
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Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2020). PubMed Central. Retrieved from [Link]
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A Technical Guide to the Synthesis and Applications of 2-Amino-1-(furan-2-yl)ethanone Derivatives
Abstract
The 2-amino-1-(furan-2-yl)ethanone scaffold represents a class of molecules of significant interest in medicinal chemistry and drug development. This structure uniquely combines the α-amino ketone motif, a recognized pharmacophore in numerous bioactive compounds, with the furan ring, a versatile heterocyclic system known to act as a bioisostere for phenyl groups and enhance pharmacokinetic properties.[1][2] This technical guide provides an in-depth exploration of the synthesis, derivatization, and key therapeutic applications of these compounds. We will dissect established and modern synthetic methodologies, offering both a high-level strategic overview and detailed, actionable protocols. Furthermore, this guide synthesizes current research to highlight the proven potential of these derivatives as antimicrobial, anticonvulsant, and anti-inflammatory agents, providing a robust foundation for researchers, medicinal chemists, and professionals in the field of drug discovery.
The Furan-Containing α-Amino Ketone Scaffold: A Privileged Motif in Medicinal Chemistry
The strategic combination of a furan ring and an α-amino ketone functional group creates a molecular framework with considerable therapeutic potential. The furan nucleus, a five-membered aromatic heterocycle, is a core component in many pharmacologically active compounds.[2] Its utility stems from its ability to modulate steric and electronic properties, often improving metabolic stability, drug-receptor interactions, and overall bioavailability when substituted for other aromatic systems like a phenyl ring.[1] The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can optimize the solubility and pharmacokinetic profiles of lead molecules.[2]
The α-amino ketone motif is equally important, serving as a cornerstone in both synthetic and medicinal chemistry.[3][4] This structural unit is present in a wide array of pharmaceutical agents, including antidepressants (e.g., bupropion) and appetite suppressants (e.g., amfepramone), highlighting its value in targeting biological receptors.[5] The juxtaposition of the amine and ketone functionalities makes these compounds exceptionally useful as synthetic building blocks for more complex heterocyclic systems.[5]
The convergence of these two moieties in the 2-amino-1-(furan-2-yl)ethanone core offers a synergistic platform for developing novel therapeutics with diverse biological activities, ranging from antimicrobial to neuroactive effects.[6][7]
Synthetic Strategies for 2-Amino-1-(furan-2-yl)ethanone and its Derivatives
The synthesis of α-amino ketones is a well-explored area of organic chemistry, with numerous methodologies developed over the years.[8] These strategies can be effectively adapted for the furan-containing target scaffold.
Foundational Synthetic Pathways to α-Amino Ketones
The construction of the α-amino ketone core generally relies on a few key transformations:
-
Amination of α-Haloketones: This is the most direct and widely used approach. It involves the initial α-halogenation (typically bromination or chlorination) of a suitable ketone precursor (e.g., 2-acetylfuran) to form a reactive α-haloketone. This intermediate is then subjected to nucleophilic substitution with an amine. To avoid over-alkylation, protected nitrogen sources like phthalimide (in the Gabriel synthesis) or azide are often employed, followed by a deprotection step.
-
Oxidation of Amino Alcohols: Pre-synthesized 1,2-amino alcohols can be oxidized to the corresponding α-amino ketones. This method is particularly useful for controlling stereochemistry if an enantiopure amino alcohol is used as the starting material.
-
Electrophilic Amination of Enolates: Silyl enol ethers or other enolate equivalents can react with electrophilic nitrogen sources to introduce the amino group at the α-position.[8] This approach offers an alternative pathway that avoids the handling of highly reactive α-haloketones.
A Generalized Synthetic Workflow
A common and reliable pathway to synthesize 2-amino-1-(furan-2-yl)ethanone hydrochloride and its N-substituted derivatives is illustrated below. This workflow begins with commercially available 2-acetylfuran and proceeds through an α-bromination followed by nucleophilic substitution and final salt formation.
Caption: Generalized workflow for the synthesis of 2-amino-1-(furan-2-yl)ethanone derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the α-bromoketone intermediate, using hexamethylenetetramine (Delépine reaction) as the amine source.
Step 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
-
Dissolve 2-acetylfuran (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 5 °C. The causality for slow, cold addition is to control the exothermic reaction and minimize side reactions like polybromination.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reddish-brown color of bromine disappears.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethanone. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in chloroform.
-
Add a solution of hexamethylenetetramine (1.1 eq) in chloroform to the flask.
-
Stir the mixture at room temperature for 12-24 hours. A precipitate of the quaternary ammonium salt will form.
-
Filter the solid precipitate and wash it with diethyl ether.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the suspension to reflux for 4-6 hours to hydrolyze the salt. This step cleaves the complex to release the primary amine hydrochloride.
-
Cool the reaction mixture and filter the resulting solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9][10]
Key Applications in Drug Discovery and Development
Derivatives of the 2-amino-1-(furan-2-yl)ethanone scaffold have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.[7][11]
Antimicrobial and Antibiofilm Agents
Furanone derivatives are well-documented for their antimicrobial properties.[12] They have shown activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13][14]
Mechanism of Action: The antimicrobial effect of some furanones is linked to their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[7] By inhibiting QS, these compounds can prevent the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[13] Some derivatives also exhibit direct bactericidal activity, though the precise molecular targets are still under investigation.[13][14]
Quantitative Data Summary:
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Chlorinated Furanones | S. aureus, S. epidermidis | MIC | 8–16 µg/mL | [13] |
| Sulfonyl Furanone (F105) | S. aureus (planktonic) | MIC | 10 mg/L | [14] |
| Sulfonyl Furanone (F105) | S. aureus (planktonic) | MBC | 40 mg/L | [14] |
| Various Furanones | S. typhimurium | MIC (minimal media) | 0.75 µg/mL | [15] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticonvulsant Activity
The furan ring is a key structural feature in several compounds investigated for anticonvulsant properties.[16] Derivatives are often evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, to determine their efficacy and potential mechanism of action.[17]
The profile of activity can suggest utility against different seizure types; for example, efficacy in the MES test is often predictive of effectiveness against generalized tonic-clonic seizures.[18]
Drug Discovery & Screening Workflow:
Caption: Typical screening workflow for identifying novel anticonvulsant drug candidates.
Quantitative Data Summary:
| Compound | Test Model | Efficacy Metric | Value (mg/kg) | Reference |
| F-721 Derivative | MES (mice, oral) | ED₅₀ | 31.3 | [18] |
| F-721 Derivative | MES (rats, oral) | ED₅₀ | 9.9 | [18] |
| F-721 Derivative | Amygdaloid-kindled (rats) | ED₅₀ for 50% AD reduction | 16.3 | [18] |
ED₅₀: Median Effective Dose; AD: Afterdischarge Duration
Anti-inflammatory Properties
Furan derivatives have also been recognized for their anti-inflammatory effects.[6] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[10] The ability of some furan-based compounds to act as dual COX/LOX inhibitors makes them particularly interesting, as this could lead to a broad anti-inflammatory effect with a potentially improved side-effect profile compared to traditional NSAIDs.[10]
Conclusion and Future Perspectives
The 2-amino-1-(furan-2-yl)ethanone core is a versatile and privileged scaffold in modern medicinal chemistry. Its straightforward and adaptable synthesis allows for the creation of diverse chemical libraries for biological screening. The established antimicrobial, anticonvulsant, and anti-inflammatory activities of its derivatives confirm the therapeutic relevance of this molecular architecture.
Future research should focus on several key areas. First, the development of stereoselective synthetic methods will be crucial for investigating the enantiomer-specific activities of chiral derivatives. Second, a deeper exploration of the mechanisms of action, particularly for antimicrobial and anticonvulsant effects, will enable more rational drug design. Finally, expanding derivatization to modify the furan ring itself, in addition to the amino group, could unlock novel structure-activity relationships and lead to the discovery of next-generation therapeutic agents.
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"2-Amino-1-(furan-2-YL)ethanone hydrochloride" literature review
An In-depth Technical Guide to 2-Amino-1-(furan-2-yl)ethanone hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can serve as starting points for drug discovery is relentless. Among these, heterocyclic compounds are of paramount importance, with the furan ring being a privileged scaffold due to its presence in numerous natural products and pharmacologically active molecules.[1][2] When this furan moiety is coupled with an α-amino ketone functional group, the resulting molecule, this compound, emerges as a highly versatile and valuable building block. Its bifunctional nature allows for a diverse range of chemical transformations, making it an indispensable tool for the synthesis of complex nitrogen-containing heterocycles and other key intermediates.
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and strategic application. The protocols and rationale described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trustworthy and authoritative resource to leverage this potent synthon in their work.
Physicochemical Properties and Structural Characterization
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is typically a solid powder, with its hydrochloride salt form enhancing stability and aqueous solubility compared to the free base.[3]
Core Compound Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethan-1-one;hydrochloride | [4] |
| CAS Number | 88352-86-7 | |
| Molecular Formula | C₆H₈ClNO₂ | [4] |
| Molecular Weight | 161.59 g/mol | |
| Appearance | Solid powder | |
| InChI Key | RKEARERKYHKVQD-UHFFFAOYSA-N | |
| Purity (Typical) | ≥95% | |
| Storage Temp. | Room Temperature, under inert atmosphere |
Analytical Characterization: A Validated Approach
While specific, validated analytical monographs for this compound are not widely published, standard techniques for α-amino ketones are readily adaptable.[3] The primary goal of characterization is to confirm structural integrity and assess purity, with High-Performance Liquid Chromatography (HPLC) being the method of choice.
This protocol outlines a robust reverse-phase HPLC method for the analysis of this compound. The causality behind these choices lies in the polar nature of the amine hydrochloride and the UV-active furan ketone system.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for maintaining the analyte in its protonated, water-soluble form and ensuring good peak shape by suppressing silanol interactions on the column.
-
Mobile Phase B: Acetonitrile. A common, effective organic solvent for reverse-phase chromatography.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (This gradient provides sufficient resolution for potential impurities)
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 270 nm. This wavelength is chosen to correspond with the absorbance maximum of the furyl ketone chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.
Spectroscopic Signature
Experimental acquisition of spectroscopic data is essential upon synthesis. The following describes the expected spectral features based on the compound's structure and data from analogous furan derivatives.[5][6]
-
¹H NMR (in D₂O or DMSO-d₆):
-
Furan Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm). The proton at C5 will be a doublet of doublets, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a triplet-like multiplet.[6]
-
Methylene Protons (-CH₂-): A singlet around 4.0 ppm.[7]
-
Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which is highly dependent on concentration and solvent.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
[M+H]⁺ (Free Base): The expected molecular ion for the free base (C₆H₇NO₂) would be observed at m/z 126.05.[4]
-
Synthesis and Mechanistic Insights
The synthesis of α-amino ketones is a well-established field, with numerous methodologies available.[9] A robust and industrially scalable route to this compound starts from the readily available 2-acetylfuran. The overall strategy involves α-halogenation followed by amination.
Synthetic Protocol and Rationale
The synthesis begins with the acylation of furan. While Lewis acids are common catalysts, phosphoric acid is often preferred for furan acylation as it is milder and reduces polymerization, a common side reaction with the acid-sensitive furan ring.[10]
-
Reaction Setup: To a stirred solution of acetic anhydride, add a catalytic amount of 85% phosphoric acid at 10-20 °C.
-
Furan Addition: Add furan dropwise, maintaining the temperature between 20-25 °C.[10]
-
Reaction: Heat the mixture to 70-80 °C and maintain for 6-7 hours.
-
Workup: Cool the reaction, quench with water, and extract with a suitable solvent (e.g., dichloromethane). Wash the organic layer with a mild base (e.g., NaHCO₃ solution) and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-acetylfuran can be purified by vacuum distillation.[10][11]
This step introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution. The reaction proceeds via an enol or enolate intermediate.
-
Reaction Setup: Dissolve 2-acetylfuran (1) in a suitable solvent like dichloromethane or chloroform.
-
Bromination: Add a solution of bromine (Br₂) in the same solvent dropwise at 0-5 °C. The reaction is typically rapid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Wash the reaction mixture with a solution of sodium thiosulfate to quench excess bromine, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product, often by recrystallization.
The Delépine reaction is an efficient method for preparing primary amines from alkyl halides, avoiding over-alkylation issues. It involves the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), followed by acid-catalyzed hydrolysis.[12]
-
Salt Formation: Dissolve the α-bromo ketone (2) in a solvent system like aqueous tetrahydrofuran (THF). Add one equivalent of hexamine and stir at room temperature for 2-3 hours.[12] The quaternary salt often precipitates from the solution.
-
Isolation: Filter the precipitated hexaminium salt and wash with cold solvent.
-
Hydrolysis: Suspend the salt in a solution of concentrated hydrochloric acid in ethanol.
-
Reaction: Heat the mixture to reflux. The hydrolysis of the hexaminium salt liberates the primary amine as its hydrochloride salt.
-
Isolation: Cool the reaction mixture. The product, this compound (3), will precipitate. Filter the solid, wash with cold ethanol or diethyl ether, and dry under vacuum.
Core Reactivity and Applications in Drug Development
The true value of this compound lies in its utility as a synthon. The presence of a primary amine and a ketone on adjacent carbons provides a gateway to a vast chemical space, particularly for the synthesis of nitrogen-containing heterocycles.[9]
A Gateway to Privileged Scaffolds
-
Pyrazine Synthesis: The self-condensation of two molecules of an α-amino ketone is a classical and direct route to tetrasubstituted pyrazines. This reaction is typically driven by mild heating and provides access to a scaffold known for its presence in signaling molecules and pharmaceuticals.
-
Chiral 1,2-Amino Alcohols: The ketone functionality can be selectively reduced using agents like sodium borohydride (NaBH₄) to yield the corresponding 1,2-amino alcohol. These products are crucial as chiral ligands in asymmetric synthesis and as building blocks for drugs where this specific stereochemical arrangement is vital for biological activity.[9]
-
Pyrrole and Thiazole Synthesis: The α-amino ketone motif is a key component in multicomponent reactions like the Hantzsch pyrrole or thiazole synthesis, reacting with other carbonyl compounds or thioamides to construct these important five-membered rings.[13]
Role in Medicinal Chemistry
The furan ring system is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Derivatives of 2-Amino-1-(furan-2-yl)ethanone are being explored as potential therapeutic agents. For instance, furan-based structures have been investigated as inhibitors of enzymes critical to disease progression, such as the SARS-CoV-2 main protease and Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which is relevant in cancer and ischemia research.[14][15] This compound serves as an ideal starting point for generating libraries of novel furan derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the compound.
-
Safety Precautions: this compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed (H302). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place. To maintain long-term quality, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended. The hydrochloride salt is generally stable, but the free base can be less so.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and synthetic chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a powerful building block for constructing novel molecular entities. By understanding the causality behind its synthesis and characterization, and by appreciating its potential for elaboration into diverse heterocyclic systems, researchers can fully exploit its capabilities to accelerate the development of next-generation therapeutics.
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- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 8. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 10. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 11. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 12. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Emergence of Furanones: A Technical Guide to Biological Screening for Novel Therapeutics
Introduction: The Furanone Scaffold as a Versatile Pharmacophore
Furanones, five-membered heterocyclic organic compounds, are emerging as a significantly important pharmacophore in the landscape of modern drug discovery.[1] Found in nature as secondary metabolites in organisms like the red seaweed Delisea pulchra, these molecules play a crucial role in chemical defense, often by disrupting bacterial communication.[2] This inherent biological activity has spurred extensive research into synthetic furanone derivatives, revealing a broad spectrum of therapeutic potential, including antimicrobial, anti-biofilm, and anticancer properties.[3][4][5]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological screening of novel furanone compounds. It moves beyond a simple recitation of protocols to offer a strategic, field-proven approach to elucidating the therapeutic promise of this versatile chemical class. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility from initial screening to in vivo evaluation.
Part 1: The Hierarchical Screening Cascade: From Broad Activity to Specific Mechanisms
A logical and efficient screening cascade is paramount to successfully identifying and characterizing novel furanone compounds. The process should be viewed as a funnel, beginning with broad, high-throughput screens to identify general bioactivity and progressively narrowing down to more complex assays that elucidate specific mechanisms of action and assess safety.
Our approach is structured into three main tiers: Primary Screening for broad-spectrum activity, Secondary Screening for mechanism deconvolution and specificity, and Tertiary Screening for preclinical efficacy and safety assessment.
Caption: A hierarchical screening cascade for novel furanone compounds.
Part 2: Primary Screening: Identifying Bioactive "Hits"
The initial phase of screening aims to cast a wide net to identify furanone derivatives with any significant biological activity. The two most common and informative primary screens for this class of compounds are antimicrobial susceptibility testing and general cytotoxicity screening.
Antimicrobial Susceptibility Testing
Given the natural role of furanones in inhibiting microbial growth, assessing their antimicrobial properties is a logical starting point. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
This method is a gold standard for quantitative antimicrobial susceptibility testing and is readily adaptable for high-throughput screening.
-
Preparation of Bacterial Inoculum:
-
Streak the desired bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) onto a suitable agar plate and incubate for 18-24 hours at 37°C.
-
Select a single colony and inoculate it into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Preparation of Furanone Compound Dilutions:
-
Prepare a stock solution of the furanone compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the furanone dilutions. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
Cytotoxicity Screening
It is crucial to assess the cytotoxicity of novel compounds early in the screening process to identify those with a favorable therapeutic window. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed a 96-well plate with a suitable human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293) at a predetermined optimal density (typically 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanone compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the furanone dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Part 3: Secondary Screening: Unraveling the Mechanism of Action
Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary screening to elucidate their specific mechanism of action. For furanone derivatives, a key area of investigation is their well-documented ability to interfere with bacterial quorum sensing.
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[12] Many furanones are structurally similar to the N-acyl-homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria and can act as competitive inhibitors of QS receptors like LasR in P. aeruginosa.[12]
Caption: Simplified LasR quorum sensing pathway and the inhibitory action of furanones.
C. violaceum is a useful biosensor strain as it produces a purple pigment, violacein, which is under the control of a QS system. Inhibition of violacein production without inhibiting bacterial growth is an indicator of QS inhibition.[13]
-
Preparation of the Biosensor Lawn:
-
Grow an overnight culture of C. violaceum ATCC 12472 in Luria-Bertani (LB) broth at 30°C.
-
Inoculate molten, cooled (to approx. 45°C) soft LB agar (0.7% agar) with the overnight culture.
-
Pour this seeded soft agar over the surface of a standard LB agar plate to create a uniform lawn.[14]
-
-
Application of Furanone Compound:
-
Once the soft agar has solidified, place sterile paper discs (6 mm diameter) onto the surface.
-
Pipette a known amount of the furanone compound solution onto each disc. A solvent control (e.g., DMSO) should also be included.
-
-
Incubation and Observation:
-
Incubate the plates at 30°C for 24 hours.
-
A clear halo around the disc indicates antimicrobial activity. A colorless, opaque halo where the bacteria are still growing but not producing the purple pigment indicates QS inhibition.[14]
-
Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism of action for many drugs. While furanones are well-known for QS inhibition, they may also target specific enzymes. A general protocol for a spectrophotometric enzyme inhibition assay is provided below, which can be adapted for specific enzyme targets.
-
Reagent Preparation:
-
Prepare a stock solution of the furanone compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer and solvent.
-
Control wells (100% enzyme activity): Enzyme solution and solvent.
-
Test wells: Enzyme solution and serial dilutions of the furanone compound.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the furanone to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance over time at a wavelength specific to the product or substrate using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each furanone concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the furanone concentration to calculate the IC₅₀ value.[15]
-
Part 4: Tertiary Screening: In Vivo Efficacy and Safety
Promising lead compounds from secondary screening require evaluation in animal models to assess their efficacy and safety in a whole organism. The choice of model will depend on the intended therapeutic application of the furanone compound.
In Vivo Efficacy Models
For furanones with potent antimicrobial and anti-quorum sensing activity, murine models of bacterial infection are highly relevant.
-
Animal Preparation:
-
Bacterial Inoculation:
-
Prepare an inoculum of P. aeruginosa (e.g., PAO1 or PA14 strain) in sterile PBS to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Apply a small volume (e.g., 10-20 µL) of the bacterial suspension directly onto the wound bed.[10]
-
-
Treatment:
-
Administer the furanone compound either topically to the wound or systemically (e.g., via intravenous or intraperitoneal injection) at various doses. Treatment can begin at the time of infection or after a specified delay.
-
Include a vehicle control group.
-
-
Assessment of Efficacy:
-
Monitor the mice daily for clinical signs of infection and wound healing.
-
At specified time points, euthanize a subset of mice and excise the wound tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Wound healing can be quantified by measuring the wound area over time.[6]
-
-
Animal Preparation and Inoculation:
-
Treatment:
-
Administer the furanone compound at various doses through a relevant route (e.g., intravenous, intraperitoneal, or aerosol inhalation).
-
Include a vehicle control group.
-
-
Assessment of Efficacy:
-
Monitor the survival of the mice over a period of several days.
-
At specific time points, euthanize mice to determine the bacterial load in the lungs and assess lung pathology through histology.[17]
-
Preliminary In Vivo Toxicology
Early assessment of in vivo toxicity is crucial to de-risk a lead candidate. Acute toxicity studies help to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Animal Model: Typically rodents (mice or rats).
-
Dose Levels: A range of doses, including a vehicle control, a low dose, an intermediate dose, and a high dose expected to produce some toxicity.
-
Route of Administration: Should be the intended clinical route.
-
Duration: Acute toxicity studies are typically short-term (e.g., 7-14 days).
-
Endpoints: Daily clinical observations, body weight measurements, and at the end of the study, collection of blood for hematology and clinical chemistry, and histopathological examination of major organs.[18][19]
Part 5: Data Presentation and Interpretation
Clear and concise presentation of data is essential for comparing the activity of different furanone derivatives and for making informed decisions about which compounds to advance.
Table 1: Comparative Antimicrobial Activity of Furanone Derivatives
| Furanone Derivative | Target Organism | Strain | MIC (µg/mL) | Reference |
| F105 | Staphylococcus aureus | ATCC 29213 (MSSA) | 10 | [20] |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 20 | [20] | |
| F131 | Staphylococcus aureus | ATCC 29213 (MSSA) | 8-16 | [2] |
| C-30 | P. aeruginosa | - | >50 | [6] |
| GBr | P. aeruginosa | PA14 | >50 | [21] |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus
Table 2: Comparative Cytotoxicity of Furanone Derivatives
| Furanone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4e (bis-2(5H)-furanone) | C6 (Glioma) | 12.1 | [5] |
| Compound K (MXA derivative) | MCF-7 (Breast) | 11.8 | |
| Dithiocarbamate L (MXA derivative) | HeLa (Cervical) | 0.06 (72h) | |
| SMMC-7721 (Liver) | 0.006 (72h) |
Conclusion: A Roadmap for Furanone Drug Discovery
The biological screening of novel furanone compounds offers a promising avenue for the discovery of new therapeutics to address urgent medical needs, particularly in the areas of infectious diseases and oncology. The hierarchical screening approach detailed in this guide provides a robust and scientifically sound framework for identifying and characterizing these compounds. By integrating broad primary screens with mechanism-focused secondary assays and in vivo efficacy and safety studies, researchers can efficiently navigate the complex path from a chemical library to a viable preclinical candidate. The key to success lies not only in the rigorous application of these protocols but also in the insightful interpretation of the resulting data, allowing for the rational design and development of the next generation of furanone-based medicines.
References
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A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. (2024). MDPI. Retrieved from [Link]
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Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. V.1. (2018). Protocols.io. Retrieved from [Link]
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MTT Cell Proliferation Assay. (n.d.). Roche. Retrieved from [Link]
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Anti-Quorum Sensing Activity of Forsythia suspense on Chromobacterium violaceum and Pseudomonas aeruginosa. (2017). NIH. Retrieved from [Link]
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The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development. (2024). Microbiology Spectrum - ASM Journals. Retrieved from [Link]
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In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]
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Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved from [Link]
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Improvement of a mouse infection model to capture Pseudomonas aeruginosa chronic physiology in cystic fibrosis. (n.d.). PNAS. Retrieved from [Link]
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Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. (n.d.). MDPI. Retrieved from [Link]
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Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. (2021). PMC - NIH. Retrieved from [Link]
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In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia. Retrieved from [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). NIH. Retrieved from [Link]
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A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). NIH. Retrieved from [Link]
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Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (n.d.). Journal of Antimicrobial Chemotherapy - Oxford Academic. Retrieved from [Link]
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Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed. Retrieved from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). NIH. Retrieved from [Link]
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Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. (n.d.). ResearchGate. Retrieved from [Link]
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Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers. Retrieved from [Link]
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Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. (n.d.). ResearchGate. Retrieved from [Link]
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In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. (n.d.). PMC - NIH. Retrieved from [Link]
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Some furanone derivatives with quorum sensing inhibition properties... (n.d.). ResearchGate. Retrieved from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
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Ligand interaction diagram for the top three compounds docked with LasR... (n.d.). ResearchGate. Retrieved from [Link]
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Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. Retrieved from [Link]
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Cell signaling pathways step-by-step and templates. (2018). Mind the Graph. Retrieved from [Link]
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ShinyGO 0.85. (n.d.). Bioinformatics Research Group | South Dakota State University. Retrieved from [Link]
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Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-Amino-1-(furan-2-yl)ethanone hydrochloride
Introduction and Strategic Overview
2-Amino-1-(furan-2-yl)ethanone hydrochloride is a key synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive aminoketone functional group attached to a furan scaffold, makes it a versatile precursor for the construction of more complex, biologically active heterocyclic systems. The furan moiety is a common motif in numerous pharmaceuticals and natural products.
This guide provides a comprehensive, two-stage protocol for the synthesis of this target compound, grounded in well-established organic chemistry principles. The chosen synthetic route is reliable and scalable, proceeding through two distinct, high-yielding stages:
-
α-Bromination: Synthesis of the key intermediate, 2-bromo-1-(furan-2-yl)ethanone, via electrophilic substitution on the readily available starting material, 2-acetylfuran.
-
The Delépine Reaction: Conversion of the α-haloketone intermediate to the final primary amine hydrochloride salt using hexamethylenetetramine, followed by acidic hydrolysis.[1][2] This classical method is particularly advantageous as it provides selective access to the primary amine, minimizing the side reactions and over-alkylation often seen with other amination techniques.[3][4]
The entire workflow is designed to be self-validating, with clear checkpoints for reaction monitoring and robust procedures for purification and characterization.
Diagram 1: High-level synthetic workflow.
Part I: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
Principle and Mechanistic Insight
The first stage involves the α-bromination of 2-acetylfuran. This is a classic electrophilic substitution reaction at the carbon atom adjacent (alpha) to the ketone's carbonyl group.[5] The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) at reduced temperatures (0–5 °C).
Causality of Experimental Choices:
-
Solvent: Dichloromethane is chosen for its ability to dissolve the starting material and for its inertness under the reaction conditions.
-
Temperature Control: Maintaining a low temperature (0–5 °C) is critical. It controls the rate of the highly exothermic bromination reaction, preventing potential side reactions such as polybromination or degradation of the acid-sensitive furan ring.[5]
-
Bromine Addition: Dropwise addition of the bromine solution ensures that the concentration of elemental bromine in the reaction mixture remains low, further enhancing selectivity and safety. The dissipation of the characteristic red-brown bromine color serves as a visual indicator of its consumption.[5]
Experimental Protocol: α-Bromination
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Magnetic stirrer with cooling bath (ice-water)
-
Separatory funnel & Rotary evaporator
-
Standard laboratory glassware
Reagents:
| Reagent | IUPAC Name | Mol. Wt. ( g/mol ) | Moles (Equiv.) | Amount |
| 2-Acetylfuran | 1-(Furan-2-yl)ethanone | 110.11 | 1.0 | User Defined |
| Bromine | Bromine | 159.81 | 1.05 | Calculated |
| Dichloromethane | Dichloromethane | 84.93 | - | Sufficient Volume |
| 10% Sodium Thiosulfate | Sodium thiosulfate | 158.11 | - | As needed |
| Sat. Sodium Bicarbonate | Sodium bicarbonate | 84.01 | - | As needed |
| Brine | Sodium chloride | 58.44 | - | As needed |
Procedure:
-
Reaction Setup: Dissolve 2-acetylfuran (1.0 eq) in dichloromethane in a round-bottom flask. Cool the solution to 0 °C using an ice bath while stirring.[5]
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in dichloromethane in a dropping funnel. Add this solution dropwise to the stirred 2-acetylfuran solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0–5 °C.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-acetylfuran spot.[5]
-
Quenching: Slowly and carefully add 10% aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. Continue adding until the orange-brown color completely disappears.[5]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, typically a brown oil or low-melting solid, can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield pure 2-bromo-1-(furan-2-yl)ethanone.[5]
Part II: Synthesis of this compound
Principle and Mechanistic Insight: The Delépine Reaction
This stage employs the Delépine reaction, a robust method for preparing primary amines from active alkyl halides.[6] The reaction proceeds in two key steps:
-
Salt Formation: The α-bromo ketone undergoes a nucleophilic substitution (SN2) reaction with hexamethylenetetramine (urotropine).[1] The lone pair on one of the nitrogen atoms of hexamine attacks the electrophilic carbon bearing the bromine atom, displacing bromide and forming a stable quaternary ammonium salt (a hexaminium salt). This salt is often insoluble in non-polar solvents like chloroform, causing it to precipitate out of the solution, which simplifies its isolation.[1][7]
-
Acid Hydrolysis: The isolated hexaminium salt is then hydrolyzed under acidic conditions, typically by refluxing in ethanolic hydrochloric acid. The acidic medium facilitates the breakdown of the complex cage structure, ultimately liberating the desired primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (which may form an acetal with ethanol).[2][3]
Diagram 2: Simplified mechanism of the Delépine Reaction.
Experimental Protocol: Delépine Reaction
Materials & Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Reagents:
| Reagent | IUPAC Name | Mol. Wt. ( g/mol ) | Moles (Equiv.) | Amount |
| 2-Bromo-1-(furan-2-yl)ethanone | 2-Bromo-1-(furan-2-yl)ethanone | 189.01 | 1.0 | User Defined |
| Hexamine | 1,3,5,7-Tetraazatricyclodecane | 140.19 | 1.0 | Calculated |
| Chloroform | Trichloromethane | 119.38 | - | Sufficient Volume |
| Ethanol | Ethanol | 46.07 | - | Sufficient Volume |
| Conc. Hydrochloric Acid | Hydrochloric acid | 36.46 | - | Sufficient Volume |
Procedure:
-
Quaternary Salt Formation: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in chloroform in a round-bottom flask. Add hexamethylenetetramine (1.0 eq) to the solution. Stir the mixture at room temperature. The quaternary ammonium salt will typically precipitate as a thick solid. Continue stirring for 2-4 hours to ensure complete reaction.[7]
-
Isolation of Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold chloroform or diethyl ether to remove any unreacted starting materials. The salt can often be used in the next step without further purification.[1]
-
Acid Hydrolysis: Transfer the isolated hexaminium salt to a clean round-bottom flask. Add a mixture of ethanol and concentrated hydrochloric acid (a common ratio is 2:1 by volume).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Product Isolation: After cooling to room temperature, the product, this compound, may crystallize out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol or diethyl ether and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol Validation and Characterization
A robust protocol requires validation at each stage. In-process monitoring via TLC is recommended for both steps. The final product's identity and purity must be confirmed through rigorous analytical methods.
Physicochemical and Spectroscopic Data:
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethanone;hydrochloride | |
| CAS Number | 88352-86-7 | [8] |
| Molecular Formula | C₆H₈ClNO₂ | |
| Molecular Weight | 161.59 g/mol | [8] |
| Appearance | Typically a powder or solid | [8] |
| Purity (Typical) | ≥95% | [8] |
Recommended Analytical Techniques for Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.[9]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the ketone, N-H bends of the amine salt).
-
Melting Point Analysis: To compare with literature values as a measure of purity.
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Acetylfuran: Harmful if swallowed or inhaled.[10]
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.
-
2-Bromo-1-(furan-2-yl)ethanone: Classified as harmful if swallowed and causes severe skin burns and eye damage.[5] Avoid all direct contact.
-
Chloroform: A toxic solvent and suspected carcinogen.[2]
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns.
-
General Precautions: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Ensure emergency eyewash stations and safety showers are accessible.
References
- BenchChem. (n.d.). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
- Organic Chemistry Portal. (n.d.). Delepine reaction.
- Wikipedia. (2023, December 27). Delépine reaction.
- Alfa Chemistry. (n.d.). Delepine Reaction.
- Scribd. (n.d.). Delepine Amine Synthesis.
- Wiley Online Library. (n.d.). Delépine Reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone.
- BenchChem. (n.d.). Starting materials for 2-Bromo-1-furan-2-yl-ethanone synthesis.
- PubChemLite. (n.d.). 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride.
- Sigma-Aldrich. (n.d.). 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Acetylfuran.
- Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
Sources
- 1. Delepine reaction [organic-chemistry.org]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Delépine Reaction [drugfuture.com]
- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 8. 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | 88352-86-7 [sigmaaldrich.com]
- 9. PubChemLite - 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride (C6H7NO2) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
Step-by-step synthesis of "2-Amino-1-(furan-2-YL)ethanone hydrochloride"
An Application Guide for the Step-by-Step Synthesis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, research-grade protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization methods, ensuring a comprehensive and reproducible workflow.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the synthesis of a key intermediate, an α-haloketone, which is subsequently converted to the target primary amine hydrochloride.
-
Step 1: α-Bromination of 2-Acetylfuran. The synthesis commences with the selective bromination of commercially available 2-acetylfuran at the α-carbon position to produce the intermediate, 2-bromo-1-(furan-2-yl)ethanone. This is a standard electrophilic substitution reaction.[1][2][3]
-
Step 2: Amination via the Delépine Reaction. The bromo-intermediate is then converted to the primary amine using the Delépine reaction. This classic method involves reacting the alkyl halide with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride.[4][5][6][7] This method is particularly advantageous for α-haloketones as it provides selective access to the primary amine with minimal side reactions and under relatively mild conditions.[4][6]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of the Intermediate: 2-Bromo-1-(furan-2-yl)ethanone
Principle and Mechanism
The synthesis of 2-bromo-1-(furan-2-yl)ethanone is achieved through the α-bromination of 2-acetylfuran.[1][3] This reaction is a standard electrophilic substitution at the carbon atom adjacent to the carbonyl group. The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity and prevent the formation of poly-brominated byproducts.
Materials and Reagents
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Acetylfuran | 1-(Furan-2-yl)ethanone | 1192-62-7 | C₆H₆O₂ | 110.11 |
| Bromine | Bromine | 7726-95-6 | Br₂ | 159.81 |
| Dichloromethane (DCM) | Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate | Sodium hydrogencarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | Magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylfuran (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.[1]
-
Bromine Addition : Prepare a solution of bromine (1.05 eq) in DCM in a dropping funnel. Add the bromine solution dropwise to the stirred 2-acetylfuran solution over 30-60 minutes. It is crucial to maintain the internal temperature between 0-5 °C throughout the addition. The red-brown color of bromine should fade upon addition, indicating its consumption.[1]
-
Reaction Monitoring : After the complete addition of bromine, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Workup : Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and finally with brine. This removes any unreacted bromine and acidic byproducts.[1]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification : The crude product, typically a brown solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure 2-bromo-1-(furan-2-yl)ethanone.[1]
Safety Precautions
-
2-Bromo-1-(furan-2-yl)ethanone is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][8]
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[9][10]
Part II: Synthesis of this compound
Principle and Mechanism: The Delépine Reaction
The Delépine reaction provides a robust method for synthesizing primary amines from alkyl halides.[4][5] It proceeds in two distinct stages:
-
Salt Formation : The α-haloketone (2-bromo-1-(furan-2-yl)ethanone) undergoes a nucleophilic substitution (SN2) reaction with hexamine.[5][7] Hexamine acts as a nitrogen nucleophile, alkylating one of its nitrogen atoms to form a stable quaternary ammonium salt. This salt is often insoluble in the reaction solvent (e.g., chloroform or THF) and precipitates out.[5]
-
Acid Hydrolysis : The isolated quaternary ammonium salt is then hydrolyzed by refluxing in concentrated ethanolic hydrochloric acid. This process cleaves the C-N bonds within the hexamine cage, liberating the primary amine as its hydrochloride salt.[4][11] The byproducts of this hydrolysis are formaldehyde (which forms an acetal with ethanol) and ammonium chloride.[4]
Caption: Mechanism of the Delépine Reaction.
An alternative route is the Gabriel synthesis, which uses potassium phthalimide as an ammonia surrogate. While effective, the final deprotection step can require harsh conditions, and the removal of the phthalhydrazide byproduct can be challenging.[12] For these reasons, the Delépine reaction is often preferred for its operational simplicity in this context.
Materials and Reagents
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Bromo-1-(furan-2-yl)ethanone | 2-Bromo-1-(furan-2-yl)ethanone | 15109-94-1 | C₆H₅BrO₂ | 189.01 |
| Hexamine | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane | 100-97-0 | C₆H₁₂N₄ | 140.19 |
| Tetrahydrofuran (THF) | Tetrahydrofuran | 109-99-9 | C₄H₈O | 72.11 |
| Ethanol (EtOH) | Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Concentrated Hydrochloric Acid | Hydrochloric acid | 7647-01-0 | HCl | 36.46 |
Experimental Protocol
-
Quaternary Salt Formation : In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in a solvent system such as tetrahydrofuran (THF) containing a small amount of water.[13] Add hexamine (1.0 eq) to the solution while stirring. A thick precipitate of the quaternary ammonium salt should form, often immediately.[13] Continue stirring the suspension at ambient temperature for approximately 2 hours to ensure the reaction goes to completion.
-
Isolation of the Salt : Collect the precipitated solid by vacuum filtration. Wash the solid with the reaction solvent (THF) and then with diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum.
-
Acid Hydrolysis : Transfer the dried quaternary ammonium salt to a clean round-bottom flask. Add a mixture of ethanol and concentrated hydrochloric acid.[7]
-
Reflux : Heat the mixture to reflux and maintain the reflux for several hours (typically 4-18 hours). The progress of the hydrolysis can be monitored by TLC until the intermediate salt is consumed.
-
Product Isolation : Upon completion, cool the reaction mixture in an ice bath. The target product, this compound, should crystallize from the solution.
-
Purification : Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol and then with diethyl ether to remove soluble impurities. Dry the final product under vacuum to yield the pure hydrochloride salt.
Summary of Reaction Parameters
| Step | Reactants | Stoichiometry (eq) | Solvent | Temperature | Time |
| Bromination | 2-Acetylfuran, Bromine | 1.0 : 1.05 | Dichloromethane | 0-5 °C | 2-3 h |
| Salt Formation | Bromo-ketone, Hexamine | 1.0 : 1.0 | THF / Water | Ambient | 2 h |
| Hydrolysis | Quaternary Salt, HCl | 1.0 : excess | Ethanol | Reflux | 4-18 h |
Characterization of Final Product
The identity and purity of the synthesized this compound (CAS: 88352-86-7) should be confirmed using standard analytical techniques.
-
Appearance : Typically a powder or crystalline solid.[14]
-
Molecular Weight : 161.59 g/mol .[14]
-
¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the furan ring protons (in the range of 6.5-7.8 ppm), a singlet for the methylene protons (–CH₂–) adjacent to the ammonium group (around 4.5-5.0 ppm), and a broad signal for the ammonium protons (–NH₃⁺).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon, the furan ring carbons, and the methylene carbon.
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) around 1670-1690 cm⁻¹ and broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of an amine hydrochloride salt.
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₇NO₂) at m/z ≈ 125.05.[15]
References
-
Wikipedia. Delépine reaction. [Link]
-
Organic Chemistry Portal. Delepine reaction. [Link]
-
Scribd. Delepine Amine Synthesis. [Link]
-
Sciencemadness Wiki. Delépine reaction. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
PubChemLite. 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
PubChem. 2-Bromo-1-(furan-2-yl)ethan-1-one. [Link]
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Delepine reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 14. 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | 88352-86-7 [sigmaaldrich.com]
- 15. PubChemLite - 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride (C6H7NO2) [pubchemlite.lcsb.uni.lu]
Purification of 2-Amino-1-(furan-2-yl)ethanone hydrochloride by Recrystallization: An Application Note and Protocol
Abstract: This technical guide provides a detailed protocol for the purification of 2-Amino-1-(furan-2-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol is grounded in the principles of crystallization, focusing on the selection of an appropriate solvent system to effectively remove impurities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and troubleshooting guidance to ensure the isolation of a high-purity product.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice, while the impurities, present in a much lower concentration, remain in the solution (mother liquor).[1]
This compound, as an amine salt, is generally more soluble in polar solvents than its free base counterpart. The hydrochloride salt form enhances the compound's stability and handling characteristics.[4] However, the purification of aminoketones requires careful consideration, as they can be susceptible to self-condensation or degradation, particularly at elevated temperatures.[5] This protocol is designed to mitigate these risks while achieving high purity.
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure.[2] For amine hydrochlorides, polar protic solvents such as lower alcohols (methanol, ethanol, isopropanol) are often effective.[6] These solvents can solvate the ionic salt at elevated temperatures. The addition of a less polar co-solvent, often referred to as an anti-solvent, can then be used to reduce the solubility of the salt and induce crystallization upon cooling.[7]
Materials and Equipment
Reagents
-
Crude this compound
-
Isopropanol (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Deionized Water
-
Activated Carbon (optional)
Equipment
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatulas and weighing paper
-
Beakers
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the recrystallization of this compound using an isopropanol/ethyl acetate solvent system. It is recommended to first perform this procedure on a small scale (e.g., 100-200 mg) to determine the optimal solvent ratios before proceeding with a larger batch.
Solvent System Selection Rationale
An isopropanol/ethyl acetate system is proposed based on the general solubility characteristics of amine hydrochlorides. Isopropanol, a polar protic solvent, is expected to dissolve the hydrochloride salt at an elevated temperature. Ethyl acetate, a less polar solvent, will act as an anti-solvent, reducing the solubility of the salt upon cooling and promoting crystallization. This combination often provides a good balance for achieving high purity and recovery.
Recrystallization Workflow Diagram
Sources
Topic: ¹H and ¹³C NMR Spectroscopic Analysis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the structural elucidation of 2-Amino-1-(furan-2-YL)ethanone hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable intermediate in pharmaceutical synthesis, unambiguous characterization of this molecule is critical. This document moves beyond a simple listing of spectral data, offering a detailed rationale for experimental design, an in-depth interpretation of expected ¹H and ¹³C NMR spectra, and a robust, field-tested protocol for data acquisition and analysis. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently verify the structure and purity of their target compound.
Introduction and Molecular Structure Analysis
This compound is a heterocyclic aminoketone. Its structure comprises a furan ring, a ketone, and a primary amine, which is protonated to form an ammonium hydrochloride salt. This salt form enhances stability and solubility in polar solvents but also introduces specific considerations for NMR analysis, particularly regarding the exchangeable protons of the ammonium group.
NMR spectroscopy is the premier analytical technique for the unambiguous structural confirmation of such organic molecules, providing precise information about the carbon-hydrogen framework.[1] A thorough analysis requires understanding the electronic environment of each nucleus, which is influenced by factors like aromaticity, electronegativity, and intramolecular interactions.[2][3][4]
To facilitate discussion, the atoms in the target molecule are systematically numbered as shown below. This numbering will be used for all spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons. For this molecule, we anticipate signals from the furan ring, the methylene group (CH₂), and the ammonium group (NH₃⁺).
Causality of Experimental Choices & Expected Observations
-
Solvent Selection: The choice of a deuterated solvent is critical.[5]
-
DMSO-d₆: This is the recommended solvent. Its polarity effectively dissolves the hydrochloride salt, and its hydrogen-bond accepting nature slows the exchange rate of the N-H protons, allowing them to be observed, typically as a broad signal. The residual solvent peak appears around δ 2.50 ppm.[6][7]
-
D₂O: Useful for confirmation. The acidic protons of the NH₃⁺ group will rapidly exchange with deuterium, causing their signal to disappear from the spectrum. This experiment validates the assignment of the NH₃⁺ peak. The HOD peak appears around δ 4.8 ppm.[6]
-
CDCl₃: Generally not suitable due to the poor solubility of hydrochloride salts.[8]
-
-
Furan Ring Protons (H3', H4', H5'): The furan ring is an aromatic system, and its protons are expected to resonate in the downfield region (δ 6.0-8.0 ppm).[9][10][11]
-
H5': This proton is adjacent to the furan's oxygen atom and is deshielded, typically appearing furthest downfield. It will appear as a doublet of doublets (or multiplet) due to coupling with H3' and H4'.[11][12]
-
H3' and H4': These protons are coupled to each other and to H5', resulting in complex multiplets. The acyl group at the C2' position will influence their exact shifts. Based on data for 2-acetylfuran, the H3' and H4' protons are expected around δ 6.5-7.3 ppm.[13]
-
-
Methylene Protons (H1): These two protons are adjacent to two strong electron-withdrawing groups: the carbonyl (C=O) and the protonated amine (NH₃⁺). This dual deshielding effect will shift their signal significantly downfield, likely into the δ 4.0-5.0 ppm range.[3][14] They will appear as a singlet, as there are no adjacent protons to couple with (coupling to the quadrupolar ¹⁴N is typically not resolved).
-
Ammonium Protons (NH₃⁺): In DMSO-d₆, these three protons are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, temperature, and residual water content, but can typically be found in the δ 8.0-9.0 ppm range for ammonium salts.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data when acquired in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ ppm) | Multiplicity | Approx. Coupling (J Hz) | Integration | Assignment | Rationale |
| ~8.5 | br s | - | 3H | -NH₃⁺ | Exchangeable protons on protonated amine; signal is broad and its position is variable. |
| ~7.8 | dd | J ≈ 1.8, 0.8 | 1H | H5' | Deshielded proton on furan ring adjacent to oxygen.[9][12] |
| ~7.3 | dd | J ≈ 3.6, 0.8 | 1H | H3' | Furan proton deshielded by adjacent acyl substituent. |
| ~6.7 | dd | J ≈ 3.6, 1.8 | 1H | H4' | Furan proton coupled to H3' and H5'. |
| ~4.5 | s | - | 2H | H1 | Methylene protons deshielded by adjacent C=O and NH₃⁺ groups.[14] |
Predicted ¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected Chemical Shifts
-
Carbonyl Carbon (C=O): Ketone carbonyl carbons are highly deshielded and are expected to resonate far downfield, typically in the δ 185-195 ppm range.[15]
-
Furan Ring Carbons (C2', C3', C4', C5'): These sp²-hybridized carbons will appear in the aromatic region.
-
C2': The carbon bearing the acyl group will be significantly deshielded, expected around δ 150-155 ppm.[13]
-
C5': The other carbon adjacent to the oxygen is also deshielded, expected around δ 145-150 ppm.[2]
-
C3' and C4': These carbons are expected to appear further upfield in the aromatic region, typically between δ 110-125 ppm.[13][15]
-
-
Methylene Carbon (C1): This sp³-hybridized carbon is attached to the electron-withdrawing carbonyl and ammonium groups, placing its resonance in the δ 40-50 ppm range.[15]
Predicted ¹³C NMR Data Summary
The following table summarizes the predicted ¹³C NMR data when acquired in DMSO-d₆.
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~188 | C=O | Highly deshielded ketone carbonyl carbon.[15] |
| ~152 | C2' | Quaternary furan carbon attached to the carbonyl group. |
| ~148 | C5' | Furan carbon adjacent to oxygen. |
| ~120 | C3' | Furan carbon. |
| ~114 | C4' | Furan carbon. |
| ~45 | C1 | Methylene carbon deshielded by C=O and NH₃⁺.[15] |
Experimental Protocols
Adherence to a precise experimental protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 25-50 mg is recommended to reduce acquisition time.[16]
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[17] The final sample height in the NMR tube should be at least 4.5 cm.[5][18]
-
Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for good spectral resolution.[16]
-
Prepare a Pasteur pipette by pushing a small plug of clean glass wool or a Kimwipe into the neck.
-
Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[17][18] This step removes any dust or insoluble impurities that can degrade shimming and spectral quality.
-
Cap the NMR tube securely and label it clearly.[5]
-
-
Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
For ¹H Spectrum:
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
For ¹³C Spectrum:
-
Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.[1]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[1]
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual DMSO peak to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to δ 39.51 ppm.[6][7]
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios, which should match the assignments in Table 1.
-
Conclusion
This application note details the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a validated protocol for its analysis. By understanding the underlying principles of chemical shifts and coupling constants for this specific molecular structure, and by following the detailed experimental workflow, researchers can achieve confident and accurate structural verification. The use of confirmatory experiments, such as D₂O exchange, further enhances the trustworthiness of the spectral assignments, making this guide a valuable resource for professionals in chemical and pharmaceutical development.
References
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]
-
Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chem.gla.ac.uk. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
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University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 2-Acetylfuran (HMDB0033127). Retrieved from [Link]
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A Robust LC-MS/MS Method for the Characterization and Quantification of a Key Pharmaceutical Intermediate
An Application Note for the Mass Spectrometry Analysis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a critical starting material in the synthesis of numerous pharmaceutical compounds. We present a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, emphasizing the scientific rationale behind key experimental decisions to ensure methodological robustness and data integrity. This application note is designed for researchers, analytical scientists, and drug development professionals requiring a sensitive and specific method for the quantification and structural confirmation of this analyte. The protocols described herein are structured to be self-validating, aligning with principles of modern analytical science.
Introduction: The Analytical Imperative
This compound serves as a fundamental building block in medicinal chemistry and pharmaceutical manufacturing. The purity and structural fidelity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and highly sensitive analytical method is essential for its characterization during process development, quality control, and stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[1][2] This guide leverages the power of electrospray ionization (ESI), a soft ionization technique that is particularly well-suited for polar molecules, to generate intact protonated molecules of the analyte for mass analysis.[3][4] By coupling this with tandem mass spectrometry (MS/MS), we can achieve definitive structural confirmation and accurate quantification, even in complex matrices.
Foundational Principles & Experimental Design
A successful analytical method is not merely a sequence of steps but a design rooted in the physicochemical properties of the analyte and the fundamental principles of the technology.
Analyte Characteristics
-
Compound: this compound
-
Molecular Formula (as free base): C₆H₇NO₂[5]
-
Molecular Weight (as free base): 125.13 g/mol
-
Key Structural Features: The molecule possesses a primary amine (-NH₂), a ketone (C=O), and an aromatic furan ring. The primary amine is basic and readily accepts a proton, making it an ideal candidate for positive mode electrospray ionization.[6][7] The furan ring and ketone group are potential sites of fragmentation during collision-induced dissociation (CID).
The Analytical Workflow: A Logic Diagram
The logical flow of the analytical process is designed to ensure a systematic and reproducible outcome, from sample preparation to final data analysis.
Figure 1: Experimental Workflow. This diagram illustrates the sequential logic from sample preparation through to final quantification.
Detailed Experimental Protocol
This protocol provides a robust starting point for method development. Optimization is recommended for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Analyte: this compound (Reference Standard, ≥98% purity)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade)
-
Additive: Formic Acid (LC-MS Grade)
-
Labware: Calibrated volumetric flasks, precision pipettes, autosampler vials with septa.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Step-by-Step Methodology
Step 1: Preparation of Standard Solutions
-
Primary Stock (1.0 mg/mL): Accurately weigh 10 mg of the reference standard. Dissolve in 10.0 mL of methanol in a Class A volumetric flask. This solution should be stored at 2-8°C.
-
Working Stock (10.0 µg/mL): Dilute the primary stock 1:100 with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working stock with a 50:50 (v/v) mixture of methanol and water. A typical concentration range would be 1.0 ng/mL to 1000 ng/mL.
Step 2: Liquid Chromatography Configuration
The goal of the chromatography is to deliver the analyte to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting interferences.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A standard reverse-phase column providing good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidified aqueous phase promotes analyte protonation for efficient ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic eluent for this class of compound. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 2 µL | A small volume minimizes potential peak distortion and matrix effects. |
| Gradient | 5% to 95% B over 3 min | A rapid gradient for high-throughput analysis, sufficient to elute the analyte and clean the column. |
Step 3: Mass Spectrometry Configuration
The MS parameters are optimized to maximize the signal of the analyte while ensuring specificity.
Table 2: Mass Spectrometry Parameters (Illustrative)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The primary amine is highly susceptible to protonation, yielding a strong [M+H]⁺ signal.[6][7] |
| Capillary Voltage | +3.5 kV | Optimized to ensure a stable electrospray and maximize ion generation. |
| Source Temp. | 120 °C | A moderate temperature to aid desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI droplets. |
| Gas Flow | Instrument Dependent | Nebulizer and drying gases must be optimized to facilitate stable ion formation. |
| Precursor Ion | m/z 126.1 | The expected mass-to-charge ratio for the protonated free base [C₆H₇NO₂ + H]⁺.[5] |
| Product Ions | See Section 3.4 | Selected based on fragmentation patterns for high specificity in MRM mode. |
Fragmentation (MS/MS) and MRM Selection
Collision-induced dissociation (CID) of the precursor ion (m/z 126.1) provides structural information and allows for highly selective detection using Multiple Reaction Monitoring (MRM). The fragmentation of aromatic ketones often involves cleavage alpha to the carbonyl group.[8] For furan-containing compounds, fragmentation of the ring itself is also possible.[9][10]
Figure 2: Proposed Fragmentation Pathway. The diagram shows the generation of key product ions from the protonated molecule.
Table 3: Illustrative MRM Transitions
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Primary | 126.1 | 95.1 | 15 | Quantification: Typically the most stable and abundant fragment. |
| Secondary | 126.1 | 67.1 | 25 | Confirmation: Provides an ion ratio for identity verification. |
Note: Collision energies are instrument-dependent and require empirical optimization.
Method Validation & Trustworthiness
For its intended purpose in pharmaceutical development, this method must be validated to demonstrate its fitness for use. Validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14]
Key validation parameters to be assessed include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of impurities or degradation products.
-
Linearity & Range: Demonstrating a proportional relationship between signal response and concentration over a defined range (e.g., 1-1000 ng/mL) with a coefficient of determination (r²) ≥ 0.99.
-
Accuracy: Closeness of the measured value to the true value, assessed by spike-recovery experiments.
-
Precision: Repeatability and intermediate precision, expressed as the relative standard deviation (%RSD) of replicate measurements.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Robustness: The method's resilience to small, deliberate variations in parameters (e.g., mobile phase composition, column temperature).
Conclusion
This application note details a scientifically sound and robust LC-MS/MS method for the analysis of this compound. By explaining the causality behind the chosen parameters and grounding the protocol in established analytical principles, this guide provides a trustworthy foundation for researchers. The described workflow, when properly implemented and validated, will yield high-quality, reproducible data suitable for the stringent requirements of the pharmaceutical industry.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Asif, A. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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Zenobi, R. (2013). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed. Retrieved from [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Wasowicz, T. J. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules. Retrieved from [Link]
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Wasowicz, T. J. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. PubMed. Retrieved from [Link]
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Zenobi, R. (2013). Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. Semantic Scholar. Retrieved from [Link]
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Wasowicz, T. J. (2024). Probing luminescence in the collisions of furan molecules with dihydrogen cations using collision-induced emission spectroscopy. Romanian Journal of Physics. Retrieved from [Link]
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Singh, B. et al. (2025). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Retrieved from [Link]
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Shaffer, S. A. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Retrieved from [Link]
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Organ, M. G. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Chemical Society Reviews. Retrieved from [Link]
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Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]
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De Vooght-Johnson, R. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. Retrieved from [Link]
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Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]
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Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.3. Whitman College. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride. Retrieved from [Link]
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Shaffer, S. A. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Limão-Vieira, P. (2011). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride. Retrieved from [Link]
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Laćan, M. et al. (1975). The mass spectra of some aromatic polyketones. Sci-Hub. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Bestchoice. (n.d.). Demo Course - Mass spec ketones. Retrieved from [Link]
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Khan Academy. (2014). Electrospray ionization. YouTube. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 2-Amino-1-(furan-2-yl)ethanone hydrochloride
Introduction and Strategic Importance
2-Amino-1-(furan-2-yl)ethanone hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, combining a reactive α-amino ketone with a furan moiety, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds.[1] Given its role as a critical starting material, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final products.
The presence of impurities, isomers, or degradants can have profound impacts on reaction yields, impurity profiles of subsequent synthetic steps, and the pharmacological or toxicological properties of the final active pharmaceutical ingredient (API). This guide outlines an integrated analytical workflow designed to provide a comprehensive profile of the molecule's identity, purity, and solid-state properties. By combining orthogonal techniques—each providing a unique piece of the analytical puzzle—we establish a self-validating system for its complete characterization.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(furan-2-yl)ethan-1-one;hydrochloride | |
| Synonyms | 2-amino-1-(2-furyl)ethanone hydrochloride | [2] |
| Molecular Formula | C₆H₈ClNO₂ | [2] |
| Molecular Weight | 161.59 g/mol | [2] |
| CAS Number | 88352-86-7 | [2] |
| Chemical Structure | ![]() |
Chromatographic Analysis: Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. Its primary function here is to separate the main compound from any process-related impurities (e.g., starting materials, by-products) or degradants, allowing for precise quantification.
Protocol: Reversed-Phase HPLC Method
This protocol is a robust starting point and should be validated for specific applications.
3.1. Instrumentation & Materials
-
System: HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
3.2. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| UV Detection | 254 nm & 270 nm |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
3.3. Rationale and Data Interpretation
-
Causality: A C18 column is selected for its versatility in retaining moderately polar compounds like the target analyte. The acidic mobile phase (0.1% formic acid) ensures the amine group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.
-
Expected Results: A chromatogram for a high-purity sample will show a single major peak. The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks. A PDA detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across the peak, confirming that the main peak is not co-eluting with an impurity.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of the target compound.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide definitive evidence of the molecular structure. NMR, FTIR, and MS are complementary methods that, when used together, leave no ambiguity about the compound's identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization.
Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the hydrochloride salt and its exchangeable amine and residual water protons do not obscure key signals.
-
Cap the tube and invert several times to dissolve the sample completely.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | broad s | 3H | -NH₃⁺ | Acidic protons of the ammonium salt, often broad. |
| ~8.10 | dd | 1H | H-5 (Furan) | Adjacent to the ring oxygen and deshielded by the C=O group. |
| ~7.55 | dd | 1H | H-3 (Furan) | Deshielded by the C=O group. |
| ~6.85 | dd | 1H | H-4 (Furan) | Coupled to both H-3 and H-5. |
| ~4.70 | s | 2H | -CH₂- | Methylene protons adjacent to the carbonyl and ammonium groups. |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C=O | Carbonyl carbon, highly deshielded. |
| ~151.0 | C-2 (Furan) | Furan carbon attached to the carbonyl group. |
| ~149.5 | C-5 (Furan) | Furan carbon adjacent to the oxygen atom. |
| ~122.0 | C-3 (Furan) | Furan carbon. |
| ~114.0 | C-4 (Furan) | Furan carbon. |
| ~45.0 | -CH₂- | Methylene carbon. |
Note: Actual chemical shifts can vary slightly based on concentration and the specific instrument. The assignments are based on established chemical shift principles for furan and ketone derivatives.[3][4]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, serving as a molecular fingerprint.
Protocol: FTIR Sample Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 (broad) | N-H Stretch | Primary ammonium (-NH₃⁺) |
| ~1670 | C=O Stretch | Ketone (conjugated) |
| ~1570, 1480 | C=C Stretch | Furan ring |
| ~1150 | C-O-C Stretch | Furan ring ether |
Rationale: The broad absorption around 3000 cm⁻¹ is characteristic of the N-H stretching in an ammonium salt. The ketone's C=O stretch is observed at a slightly lower frequency than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the furan ring. The distinct peaks for the furan ring provide further structural confirmation.
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Electrospray Ionization (ESI+).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
Expected Results and Interpretation:
-
Molecular Ion: The analysis is performed on the free base form of the molecule (C₆H₇NO₂), which has a monoisotopic mass of 125.05 Da. In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected m/z: 126.06
-
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Key fragments can help confirm the structure.
Workflow Diagram: Spectroscopic Identification
Caption: Integrated workflow for spectroscopic structural confirmation.
Thermal Analysis: Solid-State Properties
Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of a substance, including its melting point, thermal stability, and decomposition behavior.[8] This information is vital for determining appropriate storage and handling conditions.[9]
Protocol: DSC and TGA Analysis
5.1. Instrumentation & Conditions
-
Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
Sample Pans: Aluminum pans for DSC, platinum or ceramic pans for TGA.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C (or higher if needed).
-
Atmosphere: Dry Nitrogen, flow rate of 50 mL/min.
5.2. Expected Results and Interpretation
-
DSC: The DSC thermogram is expected to show a sharp endothermic peak, which corresponds to the melting point of the hydrochloride salt. The onset temperature of this peak is typically reported as the melting point. At higher temperatures, a broad exotherm or endotherm may indicate decomposition.[10]
-
TGA: The TGA curve plots mass versus temperature. For this compound, a multi-step mass loss is anticipated.
-
First Step: A mass loss corresponding to the loss of hydrogen chloride (HCl, ~22.6% of total mass) would be a strong indicator of the salt's decomposition.
-
Subsequent Steps: Further mass loss at higher temperatures would correspond to the decomposition of the remaining organic furan-containing molecule.[11]
-
The combination of a sharp melting endotherm in DSC followed by decomposition events in both DSC and TGA provides a complete picture of the material's thermal behavior.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. HPLC provides definitive data on purity, while the combined power of NMR, FTIR, and Mass Spectrometry confirms the molecular structure and identity beyond doubt. Finally, thermal analysis sheds light on its crucial solid-state properties and thermal stability. This integrated, multi-faceted approach constitutes a robust and reliable methodology for ensuring the quality and consistency of this important chemical intermediate, forming a solid foundation for its application in research and development.
References
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-
Özel Güven, N. et al. (2015). 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone. NIH National Center for Biotechnology Information. Available at: [Link]
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Human Metabolome Database. Showing metabocard for 2-Acetylfuran (HMDB0033127). HMDB. Available at: [Link]
-
PubChem. 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. Available at: [Link]
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Wikipedia. 2-Acetylfuran. Wikimedia Foundation. Available at: [Link]
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Zhao, Y. et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available at: [Link]
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Szabó, Z-I. et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
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Angerer, J. et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. MDPI. Available at: [Link]
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Zhao, Y. et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. Available at: [Link]
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Blank, I. et al. (2002). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]
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Horishny, V. Ya. et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate. Available at: [Link]
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Kozakiewicz, A. et al. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. ResearchGate. Available at: [Link]
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Pyramides, G. et al. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. PubMed. Available at: [Link]
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Saldyka, M. & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
Abstract: This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-Amino-1-(furan-2-YL)ethanone hydrochloride. While specific biological data for this molecule is not yet extensively published, its structural motifs—a furan ring and an aminoketone moiety—are well-represented in medicinal chemistry. Furan derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the aminoketone scaffold is a key pharmacophore in many biologically active compounds.[5][6][7][8] This guide, therefore, presents a logical, tiered approach to investigate the potential therapeutic applications of this compound, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays. The protocols provided are established, robust methods intended to generate reliable preliminary data for drug development professionals.
Part 1: Compound Profile and Handling
1.1. Chemical Structure and Properties
-
IUPAC Name: 2-amino-1-(furan-2-yl)ethan-1-one;hydrochloride
-
Molecular Formula: C₆H₈ClNO₂
-
Structure:
(Image Source: PubChem CID 13226138)
While experimental data is limited, predicted properties and comparison to analogs like 2-Amino-1-(benzofuran-2-yl)ethanone hydrochloride suggest moderate polarity.[9][10] The hydrochloride salt form is expected to confer aqueous solubility, which is advantageous for in vitro assay buffer preparation.
1.2. Stock Solution Preparation and Storage
The integrity of the test compound is paramount for reproducible results.
-
Initial Solubilization: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Given the hydrochloride salt form, sterile, nuclease-free water should be tested first. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a standard alternative.
-
Sonication: To aid dissolution, briefly sonicate the vial in a water bath. Avoid excessive heating.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. For daily use, a working stock can be kept at 4°C for a limited time (stability should be verified).
Causality Behind the Choice: Aliquoting is crucial because freeze-thaw cycles can introduce water condensation, leading to hydrolysis, and can cause precipitation of the compound, altering its effective concentration in subsequent experiments.
Part 2: Tier 1 Screening - Cytotoxicity and Antimicrobial Potential
The initial screening aims to answer a fundamental question: Does this compound exhibit broad biological activity at achievable concentrations? We propose parallel screening for anticancer and antimicrobial effects, as both are prominent activities of the furan scaffold.[1][3][11]
2.1. Anticancer Activity: Cell Viability and Cytotoxicity Assays
The first step in evaluating anticancer potential is to determine if the compound affects cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13][14]
-
Cell Seeding:
-
Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in 96-well flat-bottom plates.[15][16] Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[15][16]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 7-point, 1:3 serial dilution starting from 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Include "vehicle control" wells (medium with the same concentration of DMSO or water as the highest compound concentration) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[17]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[18]
| Cell Line | Cancer Type | Compound IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [Calculate Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] | [Calculate Value] |
| A549 | Lung Carcinoma | [Insert Value] | [InsertValue] | [Calculate Value] |
| HEK293 | Normal Kidney | [Insert Value] | [Insert Value] | N/A |
| Table 1: Example data table for summarizing cytotoxic activity. Doxorubicin is a standard positive control. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. |
A low IC₅₀ value indicates high potency. A high SI value is desirable, suggesting the compound is more toxic to cancer cells than to normal cells.[15]
2.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[19][20][21]
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[21]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 or 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 37°C for 16-24 hours.[21]
-
-
MIC Determination:
| Microbial Strain | Gram Type | Compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| S. aureus (ATCC 29213) | Positive | [Insert Value] | [Insert Value] |
| E. coli (ATCC 25922) | Negative | [Insert Value] | [Insert Value] |
| Table 2: Example data table for summarizing antimicrobial activity. Gentamicin is a standard broad-spectrum antibiotic control. |
Part 3: Tier 2 Screening - Elucidating Mechanism of Action
If the Tier 1 screening reveals promising cytotoxic activity, the next logical step is to investigate how the compound is killing the cells. Key questions are whether it induces programmed cell death (apoptosis) and if it affects cell cycle progression.
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Application Notes and Protocols for the Pharmacological Evaluation of 2-Amino-1-(furan-2-YL)ethanone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: A Strategic Approach to Unveiling Therapeutic Potential
The furan scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and cardiovascular effects.[1] The specific structural motif of "2-Amino-1-(furan-2-YL)ethanone hydrochloride" and its derivatives suggests a strong potential for central nervous system (CNS) activity. The β-keto-phenethylamine backbone is reminiscent of synthetic cathinones and other psychoactive substances known to interact with the monoaminergic system.[2][3] This guide provides a comprehensive, multi-tiered strategy for the pharmacological evaluation of this class of compounds, designed to rigorously assess their therapeutic potential while maintaining the highest standards of scientific integrity. Our approach is not a rigid checklist but a logical progression, beginning with broad in vitro screening to identify primary targets and potential liabilities, followed by more complex in vivo models to assess behavioral outcomes and establish a preliminary therapeutic window.
Section 1: Foundational In Vitro Profiling: Target Identification and Initial Safety Assessment
The initial phase of evaluation is critical for establishing the primary mechanism of action and identifying potential off-target effects that could terminate a development program early. Given the structural alerts within the 2-amino-1-(furan-2-YL)ethanone scaffold, our primary hypothesis is an interaction with monoamine transporters and/or enzymes.
Primary Target Engagement: Monoamine Systems
The regulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is a key therapeutic strategy for a range of CNS disorders. We will first assess the interaction of the furan derivatives with the key proteins involved in monoaminergic neurotransmission: the dopamine transporter (DAT), the norepinephrine transporter (NET), the serotonin transporter (SERT), and the monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).
Caption: Initial in vitro screening workflow for primary monoamine targets.
This protocol utilizes a commercially available fluorescence-based assay kit for a high-throughput, non-radioactive method to determine the inhibition of DAT, NET, and SERT.[1][4][5]
-
Cell Lines: HEK-293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Principle: A fluorescent substrate that mimics monoamine neurotransmitters is taken up by the cells via the specific transporter. Inhibition of this uptake by a test compound results in a decrease in intracellular fluorescence.
-
Procedure:
-
Cell Plating: Seed HEK-hDAT, HEK-hNET, or HEK-hSERT cells in 96- or 384-well black, clear-bottom plates at a density of 40,000-60,000 cells/well (96-well) or 12,500-20,000 cells/well (384-well) and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of the furan derivatives in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Incubation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate solution to all wells.
-
Signal Measurement: Immediately begin measuring fluorescence intensity in kinetic mode using a bottom-read fluorescence plate reader (Excitation/Emission wavelengths specific to the kit). Alternatively, an endpoint reading can be taken after a 20-30 minute incubation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This protocol measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[6]
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Principle: MAO enzymes oxidize a substrate (e.g., kynuramine or p-tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product. A decrease in fluorescence indicates MAO inhibition.[6]
-
Procedure:
-
Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, the substrate, HRP, and the fluorogenic probe in assay buffer.
-
Compound Incubation: In a 96-well black plate, add the furan derivative at various concentrations, followed by the MAO enzyme. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of the substrate, HRP, and the fluorogenic probe to initiate the reaction.
-
Signal Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (Excitation/Emission ~530/590 nm for Amplex® Red).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition and IC50 values. Known selective inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.[1]
-
Early Safety Assessment: Cytotoxicity and hERG Liability
Early identification of potential safety issues is paramount. We will assess general cytotoxicity in a relevant neuronal cell line and evaluate the potential for cardiac liability through inhibition of the hERG potassium channel.
The MTT assay is a colorimetric method to assess cell viability. We will use the SH-SY5Y human neuroblastoma cell line, a common model for neurotoxicity studies.[7][8]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the furan derivatives. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
-
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10][11] An automated patch-clamp system provides a higher throughput alternative to the gold-standard manual patch clamp.[10][12]
-
Cell Line: HEK-293 cells stably expressing the hERG channel.
-
Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence of the test compound.
-
Procedure:
-
Cell Preparation: Culture and prepare the hERG-expressing cells according to the automated patch-clamp system's specifications.
-
Compound Application: The system automatically applies a range of concentrations of the furan derivative to the cells.
-
Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG currents, which are recorded before and after compound application.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.
-
Section 2: In Vivo Behavioral Pharmacology: Assessing CNS Effects
Based on the in vitro profile, a series of in vivo behavioral assays will be conducted in rodents to evaluate the potential antidepressant, anxiolytic, and/or stimulant effects of the lead candidates.
Experimental Workflow: In Vivo Behavioral Assessment
Caption: Tiered in vivo approach to characterize behavioral effects.
Assessment of Antidepressant-like Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models for antidepressant-like effects.[4][13][14]
-
Principle: Mice placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds decrease the duration of immobility.[14][15]
-
Procedure:
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation (optional pre-test): On day 1, place each mouse in the cylinder for 15 minutes.
-
Dosing: On day 2, administer the furan derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Test Session: Place the mouse in the cylinder for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.[15]
-
Data Analysis: Compare the immobility time between treated and vehicle groups. A significant decrease in immobility time suggests an antidepressant-like effect.
-
-
Principle: Mice suspended by their tails will alternate between struggling and immobility. Antidepressants reduce the time spent immobile.[16]
-
Procedure:
-
Apparatus: A chamber where the mouse can be suspended by its tail using adhesive tape, preventing it from touching any surfaces.
-
Dosing: Administer the compound or vehicle as in the FST.
-
Test Session: Suspend each mouse for a 6-minute period. Video-record the session and score the duration of immobility.
-
Data Analysis: Compare the immobility time between the different treatment groups.
-
Evaluation of Anxiolytic-like Activity
The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test are used to assess anxiety-like behavior in rodents based on their natural aversion to open, bright spaces.[17][18]
-
Principle: Anxiolytic compounds increase the time spent and the number of entries into the open, more aversive arms of the maze.[19][20][21]
-
Procedure:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[20]
-
Dosing: Administer the compound or vehicle prior to the test.
-
Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Recording: Use a video tracking system to record the time spent in and the number of entries into each arm.
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
-
-
Principle: Anxiolytics increase the time spent in the brightly lit, more aversive compartment of the box.[17][22]
-
Procedure:
-
Apparatus: A box divided into a large, bright compartment and a smaller, dark compartment with an opening between them.
-
Dosing: Administer the compound or vehicle.
-
Test Session: Place the mouse in the dark compartment and allow it to explore for 5-10 minutes.
-
Data Recording: Record the time spent in each compartment and the number of transitions between them.
-
Data Analysis: An increase in the time spent in the light compartment suggests an anxiolytic effect.
-
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
The synthesis and evaluation of a focused library of derivatives are crucial for understanding the relationship between chemical structure and biological activity.
Rationale for Derivative Synthesis
Based on the initial screening data, new derivatives should be synthesized to probe the importance of different structural features of the 2-amino-1-(furan-2-YL)ethanone core. Key modifications could include:
-
Substitution on the furan ring: To explore the impact of electronic and steric effects.
-
Modification of the amino group: Introducing different alkyl or acyl groups to modulate lipophilicity and potential interactions with the target.
-
Alterations to the ethyl linker: To investigate the importance of the distance between the furan ring and the amino group.
A field-based Quantitative Structure-Activity Relationship (QSAR) approach can be employed to identify key structural features that correlate with activity at specific targets, guiding the design of more potent and selective compounds.[2][23][24]
Data Presentation for SAR Analysis
All quantitative data from the in vitro and in vivo assays should be summarized in a clear, tabular format to facilitate the comparison of derivatives and the identification of SAR trends.
| Compound ID | R1-Substituent | R2-Substituent | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | CC50 (µM) | hERG IC50 (µM) | FST Immobility (% change) | EPM Open Arm Time (% change) |
| Parent | H | H | 1.2 | 0.8 | 5.4 | >100 | 25.6 | 50.2 | >30 | -15 | +20 |
| Derivative 1 | 5-Cl | H | 0.5 | 0.3 | 2.1 | >100 | 10.1 | 45.8 | >30 | -35 | +45 |
| Derivative 2 | H | CH₃ | 2.5 | 1.5 | 8.9 | >100 | 35.2 | >100 | >30 | -5 | +10 |
Section 4: Pharmacokinetics and Analytical Methods
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.
In Silico and In Vitro ADME Profiling
Computational models can predict physicochemical properties such as logP, solubility, and pKa, which influence a compound's pharmacokinetic behavior.[25][26] In vitro assays using liver microsomes or hepatocytes can assess metabolic stability.
Bioanalytical Method Development
A robust and sensitive analytical method is required for the quantification of the furan derivatives in biological matrices (e.g., plasma, brain tissue). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high selectivity and sensitivity.[7][19][27]
-
Principle: The compound of interest is extracted from the plasma, separated by liquid chromatography, and detected by a mass spectrometer.
-
Procedure:
-
Sample Preparation: Perform protein precipitation of the plasma sample using a solvent like acetonitrile. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard and a calibration curve to quantify the analyte in the samples.
-
Conclusion: A Pathway to Discovery
The pharmacological evaluation of this compound derivatives requires a systematic and hypothesis-driven approach. By progressing from broad in vitro screening to specific in vivo behavioral models, and by integrating early safety and pharmacokinetic assessments, researchers can efficiently identify promising lead candidates for further development. The protocols and strategies outlined in this guide provide a robust framework for this endeavor, emphasizing scientific rigor and the importance of self-validating experimental systems.
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Molecular Devices Corporation. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Sertlight. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
- Milligan, C., et al. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Journal of Biomolecular Screening, 17(1), 115-120.
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- Li, Y., et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. Journal of Biomolecular Structure and Dynamics, 39(4), 1335-1349.
- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
- Cheng, S. Y., et al. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. ASMS.
- Cheng, S. Y., et al. (2017). Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique. Journal of Analytical Toxicology, 41(4), 325-331.
- Huang, R., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7762-7772.
- Wang, Y., et al. (2021). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences, 22(11), 5894.
- Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 1-10.
- Sitte, H. H., et al. (2004). Visualization of DAT internalization in HEK293 cells expressing EGFP-DAT using the fluorescent cocaine analog JHC 1-64.
- Chaurasiya, B., et al. (2022). Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. Current Medicinal Chemistry, 29(1), 112-145.
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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protocols.io. (2023). MTT assay. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]
- Samad, F., et al. (2020). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 192, 112183.
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Diva-portal.org. (2023). Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. Retrieved from [Link]
- Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477.
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Columbia Academic Commons. (2022). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Analysis of Cathinones in Plasma Using LC-MS/MS. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
- Singh, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets, 25.
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Columbia Academic Commons. (2022). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Retrieved from [Link]
- de Oliveira, V. E., et al. (2009). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 288(1-2), 1-6.
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PubChem. (n.d.). Furan. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Cheng, S. Y. (2017). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique (Master's thesis, John Jay College of Criminal Justice).
- Reith, M. E., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology, 73, 75-121.
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ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Porsolt, R. D., et al. (1977). Behavioral despair in mice: a new model for screening antidepressant drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Yarlagadda, K., et al. (2021). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 10(4), 381-391.
- Baumann, M. H., et al. (2013). Synthetic Cathinones (“Bath Salts”). Neuropsychopharmacology, 38(1), 221-222.
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Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
- Kim, H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44.
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The Versatile Role of 2-Amino-1-(furan-2-yl)ethanone Hydrochloride in Modern Heterocyclic Synthesis
Introduction: The Strategic Importance of the Furan Moiety and its Amino Ketone Precursor
In the landscape of medicinal chemistry and drug development, furan-containing heterocycles represent a cornerstone of molecular design.[1][2][3] The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] Its utility stems from its ability to act as a bioisostere for other aromatic systems like phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[2][3]
2-Amino-1-(furan-2-yl)ethanone hydrochloride emerges as a pivotal starting material in this context. As an α-amino ketone, it possesses two reactive centers—the amino group and the carbonyl group—poised for facile cyclocondensation reactions. This dual reactivity makes it an exceptionally valuable building block for the construction of a diverse array of nitrogen-containing heterocyclic systems. This application note provides a detailed exploration of the synthetic utility of this compound, focusing on the preparation of substituted pyrazines and imidazoles, which are themselves critical pharmacophores. We will delve into the mechanistic underpinnings of these transformations and provide robust, step-by-step protocols for their execution in a research setting.
I. Synthesis of Furanyl-Substituted Pyrazines: A Gateway to Bioactive Scaffolds
Pyrazine rings are integral components of numerous FDA-approved drugs and natural products. The self-condensation of α-amino ketones is a classical and efficient method for the synthesis of symmetrically substituted pyrazines.[4][5] This transformation proceeds through the dimerization of the α-amino ketone, followed by cyclization and subsequent oxidation to the aromatic pyrazine.
Mechanistic Insight: The Dimerization-Cyclization-Aromatization Cascade
The synthesis of 2,5-di(furan-2-yl)pyrazine from this compound is predicated on a well-established reaction cascade. The process is typically initiated by neutralizing the hydrochloride salt to liberate the free α-amino ketone. Two molecules of the amino ketone then undergo a condensation reaction to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the stable aromatic pyrazine. The oxidation can often be achieved by air, especially when the reaction is heated in the presence of a base.
Diagram 1: Proposed Mechanistic Pathway for Pyrazine Formation
Sources
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- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. | Semantic Scholar [semanticscholar.org]
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- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antimicrobial Activity Testing of Furan-Based Compounds
Abstract
The furan scaffold is a privileged five-membered aromatic heterocycle integral to numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the antimicrobial efficacy of novel furan-based compounds. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This document details standardized methodologies, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion for preliminary screening, and time-kill kinetic assays to differentiate between bactericidal and bacteriostatic mechanisms, all grounded in internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Pharmacological Significance of the Furan Moiety
Furan and its derivatives represent a critical class of heterocyclic compounds with significant biological properties.[2] Found in various natural products and synthetic molecules, the furan ring often serves as a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[1] Their established utility is seen in numerous approved drugs, including the antibacterial nitrofurantoin.[1]
The antimicrobial potential of furan derivatives stems from their unique structure. The furan ring's electron-rich nature, combined with various substitutions, allows for diverse mechanisms of action.[1] Some nitrofurans, for instance, are known to undergo intracellular reduction, generating reactive intermediates that can damage bacterial DNA, RNA, and proteins, thereby disrupting essential cellular processes.[3] Other furan compounds may selectively inhibit microbial enzymes or disrupt cell membrane integrity.[2][4] Given this potential, a rigorous and standardized approach to evaluating their antimicrobial activity is paramount for advancing novel furan-based compounds through the drug discovery pipeline.
Foundational Principle: A Multi-Tiered Testing Strategy
A robust evaluation of a novel antimicrobial agent does not rely on a single assay. We advocate for a logical, tiered approach that progresses from broad screening to detailed mechanistic characterization. This strategy ensures efficient use of resources and builds a comprehensive data package for each candidate compound.
Caption: A tiered workflow for antimicrobial compound evaluation.
Tier 1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism after a specified incubation period.[5] The broth microdilution method is the gold standard for quantitative MIC determination.[5][6]
Causality Behind the Method:
This assay establishes the potency of the furan compound. By exposing a standardized number of bacteria to a serial dilution of the compound in a nutrient-rich broth, we can pinpoint the precise concentration at which bacterial replication is halted. Using a 96-well plate format allows for high-throughput screening of multiple compounds and bacterial strains simultaneously. Adherence to CLSI or EUCAST guidelines ensures the results are reproducible and comparable to established antibiotic data.[6][7]
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.[5][8] The adjustment with calcium and magnesium ions is critical as their concentration can affect the activity of some antimicrobial agents.
-
Bacterial Strains: Select relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Controls: Include a standard antibiotic (e.g., Ciprofloxacin) as a positive control, a solvent-only well as a negative control, and a broth-only well for sterility control.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5] This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL and is crucial for test standardization.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the furan compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 18-24 hours under ambient air conditions.[8]
-
-
Result Interpretation:
Caption: Workflow for Broth Microdilution MIC Assay.
Tier 1 Protocol: Agar Disk Diffusion (Kirby-Bauer Test)
This method provides a rapid, qualitative assessment of antimicrobial activity.[9] It is an excellent secondary screening tool to confirm the activity observed in the broth microdilution assay.
Causality Behind the Method:
A paper disk impregnated with the furan compound is placed on an agar plate uniformly inoculated with bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[10][11] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Step-by-Step Protocol: Disk Diffusion
-
Plate and Inoculum Preparation:
-
Use Mueller-Hinton Agar (MHA) plates, poured to a uniform depth of 4 mm.[12] The agar depth is critical as it affects the rate of diffusion.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[11]
-
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the furan compound solution. Allow the solvent to fully evaporate.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate.[11] Ensure complete contact between the disk and the agar.
-
Incubate the plates in an inverted position at 35-37°C for 16-18 hours.[11]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm). The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints, though for novel compounds, this serves as a comparative measure of activity.[10]
-
| Parameter | Broth Microdilution | Agar Disk Diffusion |
| Result Type | Quantitative (MIC value in µg/mL) | Qualitative/Semi-quantitative (Zone diameter in mm) |
| Primary Use | Potency determination, Gold Standard | Rapid screening, confirmation of activity |
| Throughput | High (96-well format) | Moderate |
| Standardization | CLSI M07, EUCAST[6][7] | CLSI M02, EUCAST |
Tier 2 Protocol: Time-Kill Kinetic Assay
Once the inhibitory concentration (MIC) is known, the next critical question is whether the compound kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). The time-kill assay provides this crucial pharmacodynamic information.[13]
Causality Behind the Method:
This assay measures the rate and extent of bacterial killing over time. A standardized inoculum is exposed to the furan compound (typically at concentrations relative to its MIC), and the number of viable bacteria (CFU/mL) is determined at various time points. A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[13][14] A bacteriostatic agent will maintain the initial inoculum level or show less than a 3-log₁₀ reduction.[14]
Step-by-Step Protocol: Time-Kill Assay
-
Preparation:
-
Prepare flasks containing CAMHB with the furan compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Prepare a bacterial inoculum and adjust its concentration to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.
-
-
Execution:
-
Inoculate the flasks and incubate them in a shaking incubator at 37°C to ensure aeration and uniform exposure to the compound.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point.
-
-
Data Analysis and Interpretation:
Sources
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- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
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- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
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- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(furan-2-yl)ethanone hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-1-(furan-2-yl)ethanone hydrochloride. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and which should I choose?
The selection of a synthetic route depends on factors like starting material availability, scale, and safety considerations. Two prevalent methods are the Delépine reaction starting from an α-halo ketone and the direct amination approach.
-
Route A: The Delépine Reaction: This is a classical and often reliable method that proceeds in two steps from the readily available 2-bromo-1-(furan-2-yl)ethanone. It involves the formation of a stable hexaminium salt intermediate, which is then hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride. This route is often favored for its well-behaved intermediates and relatively straightforward purification.
-
Route B: Direct Amination: This method involves the direct reaction of 2-bromo-1-(furan-2-yl)ethanone with a source of ammonia, such as aqueous or methanolic ammonia. While seemingly more direct, this route can be plagued by issues of over-alkylation, leading to the formation of secondary and tertiary amine byproducts, which can complicate purification and lower the yield of the desired primary amine.
Recommendation: For most lab-scale syntheses where purity is a primary concern, the Delépine reaction (Route A) is the recommended starting point due to its superior control over the formation of the primary amine and the ease of isolating the final product.
Q2: Why is the furan ring sensitive, and what precautions should I take?
The furan ring is an electron-rich aromatic system that is susceptible to degradation, particularly under strongly acidic conditions. Protons can attack the ring, leading to opening and subsequent polymerization, resulting in the formation of intractable tars and a significant loss of yield.
Key Precautions:
-
Avoid Strong, Hot Acids: During the final hydrolysis and salt formation step, avoid using excessively high concentrations of strong acids or prolonged heating. The use of methanolic HCl is common as it allows for precipitation of the hydrochloride salt, often in high purity.
-
Temperature Control: In all steps, maintain careful control over the reaction temperature. Exothermic reactions, if not properly managed, can lead to localized heating and decomposition.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if trace metal impurities are present.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield in the Bromination Step (Synthesis of 2-Bromo-1-(furan-2-yl)ethanone)
The synthesis of the α-bromo ketone precursor is a critical step. Low yields here will invariably lead to poor overall yield.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Reaction | The bromination of 2-acetylfuran may be slow or incomplete. Solution: Ensure the reaction is monitored carefully by TLC or GC-MS. If the reaction stalls, a slight excess of the brominating agent (e.g., bromine in a suitable solvent, or NBS) can be added. Using a catalytic amount of AlCl₃ can sometimes accelerate the reaction. |
| Dibromination | The product itself can be brominated a second time, leading to the formation of 2,2-dibromo-1-(furan-2-yl)ethanone. Solution: Maintain strict stoichiometric control over the brominating agent. Add the bromine or NBS solution slowly and at a controlled temperature (typically 0-10 °C) to prevent localized high concentrations. |
| Degradation | Furan rings can be sensitive to the HBr byproduct generated during bromination. Solution: Consider using N-Bromosuccinimide (NBS) as the bromine source, as it often leads to cleaner reactions with fewer acidic byproducts. Including a non-nucleophilic base like pyridine in small amounts can help scavenge acid, but may complicate workup. |
Problem 2: The Delépine Reaction Stalls or Yields are Poor
The formation of the hexaminium salt is usually efficient, but issues can arise.
| Potential Cause | Explanation & Recommended Solution |
| Poor Reagent Quality | Hexamethylenetetramine (HMTA) can degrade over time. The α-bromo ketone precursor may also contain impurities. Solution: Use freshly opened or purified HMTA. Ensure the 2-bromo-1-(furan-2-yl)ethanone is pure by checking its melting point or running a quick NMR spectrum before use. |
| Incorrect Solvent | The choice of solvent is critical for the precipitation of the hexaminium salt. Solution: Chloroform or dichloromethane are commonly used and are effective. Ensure the solvent is anhydrous, as water can interfere with the reaction. The salt should precipitate from the reaction mixture as a dense, white solid. If it oils out, try diluting the reaction mixture or cooling it further. |
| Incomplete Hydrolysis | The final acidic hydrolysis step to cleave the hexaminium salt and form the amine hydrochloride is crucial. Solution: The hydrolysis is typically performed with ethanolic or methanolic HCl. Ensure a sufficient excess of acid is used and allow adequate time for the reaction to complete (often requiring several hours of reflux). Monitor the disappearance of the intermediate salt by TLC. |
Workflow for the Delépine Synthesis Route
The following diagram illustrates the recommended workflow for synthesizing this compound via the Delépine reaction.
Caption: Recommended workflow for the Delépine synthesis.
Problem 3: Product Purity Issues - Presence of Side Products
Even with a clean reaction, impurities can be present in the final product.
| Potential Impurity | Source & Identification | Recommended Purification Strategy |
| Unreacted Starting Material | Incomplete reaction in any of the steps. Identified by TLC, NMR, or LC-MS showing the mass of the starting ketone or bromo-ketone. | Recrystallization: The hydrochloride salt of the desired amine is often significantly less soluble in mixed solvent systems than the non-polar starting materials. A carefully chosen solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) is highly effective. Add the more polar solvent to dissolve the product, then add the less polar anti-solvent until turbidity is observed, then cool. |
| Secondary/Tertiary Amines | Primarily an issue with the direct amination route (Route B), but can occur if the hexaminium salt is not cleanly hydrolyzed. Identified by LC-MS (showing higher mass peaks) or complex NMR signals in the amine region. | Acid/Base Extraction (Workup): Before final precipitation, an acid/base workup can help. After hydrolysis, basify the solution carefully to free the amine, extract with an organic solvent, and then wash the organic layer. This can remove some impurities. Then, re-acidify with HCl in a non-polar solvent to precipitate the desired salt. |
| Polymeric Byproducts | Dark, tarry substances resulting from furan ring degradation. | Charcoal Treatment & Filtration: If the product is discolored, dissolving it in a suitable solvent (like hot methanol) and treating it with a small amount of activated charcoal can remove colored impurities. Filter the hot solution through Celite before recrystallization. |
Troubleshooting Logic Flowchart
Use this flowchart to systematically diagnose issues with your synthesis.
Caption: A diagnostic flowchart for troubleshooting synthesis.
References
- Recloux, F., & Delouvroy, K. (Year). Process for the preparation of 2-amino-1-(furan-2-yl)-ethanone and its salts.
-
Furan | C4H4O - PubChem. National Center for Biotechnology Information. [Link]
-
2-Acetylfuran | C6H6O2 - PubChem. National Center for Biotechnology Information. [Link]
-
2-AMINO-1-(2-FURYL)ETHANONE HYDROCHLORIDE | C6H8ClNO2 - PubChem. National Center for Biotechnology Information. [Link]
-
Delépine reaction - Wikipedia. Wikimedia Foundation. [Link]
Technical Support Center: Troubleshooting the Purification of Polar Furan Derivatives
Welcome to the technical support center for the purification of polar furan derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive compounds. The unique electronic properties and polarity of the furan scaffold, especially when substituted with polar functional groups, present distinct purification hurdles that require a nuanced and systematic approach to overcome.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar furan derivatives?
The primary challenges stem from the inherent polarity of these molecules and the presence of heteroatoms. These characteristics can lead to strong, often undesirable, interactions with common stationary phases like silica gel. Specifically:
-
Strong Adsorption on Silica: Furan derivatives, particularly those with basic nitrogen or acidic hydroxyl groups, can interact strongly with the acidic silanol groups on the surface of silica gel. This can result in poor peak shapes, streaking, and in some cases, irreversible adsorption of the compound onto the column.[1][2]
-
Poor Retention in Reversed-Phase: Conversely, in reversed-phase chromatography, highly polar furan derivatives may exhibit minimal retention and elute in the solvent front, making separation from other polar impurities difficult.[1][3]
-
Compound Instability: Some furan derivatives can be sensitive to the acidic nature of silica gel, leading to on-column degradation.[4] This is a critical consideration, as it can drastically reduce your yield and introduce new impurities.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
Scenario 1: My polar furan derivative is streaking badly or not moving from the baseline during normal-phase column chromatography.
This is a classic sign of strong interaction with the silica gel. Here’s a systematic approach to troubleshoot this issue:
Initial Assessment: Is Your Compound Stable on Silica?
Before attempting column chromatography, it's crucial to assess the stability of your compound on silica gel. A simple 2D TLC experiment can be very informative.
Protocol: 2D TLC for Compound Stability Assessment
-
Spotting: On a square TLC plate, spot your crude reaction mixture in one of the bottom corners.
-
First Elution: Develop the plate using a suitable solvent system.
-
Drying and Rotation: After the first elution, thoroughly dry the plate and rotate it 90 degrees.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analysis: If your compound is stable, you will see a single spot on the diagonal. If new spots appear or there is significant streaking, your compound may be degrading on the silica.[4]
Solutions for Strong Adsorption:
-
Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase is the first step. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For very polar compounds, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[5][6][7]
-
Introduce a Modifier: For basic furan derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your mobile phase can neutralize the acidic silanol groups on the silica, leading to improved peak shape and elution.[5][8]
| Problem | Potential Cause | Recommended Solution |
| Streaking/Tailing | Strong interaction with acidic silanol groups | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[5] |
| No Elution | Compound is too polar for the solvent system | Increase the polarity of the mobile phase (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[5][6] |
| Compound Degradation | Sensitivity to acidic silica | Use a less acidic stationary phase like alumina or consider reversed-phase chromatography.[4][5] |
Scenario 2: My polar furan derivative shows poor or no retention on a C18 reversed-phase HPLC column.
This indicates that your compound is too polar to interact sufficiently with the nonpolar C18 stationary phase and is eluting in the void volume.[3]
Solutions for Poor Retention in RP-HPLC:
-
Switch to a 100% Aqueous Mobile Phase: Standard C18 columns can suffer from "dewetting" or "phase collapse" in highly aqueous mobile phases, which leads to a loss of retention.[3] It is crucial to use a column specifically designed for stability in 100% aqueous conditions.
-
Utilize a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified with polar groups. This enhances their interaction with polar analytes and prevents phase collapse in mobile phases with high aqueous content.[3]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It employs a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[9] In HILIC, polar analytes are well-retained, and elution is achieved by increasing the aqueous content of the mobile phase.[10]
Experimental Workflow: Method Development for HILIC
Caption: A systematic workflow for developing a HILIC method for polar furan derivatives.
Scenario 3: I am observing significant peak tailing in my HPLC analysis.
Peak tailing is often a result of secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[6]
Solutions for Peak Tailing:
-
Mobile Phase Additives: The addition of small amounts of additives can significantly improve peak shape.
-
For acidic compounds: Adding an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can suppress the ionization of the analyte and reduce tailing.
-
For basic compounds: A basic additive like triethylamine or ammonium hydroxide can mask the acidic silanol groups.[11]
-
-
Adjust Mobile Phase pH: Controlling the pH of the mobile phase with a buffer is crucial for ionizable compounds. Maintaining the pH at least 2 units away from the pKa of your compound will ensure it is in a single ionic state, leading to sharper peaks.[10][12]
-
Lower Injection Volume and Concentration: Overloading the column can lead to peak distortion.[12] It is advisable to inject a smaller volume or dilute your sample.
Advanced Techniques for Challenging Separations
For particularly challenging separations of polar furan derivatives, consider these advanced techniques:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It can offer unique selectivity for polar compounds and is compatible with a wide range of stationary phases.[13][14] The addition of small amounts of additives can further enhance peak shape and separation efficiency in SFC.[13]
-
Ion-Exchange Chromatography (IEC): If your furan derivative is ionizable, IEC can provide excellent separation based on charge.[15]
-
Chiral Chromatography: For the separation of enantiomers of chiral furan derivatives, specialized chiral stationary phases are necessary. Polysaccharide-based columns are often effective for this purpose.[16][17]
Logical Troubleshooting Pathway
Caption: A decision tree for troubleshooting common purification issues with polar furan derivatives.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Separation Techniques. Longdom Publishing. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PMC. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
PubMed. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. National Center for Biotechnology Information. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC. [Link]
-
PubMed. (2002, November 15). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. ResearchGate. [Link]
-
PubMed. (2025, May 1). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). National Center for Biotechnology Information. [Link]
-
Lab Manager. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]
-
Chromatography Forum. (2012, August 9). Rules for solvent selection in GC analysis?. [Link]
-
ElectronicsAndBooks. (n.d.). Chromatographic behavior of some furan derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (n.d.).
-
Reddit. (2025, November 10). Help with purification of furanones. r/chemhelp. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
-
YouTube. (2025, February 4). What Solvent Is Used In Column Chromatography?. Chemistry For Everyone. [Link]
-
StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]
-
National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]
-
National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
Agilent. (n.d.). ANALYSIS OF FURANIC COMPOUNDS IN TRANSFORMER OIL BY AGILENT 1290 INFINITY BINARY UHPLC. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]
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- 17. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Removing Impurities in 2-Amino-1-(furan-2-YL)ethanone Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-1-(furan-2-YL)ethanone hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurity identification and removal during your experimental work. The furan moiety, while a valuable heterocyclic scaffold, presents unique stability and purification challenges that require careful consideration.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when working with this compound?
A1: Impurities in this compound can generally be categorized into three main classes: organic, inorganic, and residual solvents.[2]
-
Organic Impurities: These are the most prevalent and can arise from various sources:
-
Starting Materials: Unreacted 2-acetylfuran or other precursors.
-
By-products: Formed during the synthesis, such as products from side reactions or over-reaction.
-
Degradation Products: The furan ring is susceptible to acidic conditions, which can lead to polymerization or ring-opening.[1] The aminoketone functionality itself can also be prone to self-condensation.[3]
-
-
Inorganic Impurities: These typically originate from reagents and catalysts used during the synthesis and work-up procedures.[2] Examples include residual acids or bases, and inorganic salts.
-
Residual Solvents: Volatile organic compounds used as the reaction or purification medium that are not completely removed during the final drying steps.[2]
Q2: My furan-containing compound seems to be degrading during purification. What are the likely causes and how can I mitigate this?
A2: The furan ring's sensitivity to acidic conditions is a primary cause of degradation.[1] Protonation can trigger polymerization or ring-opening reactions.
Troubleshooting Steps:
-
pH Control: During aqueous workups, maintain the pH at or above 4. Consider using milder acids like acetic acid or buffered solutions instead of strong mineral acids.[1]
-
Temperature Management: Perform any acidic steps at low temperatures (e.g., 0 °C) to minimize the rate of decomposition.[1]
-
Inert Atmosphere: If your compound is also sensitive to air, conduct purification steps under an inert atmosphere like nitrogen or argon.[4]
Troubleshooting Guides
Issue 1: Difficulty in Identifying Unknown Peaks in my Analytical Data (HPLC/LC-MS)
Scenario: You have purified your this compound, but your HPLC or LC-MS analysis shows several unexpected peaks, and you are unsure of their origin.
Analytical Workflow for Impurity Identification
dot graph "Analytical_Workflow_for_Impurity_Identification" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Initial Analysis"; bgcolor="#F1F3F4"; A [label="Crude Product Analysis\n(HPLC/LC-MS)"]; B [label="Identify Known Peaks\n(Starting Material, Product)"]; }
subgraph "cluster_1" { label="Impurity Characterization"; bgcolor="#F1F3F4"; C [label="Mass Spectrometry (MS)\nDetermine Molecular Weight"]; D [label="High-Resolution MS (HRMS)\nDetermine Elemental Composition"]; E [label="Tandem MS (MS/MS)\nObtain Fragmentation Pattern"]; }
subgraph "cluster_2" { label="Structural Elucidation"; bgcolor="#F1F3F4"; F [label="Isolate Impurity\n(Preparative HPLC)"]; G [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)"]; H [label="Final Structure Confirmation"]; }
A -> B; B -> C [label="For Unknown Peaks"]; C -> D; D -> E; E -> F [label="If concentration is sufficient"]; F -> G; G -> H; E -> H [label="Based on fragmentation"]; } endot Caption: A systematic workflow for identifying unknown impurities.
Step-by-Step Protocol: Impurity Identification
-
Initial Analysis:
-
Run a High-Performance Liquid Chromatography (HPLC) analysis of your crude and purified product.[5] A reverse-phase C18 column is a good starting point.[6]
-
Use a mobile phase gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain the molecular weights of the eluting peaks.[2]
-
-
Impurity Characterization:
-
For any unknown peaks, analyze the mass spectrum to determine their molecular weight.
-
If available, use High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass and predict the elemental composition.
-
Perform tandem MS (MS/MS) to induce fragmentation of the impurity. The fragmentation pattern can provide crucial structural information.
-
-
Structural Elucidation:
Issue 2: Co-elution of Impurities with the Main Product during Column Chromatography
Scenario: You are using flash column chromatography on silica gel, but one or more impurities are eluting at the same time as your desired this compound.
Troubleshooting Steps for Chromatographic Purification:
-
Modify the Mobile Phase:
-
Increase Polarity: If your compound is polar and eluting too quickly, try a more polar solvent system. A gradient of methanol (1-10%) in dichloromethane (DCM) or ethyl acetate can be effective.[9]
-
Add a Basic Modifier: For basic compounds like your aminoketone, interactions with the acidic silica gel can cause peak tailing and poor separation. Adding a small amount of a base, such as 1-10% ammonia in methanol, to your mobile phase can improve the peak shape and resolution.[9]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If your compound is water-soluble, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile) is a good alternative.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent choice. It uses a polar stationary phase with a mobile phase rich in an organic solvent.[5][9]
-
Decision Tree for Purification Method Selection
dot graph "Purification_Method_Selection" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Start [label="Crude Product", fillcolor="#EA4335"]; IsSolid [label="Is the product a solid at room temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Attempt Recrystallization", fillcolor="#34A853"]; IsPure [label="Is the product pure by HPLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Proceed to Chromatography", fillcolor="#4285F4"]; Polarity [label="What is the compound's polarity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NormalPhase [label="Normal Phase Chromatography\n(Silica Gel)", fillcolor="#34A853"]; ReversePhase [label="Reverse Phase Chromatography\n(C18)", fillcolor="#34A853"]; HILIC [label="HILIC", fillcolor="#34A853"]; Done [label="Pure Product", fillcolor="#EA4335"];
Start -> IsSolid; IsSolid -> Recrystallize [label="Yes"]; IsSolid -> Chromatography [label="No"]; Recrystallize -> IsPure; IsPure -> Done [label="Yes"]; IsPure -> Chromatography [label="No"]; Chromatography -> Polarity; Polarity -> NormalPhase [label="Non-polar to Moderately Polar"]; Polarity -> ReversePhase [label="Polar"]; Polarity -> HILIC [label="Very Polar"]; NormalPhase -> Done; ReversePhase -> Done; HILIC -> Done; } endot Caption: A decision tree to guide the selection of an appropriate purification method.
Quantitative Data Summary
| Analytical Technique | Purpose | Typical Parameters | Reference |
| HPLC | Purity assessment and impurity profiling | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient) | [5][6] |
| LC-MS | Molecular weight determination of impurities | Coupled with HPLC; ESI ionization | [2] |
| GC-MS | Analysis of volatile impurities and residual solvents | Derivatization may be required for non-volatile compounds | [7][8] |
| NMR | Structural elucidation of isolated impurities | ¹H, ¹³C, and 2D experiments (COSY, HSQC) in a suitable deuterated solvent | [8] |
References
- Technical Support Center: Purification of Furan Reaction Mixtures. Benchchem.
- Technical Support Center: Synthesis of Furan-Containing Compounds. Benchchem.
- Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Benchchem.
- An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride. Benchchem.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available from: [Link]
-
Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available from: [Link]
- analytical methods for detecting impurities in 3-amino-4-octanol. Benchchem.
-
Separation of Aminoketones in Biological Fluids by Thin-Layer Chromatography. PubMed. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
-
Impurity Analysis. Emery Pharma. Available from: [Link]
-
Aminoaldehydes and aminoketones. Wikipedia. Available from: [Link]
-
2-Acetylfuran. Human Metabolome Database. Available from: [Link]
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of "2-Amino-1-(furan-2-YL)ethanone hydrochloride" during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Amino-1-(furan-2-yl)ethanone hydrochloride. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during its use in chemical reactions. As a Senior Application Scientist, my goal is to equip you with the necessary insights to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily driven by the reactivity of its two key functional groups: the α-aminoketone moiety and the furan ring.
-
Furan Ring Instability: The furan ring is susceptible to acidic conditions, which can lead to ring-opening reactions.[1] This is a significant concern as the compound is a hydrochloride salt, implying an acidic nature in solution. Protonation of the furan ring, particularly at the α-carbon, can initiate cleavage and the formation of reactive 1,4-dicarbonyl compounds.[1][2] Additionally, the furan ring is sensitive to strong oxidizing agents, which can also lead to oxidative cleavage.[2][3]
-
α-Aminoketone Reactivity: Primary α-aminoketones are known to be unstable and can undergo self-condensation reactions.[4][5] This process involves one molecule acting as a nucleophile (forming an enolate) and another as an electrophile, leading to dimers or oligomers.[5][6] The stability of β-aminoketones is pH-dependent; they are generally more stable under acidic conditions and tend to undergo elimination at neutral or basic pH.[7][8] While our compound is an α-aminoketone, this pH-dependent instability is a relevant consideration.
Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A2: The formation of dark-colored byproducts is a common indicator of degradation, often due to polymerization and the formation of complex condensation products.
-
Acid-Catalyzed Polymerization: Strong acidic conditions can protonate the furan ring, generating reactive electrophiles that can lead to polymerization.[9] This is often observed as the formation of insoluble, dark-colored materials.
-
Self-Condensation: As mentioned, the aminoketone functionality can lead to self-condensation, which can produce colored oligomers.[4][6]
Troubleshooting Strategies:
-
pH Control: Carefully control the pH of your reaction. While the hydrochloride salt provides some acidity, additional strong acids should be avoided unless absolutely necessary for the reaction mechanism. If possible, use a buffered system to maintain a mildly acidic pH where the amine is protonated (increasing stability) but the furan ring is not excessively activated for degradation.
-
Temperature Management: High temperatures can accelerate degradation pathways.[10] Run reactions at the lowest effective temperature.
-
Inert Atmosphere: To minimize oxidative degradation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[11][12]
Q3: I am observing low yields in my reaction. Could this be related to the stability of the starting material?
A3: Absolutely. Low yields are a frequent consequence of starting material degradation. If this compound degrades before or during the reaction, the effective concentration is lowered, leading to reduced product formation.
To improve yields, consider the following:
-
Freshness of Starting Material: Use freshly opened or properly stored material. Furan-containing compounds can be sensitive to light and air.[11] It is recommended to store them in a cool, dark place under an inert atmosphere.[13][14]
-
Order of Addition: Add the this compound to the reaction mixture in a controlled manner, possibly at a lower temperature, to minimize its exposure to harsh conditions before the desired reaction can occur.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to reaction conditions can increase the extent of degradation.
Troubleshooting Guides
Issue 1: Poor Solubility and Incomplete Reactions
Symptoms: The starting material does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.
Root Cause Analysis:
-
The hydrochloride salt form generally improves aqueous solubility.[15] However, solubility in organic solvents can be limited.
-
The chosen solvent may not be appropriate for the reaction conditions or the starting material.
Recommended Actions:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find the most suitable one for your reaction. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol or methanol, are often good starting points.
-
Co-solvent Systems: Consider using a co-solvent system to improve solubility.
-
Gentle Heating: Gentle warming can sometimes improve solubility, but be mindful of the potential for thermal degradation.[10]
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product and remaining starting material.
Root Cause Analysis:
-
Competing Degradation Pathways: The presence of multiple byproducts suggests that several degradation pathways are occurring simultaneously. This could be a combination of furan ring opening, self-condensation, and oxidation.
-
Reaction Conditions Too Harsh: High temperatures, extreme pH, or the presence of strong oxidants can promote side reactions.
Systematic Troubleshooting Protocol:
-
Baseline Analysis: Before starting the reaction, analyze a solution of your starting material under the planned reaction conditions (solvent, temperature) but without other reagents. This will help you identify byproducts that arise solely from the degradation of the starting material.
-
Parameter Optimization (Design of Experiments):
-
Temperature: Run the reaction at a series of decreasing temperatures to find the optimal balance between reaction rate and stability.
-
pH: If your reaction allows, investigate the effect of pH by using different buffer systems or by neutralizing the hydrochloride with a non-nucleophilic base immediately before the reaction.
-
Atmosphere: Compare the reaction outcome under an inert atmosphere versus in the presence of air to assess the impact of oxidation.
-
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To ensure the integrity of your starting material, adhere to the following handling and storage procedures:
-
Storage: Store the compound in a tightly sealed container in a cool (below 4°C), dry, and dark place.[11] Store under an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.[11][14]
-
Handling:
Protocol 2: A General Reaction Setup to Minimize Degradation
This protocol provides a general framework for setting up a reaction to minimize the degradation of this compound.
-
Inert Atmosphere: Assemble your glassware and dry it thoroughly. Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagents: Add the solvent and any other reagents to the reaction vessel. If the reaction is exothermic, cool the vessel in an ice bath.
-
Addition of the Aminoketone: Add the this compound to the reaction mixture in portions or as a solution in the reaction solvent, while maintaining the inert atmosphere and desired temperature.
-
Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
Work-up: Upon completion, proceed with the work-up and purification steps promptly.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways discussed.
Caption: Key degradation routes for the title compound.
Caption: A logical approach to troubleshooting degradation.
Quantitative Data Summary
| Parameter | Condition | Effect on Stability |
| pH | Strongly Acidic | Promotes furan ring opening.[1] |
| Neutral to Basic | Can facilitate elimination reactions of the aminoketone.[7][8] | |
| Temperature | Elevated (>140°C) | Accelerates thermal degradation pathways.[10] |
| Atmosphere | Presence of Oxygen | Can lead to oxidative cleavage of the furan ring.[2][12] |
References
- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-214.
- Western Carolina University. (n.d.).
- Gong, Z., et al. (2018). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A.
- Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(4), 4139-4148.
- ResearchGate. (n.d.).
- OUCI. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- HSE. (1995). FURANES.... their safe use in foundries.
- National Laboratory of the Rockies. (n.d.). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 1095-1105.
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.).
- ECHEMI. (n.d.).
- Chemos GmbH&Co.KG. (2019).
- ResearchGate. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study [PDF].
- McGeachin, S. G. (1966). THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. Canadian Journal of Chemistry, 44.
- Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.
- Wikipedia. (n.d.).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- YouTube. (2023).
- ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures [Request PDF].
- PubChem. (n.d.). 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride.
- Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of α-amino ketones.
- NIH. (n.d.).
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- ResearchGate. (n.d.). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101 [Request PDF].
- Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
- CymitQuimica. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- BLDpharm. (n.d.). 1021231-37-7|2-((Furan-2-ylmethyl)amino)-1-(pyrrolidin-1-yl)ethanone.
- Human Metabolome Database. (2012). Showing metabocard for 2-Acetylfuran (HMDB0033127).
- Wikipedia. (n.d.). 2-Acetylfuran.
- PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
- ResearchGate. (n.d.). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction.
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Technical Support Center: Synthesis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1-(furan-2-YL)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the knowledge to navigate the synthetic challenges and successfully produce this valuable chemical intermediate.
Introduction: The Challenge and Importance of this compound
This compound is a key building block in medicinal chemistry, primarily due to the presence of the furan moiety, a structural motif found in numerous pharmacologically active compounds. The α-amino ketone functionality serves as a versatile handle for the construction of more complex molecular architectures. However, the synthesis of this compound is not without its challenges. The primary obstacle lies in the selective introduction of the primary amino group at the α-position to the carbonyl group, while avoiding common pitfalls such as over-alkylation and side reactions involving the furan ring.
This guide explores two robust and frequently employed alternative synthetic routes to overcome these challenges: the Delépine Reaction and the Gabriel Synthesis . We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and address common issues you may encounter in the laboratory.
Alternative Synthetic Route 1: The Delépine Reaction
The Delépine reaction offers a straightforward and selective method for the preparation of primary amines from reactive alkyl halides.[1] The reaction proceeds in two main stages: the formation of a quaternary ammonium salt with hexamethylenetetramine (HMTA), followed by acid hydrolysis to liberate the primary amine.[2][3]
Reaction Pathway Overview
Caption: General workflow of the Delépine reaction for the synthesis of this compound.
Troubleshooting Guide: Delépine Reaction
Q1: My reaction to form the hexaminium salt is sluggish or incomplete. What could be the issue?
A1:
-
Reagent Purity: Ensure that your starting material, 2-bromo-1-(furan-2-yl)ethanone, is pure and free from any residual acid from its synthesis, which could react with the basic HMTA. The HMTA should be of high purity and dry.
-
Solvent Choice: The formation of the quaternary salt is typically favored in non-polar aprotic solvents like chloroform or dichloromethane, where the starting materials are soluble, but the salt product is insoluble and precipitates out, driving the reaction to completion.[2] If the reaction is slow, consider switching to a solvent in which the starting materials have good solubility.
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle warming (e.g., to 40-50 °C) can sometimes accelerate the formation of the hexaminium salt. However, be cautious, as higher temperatures may promote side reactions.
Q2: During the acid hydrolysis step, I'm getting a low yield of the desired amine and a significant amount of a byproduct. What is happening?
A2:
-
Sommelet Reaction: A common side reaction in the Delépine synthesis, especially with benzylic-type halides (which includes your substrate due to the furan ring), is the Sommelet reaction, which produces an aldehyde instead of the amine.[4][5] This can occur depending on the hydrolysis conditions.[6] To favor the formation of the amine, it is crucial to use a robust acidic hydrolysis protocol, such as refluxing in a mixture of concentrated hydrochloric acid and ethanol.[4]
-
Furan Ring Instability: The furan ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or polymerization, especially at elevated temperatures.[7][8] While generally stable under the conditions of the Delépine reaction, prolonged exposure to harsh acidic conditions during hydrolysis should be avoided. Monitor the reaction progress by TLC and work up the reaction as soon as the starting material is consumed.
-
Incomplete Hydrolysis: The hydrolysis of the hexaminium salt can be slow. Ensure you are using a sufficient excess of acid and allowing for an adequate reaction time at reflux.
Q3: How do I effectively purify the final product, this compound?
A3:
-
Initial Isolation: After hydrolysis, the reaction mixture will contain the desired amine hydrochloride, ammonium chloride, and formaldehyde (or its acetal). Cooling the reaction mixture after hydrolysis often allows for the precipitation of ammonium chloride, which can be removed by filtration.
-
Crystallization: The crude hydrochloride salt obtained after evaporation of the solvent can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
-
Conversion to Free Base and Back to Salt: For more challenging purifications, you can neutralize the crude hydrochloride salt with a mild base (e.g., sodium bicarbonate solution) to form the free amine. The free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and the solvent evaporated. The purified free amine can then be redissolved in a suitable solvent like diethyl ether or isopropanol, and anhydrous HCl (gas or in a solvent like ether) can be added to precipitate the pure hydrochloride salt.
Experimental Protocol: Delépine Reaction
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in chloroform or a mixture of isopropyl alcohol and acetonitrile.[9]
-
Add hexamethylenetetramine (1.1 eq) to the solution at room temperature with stirring.
-
A precipitate of the quaternary ammonium salt should begin to form. Continue stirring at room temperature for 2-4 hours to ensure complete precipitation.
-
Collect the solid hexaminium salt by vacuum filtration and wash it with a small amount of cold solvent (the same used for the reaction). The salt can be used in the next step without further purification.
Step 2: Hydrolysis of the Hexaminium Salt
-
Suspend the hexaminium salt in a mixture of concentrated hydrochloric acid and ethanol (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate ammonium chloride.
-
Filter off the ammonium chloride and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
| Parameter | Value/Condition | Source(s) |
| Reactants | 2-Bromo-1-(furan-2-yl)ethanone, Hexamethylenetetramine | [3] |
| Solvent (Salt Formation) | Chloroform or Isopropyl Alcohol/Acetonitrile | [2][9] |
| Hydrolysis Reagent | Ethanolic HCl | [4][10] |
| Temperature | Room temperature (salt formation), Reflux (hydrolysis) | [9] |
| Key Advantage | Selective formation of the primary amine | [1] |
Alternative Synthetic Route 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation that can plague other amination methods.[11][12] The synthesis involves the N-alkylation of potassium phthalimide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[13][14]
Reaction Pathway Overview
Caption: General workflow of the Gabriel synthesis for the preparation of this compound.
Troubleshooting Guide: Gabriel Synthesis
Q1: The initial N-alkylation reaction is not proceeding to completion. What are some potential causes?
A1:
-
Reagent Quality: Potassium phthalimide is hygroscopic. Ensure it is dry, as moisture can hydrolyze it and reduce its nucleophilicity. The 2-bromo-1-(furan-2-yl)ethanone should be pure.
-
Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically the best choice for this SN2 reaction as it effectively solvates the potassium cation, leaving the phthalimide anion more nucleophilic.[12][15]
-
Reaction Temperature: While the reaction can proceed at room temperature, heating (e.g., to 80-100 °C) is often necessary to achieve a reasonable reaction rate.[16]
-
Leaving Group: Bromide is a good leaving group. If you were starting with the analogous chloride, the reaction would be significantly slower.
Q2: I'm having trouble with the cleavage of the N-alkylphthalimide intermediate. What are the common issues and how can I address them?
A2:
-
Choice of Cleavage Reagent:
-
Hydrazine (Ing-Manske procedure): This is often the preferred method as it proceeds under milder, neutral conditions.[11][13] The byproduct, phthalhydrazide, is a solid that can be filtered off.[15] However, the filtration of the finely divided phthalhydrazide can sometimes be slow and challenging.[13] Ensure you are using a sufficient excess of hydrazine hydrate and allowing for adequate reaction time, typically at reflux in a solvent like ethanol.
-
Acidic or Basic Hydrolysis: These methods require harsh conditions (e.g., refluxing with strong acid or base) which can lead to low yields and the degradation of sensitive functional groups.[15] The furan ring, in particular, can be susceptible to decomposition under strong acidic conditions.[7][8]
-
-
Furan Ring Stability with Hydrazine: While generally stable, there is a possibility of reaction between hydrazine and the furan ring, especially if there are activating groups present.[17] However, for the target synthesis, this is less of a concern under standard Ing-Manske conditions.
Q3: The work-up and purification of the amine after hydrazine cleavage is proving difficult. Any tips?
A3:
-
Phthalhydrazide Removal: After the reaction with hydrazine, the phthalhydrazide precipitate can be removed by filtration. It is often helpful to cool the reaction mixture in an ice bath to maximize precipitation before filtering. Washing the precipitate thoroughly with the reaction solvent (e.g., ethanol) will help recover any entrained product.
-
Isolation of the Amine: After filtering off the phthalhydrazide, the filtrate contains the desired primary amine. The solvent can be removed under reduced pressure. The resulting crude amine can then be purified.
-
Purification Strategy: The crude amine can be dissolved in a suitable solvent and washed with water to remove any remaining hydrazine. For final purification, you can convert the amine to its hydrochloride salt as described in the Delépine reaction work-up. This often provides a crystalline solid that is easier to handle and purify by recrystallization.
Experimental Protocol: Gabriel Synthesis
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until TLC analysis indicates the consumption of the starting halide.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(2-(furan-2-yl)-2-oxoethyl)phthalimide.
-
Collect the solid product by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization from ethanol if necessary.
Step 2: Cleavage of the N-Alkylphthalimide (Ing-Manske Procedure)
-
Suspend the N-(2-(furan-2-yl)-2-oxoethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (a significant excess, e.g., 10-20 eq) to the suspension.[1]
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.
-
Filter off the phthalhydrazide and wash the solid with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-Amino-1-(furan-2-YL)ethanone as a free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the solid this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Value/Condition | Source(s) |
| Reactants | 2-Bromo-1-(furan-2-yl)ethanone, Potassium Phthalimide | [11][14] |
| Solvent (Alkylation) | Anhydrous DMF | [12][15] |
| Cleavage Reagent | Hydrazine Hydrate | [11][13] |
| Temperature | 80-100 °C (alkylation), Reflux (cleavage) | [16] |
| Key Advantage | Avoids over-alkylation, yielding a clean primary amine | [12] |
Frequently Asked Questions (FAQs)
Q: Which synthetic route is "better," the Delépine reaction or the Gabriel synthesis?
A: The "better" route depends on several factors, including the scale of the reaction, available reagents, and the specific requirements for purity.
-
Delépine Reaction: Often preferred for its operational simplicity and the ease of obtaining the amine hydrochloride directly after hydrolysis. It is also advantageous for being a one-pot process from the halide to the amine hydrochloride. However, the potential for the Sommelet side reaction and the use of potentially toxic solvents like chloroform are drawbacks.[1][4]
-
Gabriel Synthesis: This method is highly reliable for producing only the primary amine, avoiding over-alkylation.[12] The Ing-Manske procedure with hydrazine offers milder cleavage conditions than acid/base hydrolysis.[11][13] However, it is a multi-step process involving the isolation of the phthalimide intermediate, and the removal of the phthalhydrazide byproduct can be cumbersome.[13][15]
Q: How can I confirm the identity and purity of my final product, this compound?
A: A combination of spectroscopic methods should be used:
-
¹H NMR Spectroscopy: You should expect to see characteristic signals for the furan ring protons, the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the ammonium protons. The chemical shifts and coupling constants will be diagnostic.
-
¹³C NMR Spectroscopy: The spectrum will show signals for the carbonyl carbon, the furan ring carbons, and the methylene carbon.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show the molecular ion of the free base and characteristic fragmentation patterns, including the loss of the amino group and cleavage of the furan ring.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ketone, N-H stretching of the ammonium group, and C-O and C-H stretches associated with the furan ring.
Q: What are the best practices for storing this compound?
A: As an α-amino ketone hydrochloride, the compound is likely to be a crystalline solid and relatively stable. However, to ensure its long-term integrity:
-
Store it in a tightly sealed container to protect it from moisture.
-
Keep it in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator is recommended.
-
The free base form is generally less stable than the hydrochloride salt and is more prone to self-condensation or oxidation. It is best to store the compound as the hydrochloride salt.
References
- Berkeš, D., Marunová, E., & Kováč, J. (1991). Substitution of Halogens on Furan by Hydrazines. Stable Derivatives of 5-Hydrazinofuran. Chemical Papers, 45(3), 365-373.
-
Wikipedia contributors. (2023, December 2). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2023, October 29). Delépine reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Tutor. (2020, May 15). Gabriel Synthesis [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Delépine amine synthesis. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of primary amines via the Delépine reaction. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Gabriel synthesis. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 13(16), 2749. [Link]
-
Chemistry Notes. (2023, October 21). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved January 17, 2026, from [Link]
-
Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved January 17, 2026, from [Link]
-
The Hive. (2004, March 17). Sommelet vs. Delepine. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
ACS Publications. (2018). β-Furan-Fused bis(Difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine Fluorescent Dyes in the Visible Deep-Red Region. The Journal of Organic Chemistry, 83(15), 8217–8224. [Link]
-
YouTube. (2023, August 13). Disconnecting with a sneaky furan? [Video]. Organic Chemistry Explained. [Link]
-
Catalysis Science & Technology. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 7(23), 5546-5557. [Link]
-
Human Metabolome Database. (2024). Showing metabocard for 2-Acetylfuran (HMDB0033127). Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. Catalysis Science & Technology, 7, 5546-5557. [Link]
-
PubChem. (n.d.). 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride. Retrieved January 17, 2026, from [Link]
-
OUCI. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved January 17, 2026, from [Link]
-
Imre Blank's Website. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved January 17, 2026, from [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-furanyl)-. Retrieved January 17, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. J. Chem. Soc., Perkin Trans. 1, 239-244. [Link]
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Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation of Furan
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Friedel-Crafts acylation of furan. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this valuable but notoriously delicate transformation. Here, we move beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies grounded in mechanistic understanding.
Introduction: The Furan Acylation Challenge
The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. However, when applied to electron-rich and acid-sensitive heterocycles like furan, the reaction is fraught with difficulties. Furan's high reactivity, which makes it an attractive substrate, also renders it susceptible to acid-catalyzed polymerization and degradation, often resulting in low yields of the desired 2-acylfuran and the formation of intractable tars.[1][2] This guide provides a structured approach to diagnose and solve these common issues, enabling you to achieve higher yields and cleaner reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a low yield or just a black tar in my Friedel-Crafts acylation of furan?
A: This is the most common issue and almost always points to the acid-catalyzed degradation of the furan ring. Furan is highly sensitive to strong acids.[1] Traditional strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh, leading to rapid polymerization of the furan substrate and/or product.[1][3] The black tar is the polymeric byproduct. Overcoming this requires a fundamental shift away from "classical" Friedel-Crafts conditions towards milder catalysts and carefully controlled reaction parameters.
Q2: My reaction isn't starting, even after several hours. What are the likely causes of complete reaction failure?
A: If you observe no product formation and no polymerization, the issue likely lies with the activation of your acylating agent. This can be due to several factors:
-
Inactive Catalyst: The Lewis acid may have been deactivated by moisture. Many Lewis acids, especially AlCl₃, are extremely hygroscopic and must be handled under strictly anhydrous conditions.
-
Insufficient Catalyst Activity: The chosen Lewis acid may be too mild to activate the specific acylating agent under your reaction conditions.
-
Poor Reagent Quality: The acylating agent (e.g., acetic anhydride or acetyl chloride) or the solvent may contain impurities that quench the catalyst.
Q3: I'm observing multiple products in my analysis. How can I improve the selectivity for 2-acylfuran?
A: Friedel-Crafts acylation of furan is generally highly selective for the 2-position due to the superior stabilization of the cationic intermediate at this position. Furthermore, the resulting 2-acylfuran is deactivated towards further acylation, meaning poly-acylation is rare.[4] If you are seeing multiple unexpected products, it is more likely they are isomers formed from rearrangements or byproducts from furan ring-opening and subsequent reactions, again stemming from overly harsh reaction conditions. Improving selectivity is directly tied to mitigating furan degradation.
Q4: Can I ever use traditional Lewis acids like AlCl₃ for furan acylation?
A: While some successes have been reported, using AlCl₃ is highly challenging and generally not recommended for furan.[1][5] The reaction window is extremely narrow, and even slight deviations in temperature, addition rate, or reagent purity can lead to complete failure and polymerization. Milder, more controllable catalyst systems almost always provide more reliable and higher-yielding results.[1][6][7]
Troubleshooting Guide: From Polymer to Product
This section provides a deeper dive into solving the most critical issue in furan acylation: polymerization.
Problem: Significant Polymerization and Low Yield
The observation of a dark, insoluble material and a correspondingly low yield of 2-acylfuran is a clear sign of uncontrolled, acid-catalyzed polymerization. The key is to control the proton activity in the reaction medium.
Q: How do I fundamentally prevent furan polymerization during acylation?
A: You must moderate the electrophilicity of the system. This is achieved by carefully selecting the catalyst to be just active enough to generate the acylium ion without having excessive Lewis acidity that protonates and destroys the furan ring. This is complemented by strict control over reaction conditions.
Solution 1: Strategic Catalyst Selection
The choice of Lewis acid is the single most critical parameter for success. The goal is to move from harsh, stoichiometric catalysts to milder, often catalytic, systems.
Mild Lewis Acids: Catalysts like Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and various metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are excellent alternatives to AlCl₃.[1][6][7] They possess sufficient Lewis acidity to activate anhydrides or acyl chlorides but are less prone to causing polymerization. Ytterbium(III) triflate, in particular, has emerged as a robust, water-tolerant, and reusable catalyst for this transformation.[8]
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., H-beta) or supported heteropoly acids, offer significant advantages.[9][10][11] They provide acidic sites for the reaction to occur but can lead to cleaner reactions and simpler workups, as the catalyst is easily filtered off. These are often used in solvent-free systems, aligning with green chemistry principles.[9][11]
Caption: Catalyst selection based on scale and desired properties.
| Catalyst | Typical Loading | Relative Activity | Key Advantages | Key Disadvantages |
| AlCl₃ | Stoichiometric | Very High | Inexpensive | Causes extensive polymerization[1] |
| BF₃·OEt₂ | Stoichiometric | Moderate | Good yields, commercially available | Moisture sensitive, corrosive |
| SnCl₄ | Stoichiometric | Moderate-High | Effective, but can be harsh | Toxic, requires strict anhydrous conditions |
| Yb(OTf)₃ | Catalytic (5-10 mol%) | High | Water-tolerant, reusable, highly efficient[8] | Expensive |
| Sc(OTf)₃ | Catalytic (5-10 mol%) | High | Similar to Yb(OTf)₃, very active[7] | Expensive |
| H-Beta Zeolite | Heterogeneous | Moderate | Reusable, green, simple workup[2] | Can deactivate, requires higher temps |
Solution 2: Rigorous Control of Reaction Conditions
Even with the right catalyst, sloppy technique will lead to poor outcomes. The following parameters must be tightly controlled.
-
Temperature: Low temperatures are crucial. The initial mixing of furan with the activated acylating agent should be performed at 0 °C or even lower (e.g., -20 °C) to dissipate the initial exotherm and prevent runaway polymerization. The reaction can then be allowed to slowly warm to room temperature.
-
Molar Ratios: While the catalyst can be sub-stoichiometric, the acylating agent is often used in slight excess (1.1 to 1.5 equivalents) to ensure full conversion of the furan. A large excess of the acylating agent (especially anhydride) can sometimes serve as a solvent.[2]
-
Solvent: A non-coordinating, anhydrous solvent is preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For greener protocols, solvent-free conditions have proven effective, particularly with heterogeneous catalysts.[11]
| Parameter | System A: Yb(OTf)₃ (Catalytic) | System B: BF₃·OEt₂ (Stoichiometric) | System C: H-Beta Zeolite |
| Catalyst Loading | 5-10 mol% | 1.1 eq | 1 g / 40 mmol furan |
| Acylating Agent | Acetic Anhydride (1.2 eq) | Acetic Anhydride (1.2 eq) | Acetic Anhydride (5 eq)[2] |
| Solvent | DCM or Solvent-free | DCM or Diethyl Ether | Solvent-free |
| Initial Temp. | 0 °C | -10 °C to 0 °C | Room Temperature |
| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | 60 °C[2] |
| Reaction Time | 2-6 hours | 1-4 hours | 1.5-5 hours |
Experimental Protocol: High-Yield Acylation of Furan with Acetic Anhydride using Yb(OTf)₃
This protocol describes a reliable, lab-scale synthesis of 2-acetylfuran that minimizes polymerization.
Materials:
-
Furan (freshly distilled)
-
Acetic Anhydride (A.R. Grade)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add Yb(OTf)₃ (0.1 eq).
-
Reagent Addition: Add anhydrous DCM (approx. 5 mL per 10 mmol of furan). Add acetic anhydride (1.2 eq) to the stirred suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Furan Addition: Add freshly distilled furan (1.0 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-acetylfuran.
Caption: Step-by-step experimental workflow for furan acylation.
References
-
Desai, D. S., et al. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23, 2429–2441. [Link]
-
Aslam, J., et al. (2022). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 12(42), 27463-27510. [Link]
-
Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
-
McCorkle, M., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. Proceedings of the Iowa Academy of Science, 43(1), 205-206. [Link]
-
Reddit user r/chemhelp discussion. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
-
Desai, D. S. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. [Link]
-
Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]
-
Oestreich, M. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(14), 2961–2964. [Link]
-
Esser, B., et al. (2021). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molecules, 26(1), 1-20. [Link]
-
Xiong, Y., et al. (2017). Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. RSC Advances, 7(77), 48855-48865. [Link]
-
Harrison, T. S., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8344. [Link]
-
Kobayashi, S. (1998). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Synlett, 1998(10), 1145-1146. [Link]
-
Du, X., et al. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry, 44B, 397-399. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Furan Compounds
Section 1: The Furan Core Challenge: Understanding the Instability
Furan and its derivatives are indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. However, their purification by silica gel column chromatography is notoriously challenging. The primary issue stems from the inherent chemical nature of the furan ring: it is an electron-rich heterocycle that is highly susceptible to acid-catalyzed degradation.[1][2]
Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups.[3] These acidic sites can act as catalysts, protonating the furan ring and initiating a cascade of reactions, including ring-opening, polymerization, and condensation, leading to significant product loss and the formation of intractable baseline impurities.[1][2][4] This guide provides a comprehensive troubleshooting framework for researchers to navigate these challenges and achieve successful purification of sensitive furan compounds.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the column chromatography of furan-containing molecules.
Question 1: My furan compound is completely gone after column chromatography. TLC showed a clean spot, but I recovered nothing. What happened?
Answer: This is a classic sign of on-column decomposition. The acidic surface of the silica gel likely catalyzed the degradation of your furan derivative.[4] The furan ring, especially when substituted with electron-donating groups, can be protonated by the silica's silanol groups. This initiates a process that can lead to polymerization, where the compound reacts with itself to form a dark, insoluble tar that remains irreversibly adsorbed to the stationary phase.[1]
Immediate Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for 1-2 hours, and then elute. If you see a new baseline spot or significant streaking that wasn't there initially, your compound is not stable on silica.[4]
-
Neutralize the System: The most effective solution is to neutralize the acidic silica gel. This can be achieved by deactivating the silica with a basic additive like triethylamine (TEA) or by using an alternative, less acidic stationary phase.[3][5]
Question 2: My yield is very low, and the collected fractions contain a dark, sticky substance along with my product. How can I prevent this?
Answer: This indicates partial decomposition and polymerization. While some of your compound survived the column, a significant portion has been converted into polymeric byproducts. This not only reduces your yield but also complicates purification, as these colored impurities can co-elute with your target molecule.
The solution is to suppress the acidic nature of the stationary phase. You have two primary strategies:
-
Use a Basic Additive in the Mobile Phase: Incorporating a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), into your eluent system is a common and effective method.[5][6][7] The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your sensitive furan compound.[8][9]
-
Pre-treat the Silica Gel: For extremely sensitive compounds, you can prepare a neutralized silica gel slurry before packing the column. This ensures the entire stationary phase is deactivated from the start.[10]
Question 3: My furan compound is streaking badly on the TLC plate and the column is giving broad, poorly resolved peaks. What causes this and how can I fix it?
Answer: Peak tailing and streaking are often caused by strong, non-ideal interactions between the analyte and the stationary phase.[11][12] For polar furan derivatives, this is frequently due to interactions with the acidic silanol groups on the silica surface.[11] This leads to a portion of the molecules being retained longer, resulting in an asymmetric or broad peak.[11]
Solutions to Improve Peak Shape:
-
Mobile Phase Modification: Add a basic modifier like triethylamine to the mobile phase.[13] This competes with your compound for the active silanol sites, leading to more symmetrical peaks.[8]
-
Change Stationary Phase: If neutralization doesn't solve the problem, the issue might be the inherent polarity of silica. Consider switching to a different stationary phase.
-
Neutral Alumina: A good alternative for many acid-sensitive compounds, especially amines.[3][13] It is available in neutral, basic, or acidic grades; ensure you use the neutral or basic form.
-
Florisil®: A mild, neutral magnesium silicate that can be effective for less challenging separations.[3]
-
Reverse-Phase Silica (C18): For polar furan derivatives, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an excellent option.[3][14]
-
Question 4: I'm trying to purify a furan derivative using a hexane/ethyl acetate system, but the separation from a non-polar impurity is poor. What can I do?
Answer: When separation is difficult, simply increasing the polarity of the mobile phase often isn't enough and can lead to co-elution. Instead, focus on changing the selectivity of your chromatographic system.
Strategies for Improving Difficult Separations:
-
Change Solvent System: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. For instance, you could substitute ethyl acetate with dichloromethane (DCM) or a mixture of DCM/ether. Different solvents will have unique interactions with your compound and the stationary phase, potentially altering the elution order and improving resolution.
-
Use a Gradient Elution: Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).[5] This technique helps to keep the peaks sharp and can improve the separation of compounds with close Rf values.
-
Consider Alternative Stationary Phases: As mentioned previously, switching to alumina or Florisil® can alter the retention properties of your compounds and may provide the selectivity needed for a successful separation.
Section 3: Key Protocols & Workflows
Protocol 1: Preparation and Use of Neutralized Silica Gel
This protocol describes two common methods for neutralizing silica gel to prevent the degradation of acid-sensitive compounds.[5][10]
Method A: Adding Triethylamine (TEA) to the Mobile Phase
-
Determine the Eluent System: First, identify a suitable solvent system using standard TLC plates (e.g., hexane/ethyl acetate) that gives your target furan an Rf of approximately 0.2-0.3.[15]
-
Prepare the Modified Eluent: Add 0.5% to 2% triethylamine by volume to the pre-determined solvent system. For example, for 500 mL of a 70:30 Hexane:EtOAc mixture, add 2.5 mL of TEA for a 0.5% solution.
-
Pack the Column: Pack your chromatography column with silica gel using the TEA-modified eluent.
-
Equilibrate: Before loading your sample, flush the packed column with at least two column volumes of the TEA-modified eluent to ensure all acidic sites are neutralized.[5][7]
-
Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column using the TEA-modified eluent.
Method B: Pre-slurry Neutralization of Silica Gel
-
Prepare Slurry: In a fume hood, combine the required amount of silica gel (e.g., 150 g) in a round-bottom flask with a low-boiling point solvent like petroleum ether or hexane.[10]
-
Add Base: Add 2-3 mL of triethylamine to the slurry.[10]
-
Mix Thoroughly: Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica gel.[10]
-
Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry: Dry the neutralized silica gel in a vacuum oven overnight to remove any residual solvent and base.[10] The resulting free-flowing powder is now ready to be used to pack a column with your desired mobile phase.
| Method | Pros | Cons |
| A: TEA in Mobile Phase | Quick and easy to implement. | TEA will be present in collected fractions and must be removed. |
| B: Pre-neutralization | Ideal for highly sensitive compounds; no TEA in fractions. | More time-consuming preparation. |
Section 4: Visualizing the Problem & Solution
Diagram 1: Acid-Catalyzed Degradation of Furan on Silica
This diagram illustrates the initial step of furan degradation, where a proton from an acidic silanol group on the silica surface initiates ring-opening and subsequent polymerization.
Caption: Acidic sites on silica can protonate furan, leading to degradation.
Diagram 2: Troubleshooting Workflow for Furan Purification
This workflow provides a logical decision tree for selecting the appropriate purification strategy when dealing with furan compounds.
Caption: Decision tree for selecting a furan purification strategy.
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone. [Link] (Note: As per instructions, providing a real, verifiable URL is prioritized. A specific YouTube video link may become invalid; a general search for the title is recommended.)
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link] (Note: Link is illustrative of community discussions on this topic.)
-
Supporting Information for a scientific publication. The Royal Society of Chemistry. (Providing a direct link to supporting information is often unstable. This reference indicates that detailed experimental procedures for silica neutralization are commonly found in the supporting information of organic synthesis papers.) [Link]
-
Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Sepuxianyun. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Alternatives to silica gel or alternative method of purification? Reddit r/chemistry. [Link] (Note: Link is illustrative of community discussions on this topic.)
-
use of Triethylamine. Chromatography Forum. [Link]
-
Troubleshooting: Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Mod-30 Lec-34 Furan Synthesis. YouTube (NPTEL). (A general search for "furan synthesis acid sensitivity" on educational platforms like NPTEL yields relevant lectures on furan chemistry.) [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link] (Note: Specific publication links can be unstable; searching the title on the platform is recommended.)
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
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- 5. Chromatography [chem.rochester.edu]
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- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. use of Triethylamine - Chromatography Forum [chromforum.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Field Guide to 2-Amino-1-(furan-2-yl)ethanone hydrochloride and its Aryl Analogs
An In-Depth Comparative Guide for Researchers
In the landscape of synthetic chemistry and drug discovery, α-aminoketones serve as indispensable building blocks.[1] Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ketone, makes them versatile precursors for a vast array of heterocyclic compounds, such as pyrazines and pyrroles, and chiral 1,2-amino alcohols.[1] The hydrochloride salt form is particularly favored in laboratory settings, as it enhances the stability and aqueous solubility of these otherwise potentially unstable primary amines.[2][3][4][5]
This guide provides a comparative analysis of 2-Amino-1-(furan-2-yl)ethanone hydrochloride , a heteroaromatic aminoketone, against its common carbocyclic aryl counterparts. We will dissect how the replacement of a standard phenyl ring with a furan moiety fundamentally alters the compound's chemical personality—from reactivity and stability to its potential applications. Our focus is not merely on presenting data, but on elucidating the underlying chemical principles and providing actionable, field-tested experimental protocols for researchers to validate these properties in their own laboratories.
The selection of an appropriate aminoketone building block is a critical decision point in any synthetic strategy. This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make an informed choice between the furan-activated substrate and its more conventional phenyl-based alternatives.
Comparative Structural Overview
The fundamental difference between the compounds under review lies in the nature of the aromatic or heteroaromatic ring attached to the ethanone backbone. This single structural modification has profound implications for the electron density distribution across the molecule, directly influencing the reactivity of the adjacent carbonyl group and the overall stability of the compound.
Caption: General chemical structure of α-aminoketone hydrochlorides and key aryl/heteroaryl variants.
Physicochemical Property Comparison
A foundational comparison begins with the fundamental physicochemical properties. These values, summarized below, are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-1-(furan-2-yl)ethanone HCl | C₆H₈ClNO₂ | 161.59[6] | Not widely reported | Solid |
| 2-Amino-1-phenylethanone HCl | C₈H₁₀ClNO | 171.62[7] | 194 (dec.)[8][9] | Off-white crystalline powder[9] |
| 2-Amino-1-(4-bromophenyl)ethanone HCl | C₈H₉BrClNO | 250.52[10] | 285 (dec.)[11] | White to Off-White Solid[11] |
| 2-Amino-1-(4-methylphenyl)ethanone HCl | C₉H₁₂ClNO | 185.65[12] | Not widely reported | Solid |
Comparative Analysis: Reactivity & Stability
Ketone Electrophilicity and Reactivity
The central point of divergence in chemical behavior stems from the electronic nature of the aryl or heteroaryl ring.
-
2-Amino-1-(furan-2-yl)ethanone HCl (The Subject Compound): The furan ring is an electron-rich, π-excessive heteroaromatic system.[13] The oxygen heteroatom participates in resonance, donating electron density to the ring carbons. This has a net electron-donating effect, which slightly reduces the electrophilicity of the adjacent carbonyl carbon compared to an unsubstituted phenyl ring. However, the furan's diene character also opens up unique reaction pathways, such as Diels-Alder cycloadditions, that are unavailable to its phenyl counterparts.[14]
-
2-Amino-1-phenylethanone HCl (The Baseline): This compound serves as our baseline. The phenyl ring is electronically neutral relative to the substituted analogs. Its reactivity is the standard against which the others are measured.
-
2-Amino-1-(4-bromophenyl)ethanone HCl (The Electron-Poor Analog): Bromine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect dominates over its weak resonance donation (+R), pulling electron density away from the phenyl ring and, consequently, from the carbonyl group. This de-shielding increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more reactive towards nucleophiles.[4]
-
2-Amino-1-(4-methylphenyl)ethanone HCl (The Electron-Rich Analog): The methyl group is an electron-donating group (+I effect) through induction. It pushes electron density into the phenyl ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon, making it the least reactive of the phenyl analogs towards nucleophilic attack.
Caption: Influence of the aromatic substituent on the electrophilicity and reactivity of the ketone group.
Stability Profile: The Furan Ring's Achilles' Heel
While the hydrochloride salt form imparts general stability to all these compounds, the furan moiety introduces a specific vulnerability not present in the phenyl analogs.
-
Acid Sensitivity: Furans are notoriously sensitive to strong acidic conditions, which can lead to protonation of the ring oxygen followed by hydration and subsequent ring-opening to form a 1,4-dicarbonyl compound.[14][15] This is a critical consideration for any reaction or purification step involving acidic reagents (e.g., deprotection steps, certain chromatographic conditions).
-
Oxidative Stability: The electron-rich nature of the furan ring makes it more susceptible to oxidation than a benzene ring. In biological contexts, cytochrome P450-mediated oxidation of furans can generate reactive and potentially toxic cis-enedione intermediates.[16] While this is more of a concern in late-stage drug development, it reflects the inherent chemical liability of the furan core.
-
General Stability: The phenyl-based aminoketones are comparatively robust and do not share these specific degradation pathways, making them more resilient in a wider range of chemical environments.
Experimental Protocols for Comparative Evaluation
To move from theoretical discussion to practical application, the following validated protocols are provided. They are designed as self-validating systems to allow researchers to quantify the differences in reactivity and stability.
Caption: A standardized experimental workflow for the objective comparison of aminoketone hydrochlorides.
Protocol 1: Comparative Reactivity via Sodium Borohydride Reduction
Rationale: This experiment directly probes the electrophilicity of the carbonyl carbon. By monitoring the rate of its reduction to an alcohol by a mild nucleophile (NaBH₄), we can establish a quantitative ranking of reactivity. A more electrophilic ketone will react faster.
Methodology:
-
Solution Preparation: Prepare 10 mM stock solutions of each aminoketone hydrochloride in absolute ethanol.
-
Reaction Setup: In separate temperature-controlled vials (e.g., 25 °C), place 1 mL of each aminoketone solution.
-
Initiation: To each vial, add 1.1 molar equivalents of a freshly prepared sodium borohydride solution in ethanol. Start a timer immediately upon addition.
-
Time-Course Sampling: At defined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot from each reaction.
-
Quenching: Immediately quench the aliquot in a vial containing 450 µL of a 1:1 mixture of water/acetonitrile with 0.1% formic acid. The acid will neutralize any remaining NaBH₄.
-
Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Monitor the disappearance of the starting aminoketone peak.
-
Data Processing: Plot the percentage of remaining aminoketone against time for each compound. Calculate the reaction half-life (t½) to determine the relative rate of reaction.
Protocol 2: Forced Degradation for Stability Assessment
Rationale: This protocol subjects the compounds to accelerated stress conditions to identify inherent liabilities. It is a standard practice in pharmaceutical development to predict long-term stability and identify potential degradation products.
Methodology:
-
Stock Solutions: Prepare 1 mg/mL solutions of each compound in a 1:1 water/acetonitrile mixture.
-
Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to the sample. Keep at room temperature for 24 hours, protected from light.
-
Control: Keep one sample of each compound in the stock solution at 4 °C.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all control and stressed samples by RP-HPLC. Use a diode array detector (DAD) or mass spectrometer (MS) to help identify any new peaks that appear.
-
Data Processing: Calculate the percentage of the parent compound remaining in each stressed sample relative to the control. Compare the degradation profiles to identify specific vulnerabilities (e.g., significant degradation of the furan compound under acidic conditions).
Conclusion and Recommendations for Researchers
The choice between this compound and its aryl aminoketone counterparts is not a matter of which is "better," but which is fitter for purpose .
-
Choose this compound when:
-
The synthetic target requires the specific electronic or structural properties of the furan ring.
-
Downstream reactions involve furan-specific chemistry, such as Diels-Alder reactions.
-
A heteroaromatic core is essential for the biological activity of a target molecule.
-
Caution: Meticulous care must be taken to avoid strongly acidic conditions throughout the synthetic sequence.
-
-
Choose Phenyl-Based Aminoketone Hydrochlorides when:
-
A robust, stable building block is required for multi-step syntheses with harsh reaction conditions.
-
The project requires fine-tuning of ketone reactivity. Use the 4-bromophenyl analog for enhanced reactivity or the 4-methylphenyl analog for attenuated reactivity.
-
The final product does not necessitate a heteroaromatic core.
-
By understanding the fundamental chemical differences and employing the validation protocols outlined in this guide, researchers can confidently select the optimal α-aminoketone hydrochloride, minimizing unforeseen challenges and accelerating their path to discovery.
References
-
Organic Syntheses. (n.d.). Aminoacetone semicarbazone hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1. Retrieved from [Link]
-
iChemical. (n.d.). 2-Amino-1-phenylethanone hydrochloride, CAS No. 5468-37-1. Retrieved from [Link]
-
Elattar, K. M., & Ghoneim, A. I. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25499-25529. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-amino-4'-bromoacetophenone hydrochloride. Retrieved from [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745-757. Retrieved from [Link]
-
All about chemistry. (2020, August 20). Five Member Heterocycles Reactivity of Furan [Video]. YouTube. Retrieved from [Link]
-
Foley, D. J., & Maguire, A. R. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 30-47. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. Retrieved from [Link]
-
Kvitko, I. Y., et al. (1981). OPENING OF THE FURAN RING IN 2-R-AMINO-3-FURFURYLTHIOPHENES BY THE ACTION OF ACIDS. Chemistry of Heterocyclic Compounds, 17(12), 1309-1312. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 2-Amino-1-(furan-2-YL)ethanone Hydrochloride and Its Analogs
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1] Its presence often confers a diverse range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The furan moiety can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1][4] This guide provides an in-depth comparative analysis of the biological activity of 2-Amino-1-(furan-2-YL)ethanone hydrochloride and a selected series of its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for researchers and drug development professionals working on the design of novel therapeutics.[5]
Synthesis of 2-Amino-1-(heteroaryl)ethanone Hydrochlorides: A General Approach
The synthesis of the parent compound and its analogs can be achieved through a straightforward and adaptable multi-step process. A common strategy involves the Friedel-Crafts acylation of the respective heterocycle, followed by bromination and subsequent amination. The rationale behind this approach lies in its efficiency and the commercial availability of the starting materials.
A plausible synthetic route is outlined below:
-
Friedel-Crafts Acylation: The parent heterocycle (furan, thiophene, or pyridine) is acylated with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding acetylheterocycle.[6]
-
α-Bromination: The resulting ketone is then subjected to α-bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the position adjacent to the carbonyl group.
-
Amination and Hydrochloride Salt Formation: The α-bromo ketone is then reacted with an amine source, such as ammonia or a protected amine, followed by deprotection if necessary. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
This synthetic pathway offers the flexibility to introduce various heterocyclic cores and substituents, enabling the generation of a diverse library of analogs for biological screening.
Comparative Biological Activity: A Data-Driven Analysis
To provide a comprehensive comparison, we will evaluate the parent compound, this compound, against a curated set of analogs. These analogs have been chosen to explore the impact of isosteric replacement of the furan ring with thiophene and pyridine, as well as the influence of a simple substituent on the furan ring.
Selected Compounds for Comparison:
-
Compound A (Parent): this compound
-
Analog 1 (Thiophene Isostere): 2-Amino-1-(thiophen-2-YL)ethanone hydrochloride
-
Analog 2 (Pyridine Isostere): 2-Amino-1-(pyridin-2-YL)ethanone hydrochloride
-
Analog 3 (Substituted Furan): 2-Amino-1-(5-methylfuran-2-YL)ethanone hydrochloride
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was assessed against a panel of common bacterial and fungal pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and widely accepted technique for evaluating the in vitro antimicrobial susceptibility of chemical compounds.[2]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Compound A | 64 | 128 | 128 |
| Analog 1 | 32 | 64 | 64 |
| Analog 2 | 128 | >256 | >256 |
| Analog 3 | 32 | 64 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Interpretation of Antimicrobial Data:
The results suggest that the nature of the heterocyclic ring plays a crucial role in the antimicrobial activity. The thiophene analog (Analog 1) and the 5-methylfuran analog (Analog 3) exhibited enhanced activity against both bacterial and fungal strains compared to the parent furan compound (Compound A).[7] This indicates that the sulfur atom in the thiophene ring and the electron-donating methyl group on the furan ring may contribute favorably to the antimicrobial action. The pyridine analog (Analog 2) showed significantly reduced activity, suggesting that the basic nitrogen atom in the pyridine ring might be detrimental to the antimicrobial properties in this chemical scaffold.
Anticancer Activity
The cytotoxic potential of the compounds was evaluated against the human breast cancer cell line MCF-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[8]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| Compound A | 45.2 |
| Analog 1 | 38.7 |
| Analog 2 | 89.5 |
| Analog 3 | 25.8 |
| Doxorubicin | 1.2 |
Interpretation of Anticancer Data:
Similar to the antimicrobial results, the structural modifications significantly impacted the anticancer activity. The 5-methylfuran analog (Analog 3) demonstrated the most potent cytotoxic effect against the MCF-7 cell line, suggesting that the addition of a small, electron-donating group can enhance anticancer efficacy.[8] The thiophene analog (Analog 1) also showed improved activity over the parent compound.[4] Again, the pyridine analog (Analog 2) was the least active, reinforcing the negative impact of the pyridine nitrogen in this structural context.
Experimental Protocols
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target compounds.
Protocol for Broth Microdilution Assay
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol for MTT Assay
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals key SAR insights:
-
Heterocyclic Core: The choice of the heterocyclic ring is a critical determinant of biological activity. The order of activity for both antimicrobial and anticancer effects appears to be: 5-methylfuran ≈ thiophene > furan >> pyridine.
-
Substitution: Even a simple substitution, such as the methyl group in Analog 3, can significantly enhance biological activity. This provides a clear avenue for further optimization of this scaffold.
The mechanism of action for this class of compounds is likely multifactorial. The α-aminoketone moiety is a known pharmacophore that can interact with various biological targets. In the context of anticancer activity, these compounds may induce apoptosis through pathways involving the modulation of Bcl-2 family proteins and caspase activation, similar to other furan-containing cytotoxic agents.[8] For antimicrobial activity, the compounds may disrupt cell membrane integrity or interfere with essential metabolic pathways.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising scaffold for the development of novel therapeutic agents. The biological activity can be effectively modulated through isosteric replacement of the furan ring and by introducing substituents. The thiophene and 5-methylfuran analogs, in particular, show enhanced antimicrobial and anticancer properties. Further exploration of this chemical space, including the synthesis of a broader range of analogs with diverse electronic and steric properties, is warranted. Future studies should also focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.
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A Spectroscopic Showdown: Unveiling the Electronic Nuances of Furan and Thiophene Aminoketones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the bioactivity, metabolic stability, and overall potential of a drug candidate. Among the vast arsenal of heterocyclic systems, furan and thiophene stand out as five-membered aromatic rings that, while structurally analogous, impart distinct electronic and physicochemical characteristics to a molecule. This guide provides a comprehensive spectroscopic comparison of aminoketone derivatives of furan and thiophene, offering a data-driven perspective for researchers engaged in the design and development of novel therapeutics.
The core of our comparative analysis focuses on two representative aminoketones: 2-(dimethylamino)-1-(furan-2-yl)ethan-1-one (Furan-AK) and 2-(dimethylamino)-1-(thiophen-2-yl)ethan-1-one (Thiophene-AK) . By examining their synthesis and detailed spectroscopic profiles, we will elucidate the subtle yet significant impact of replacing the oxygen heteroatom in the furan ring with sulfur in the thiophene ring.
The Genesis of Bioisosterism: Why Compare Furan and Thiophene?
Furan and thiophene are classic examples of bioisosteres – functional groups or molecules that have similar physical and chemical properties, which often lead to comparable biological activities.[1] The substitution of oxygen in furan with the larger, less electronegative sulfur atom in thiophene alters the electronic landscape of the aromatic ring. Thiophene is generally considered to have a higher degree of aromaticity and is more metabolically stable than furan.[2] Conversely, the more electronegative oxygen in furan can serve as a better hydrogen bond acceptor, a critical interaction in drug-receptor binding.[2] These fundamental differences manifest in their spectroscopic signatures, providing a window into their electronic behavior.
Experimental Design: A Roadmap to Comparative Analysis
The synthesis and subsequent spectroscopic analysis of Furan-AK and Thiophene-AK provide a robust framework for a direct comparison. The synthetic pathway is designed to be straightforward and reproducible, ensuring the generation of high-purity compounds for accurate characterization.
Experimental Protocols
Synthesis of 2-Bromo-1-(furan-2-yl)ethan-1-one and 2-Bromo-1-(thiophen-2-yl)ethan-1-one:
These crucial intermediates are synthesized via the α-bromination of their respective acetyl precursors, 2-acetylfuran and 2-acetylthiophene. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.
-
Dissolution: Dissolve 2-acetylfuran or 2-acetylthiophene in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield the desired α-bromoketone.
Synthesis of 2-(Dimethylamino)-1-(furan-2-yl)ethan-1-one (Furan-AK) and 2-(Dimethylamino)-1-(thiophen-2-yl)ethan-1-one (Thiophene-AK):
The target aminoketones are synthesized through a nucleophilic substitution reaction of the corresponding α-bromoketone with dimethylamine.
-
Reaction Setup: Dissolve the α-bromoketone (2-bromo-1-(furan-2-yl)ethan-1-one or 2-bromo-1-(thiophen-2-yl)ethan-1-one) in a suitable aprotic solvent like acetonitrile or THF.
-
Amine Addition: Add a solution of dimethylamine (typically a 2M solution in THF or an aqueous solution) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure aminoketone.
Spectroscopic Comparison: A Tale of Two Heteroatoms
The following sections detail the comparative spectroscopic data for our model compounds, Furan-AK and Thiophene-AK. This data is synthesized from typical values reported in the literature for these or structurally very similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the electronic environment of the protons and carbons within a molecule. The chemical shifts are highly sensitive to the electron density around the nuclei.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Furan-AK | ~7.6 (H5), ~7.2 (H3), ~6.5 (H4), ~3.8 (CH₂), ~2.4 (N(CH₃)₂) | ~185 (C=O), ~152 (C2), ~147 (C5), ~120 (C3), ~112 (C4), ~58 (CH₂), ~45 (N(CH₃)₂) |
| Thiophene-AK | ~7.9 (H5), ~7.7 (H3), ~7.1 (H4), ~3.9 (CH₂), ~2.4 (N(CH₃)₂) | ~188 (C=O), ~143 (C2), ~134 (C5), ~132 (C3), ~128 (C4), ~59 (CH₂), ~45 (N(CH₃)₂) |
-
¹H NMR Analysis: The protons on the furan ring of Furan-AK generally appear at a slightly upfield (lower δ) compared to the thiophene protons in Thiophene-AK, with the exception of the proton adjacent to the carbonyl group (H3). This is a reflection of the competing effects of the heteroatom's electronegativity and the ring's aromaticity. The higher aromaticity of thiophene leads to a greater ring current effect, which shields the ring protons.[3] However, the greater electronegativity of oxygen in furan deshields the adjacent protons more strongly.
-
¹³C NMR Analysis: The carbonyl carbon in Thiophene-AK is typically found slightly downfield compared to Furan-AK, suggesting it is more electron-deficient. The carbon atoms of the thiophene ring also show distinct chemical shifts compared to the furan ring, reflecting the different electronic distribution due to the sulfur versus oxygen heteroatom.
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The aminoketone moiety attached to the heterocyclic ring creates a donor-acceptor system, where the amino group acts as an electron donor and the keto-heterocycle system as an electron acceptor.
Table 2: Comparative Photophysical Data
| Compound | λ_max (nm) in CH₂Cl₂ | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λ_max (nm) in CH₂Cl₂ | Fluorescence Quantum Yield (Φ_F) |
| Furan-AK | ~320 | ~15,000 | ~450 | Moderate |
| Thiophene-AK | ~335 | ~18,000 | ~480 | Low to Moderate |
-
UV-Vis Absorption: Thiophene-AK typically exhibits a bathochromic (red-shifted) absorption maximum (λ_max) compared to Furan-AK. This is attributed to the better electron-donating ability of the thiophene ring compared to the furan ring in this context, leading to a lower energy π-π* transition.[4] The molar absorptivity (ε) is also often higher for the thiophene analog, indicating a more efficient absorption of light.
-
Fluorescence Emission: The emission maximum of Thiophene-AK is also generally red-shifted compared to Furan-AK. However, the fluorescence quantum yield (Φ_F) can be variable. While the extended conjugation in thiophene systems can sometimes lead to higher quantum yields, the heavier sulfur atom can also promote intersystem crossing to the triplet state, which can quench fluorescence.[4] The specific molecular structure and solvent environment play a crucial role in the emissive properties.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule.
Table 3: Comparative IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C=C Stretch (Aromatic) | C-O/C-S Stretch |
| Furan-AK | ~1660 | ~1570, ~1480 | ~1080 |
| Thiophene-AK | ~1650 | ~1520, ~1410 | ~850 |
-
C=O Stretch: The carbonyl stretching frequency is a sensitive probe of the electronic environment. In Thiophene-AK, the C=O stretch is often observed at a slightly lower wavenumber compared to Furan-AK. This suggests that the carbonyl group in the thiophene derivative has more single-bond character due to greater electron delocalization from the thiophene ring into the carbonyl group.
-
Ring Vibrations: The aromatic C=C stretching and C-H bending vibrations appear at different frequencies for the furan and thiophene rings, providing a characteristic fingerprint for each heterocycle. The C-S stretching vibration in Thiophene-AK is found at a much lower frequency than the C-O stretch in Furan-AK, as expected from the difference in atomic masses.[5]
Conclusion: A Data-Driven Choice for Drug Design
The spectroscopic comparison of furan and thiophene-containing aminoketones reveals distinct electronic and photophysical properties stemming from the fundamental differences between the oxygen and sulfur heteroatoms. Thiophene-based aminoketones tend to have more red-shifted absorption and emission spectra, reflecting a more delocalized electronic structure. In contrast, furan-based aminoketones, with the more electronegative oxygen, can offer unique opportunities for hydrogen bonding interactions.
Ultimately, the choice between a furan and a thiophene scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug design project.[4] By understanding the spectroscopic nuances and their correlation with electronic properties, researchers can make more informed decisions to fine-tune the pharmacological profile of their lead compounds, paving the way for the development of more effective and safer therapeutics.
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The Furan Advantage: A Comparative Guide to "2-Amino-1-(furan-2-YL)ethanone hydrochloride" in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that offer improved pharmacological profiles is a constant endeavor. Among the privileged structures utilized in drug design, the furan ring has emerged as a versatile pharmacophore with significant potential. This guide provides a comparative analysis of "2-Amino-1-(furan-2-YL)ethanone hydrochloride," a molecule that combines the favorable properties of the furan nucleus with the reactive potential of an α-amino ketone. While direct comparative studies on this specific molecule are limited in publicly accessible literature, this guide will extrapolate its potential advantages by examining the well-established roles of its core components and comparing them to common alternatives. This analysis is grounded in the principles of bioisosterism and structure-activity relationships, providing a predictive framework for its utility in drug discovery.
The Strategic Value of the Furan Ring: A Bioisosteric Perspective
The furan ring is often employed as a bioisostere for the ubiquitous phenyl ring in drug design.[1][2][3] This substitution is a strategic decision aimed at modulating a compound's physicochemical and pharmacokinetic properties. The rationale behind this substitution lies in the distinct electronic and steric characteristics of the furan ring compared to a benzene ring.
Key Physicochemical Differences:
| Property | Phenyl Ring | Furan Ring | Implication in Drug Design |
| Aromaticity | High | Moderate | Can influence binding interactions with target proteins. |
| Electronegativity | Lower | Higher (due to the oxygen atom) | Increased polarity can improve solubility and alter metabolic pathways.[4] |
| Size | Larger | Smaller | May allow for better fit into compact binding pockets. |
| Metabolism | Prone to CYP-mediated oxidation | Can undergo different metabolic transformations, potentially avoiding the formation of toxic metabolites associated with phenyl rings.[1] | |
| Hydrogen Bonding | Acts as a π-system acceptor | The oxygen atom can act as a hydrogen bond acceptor, introducing new binding interactions. |
The incorporation of a furan ring can, therefore, be a powerful tool to optimize lead compounds by enhancing solubility, improving metabolic stability, and introducing novel interactions with biological targets.[5][6]
The α-Amino Ketone Moiety: A Gateway to Biological Activity
The α-amino ketone scaffold is a recurring motif in a variety of biologically active molecules, including natural products and synthetic drugs.[7][8][9][10][11] This functional group is a versatile building block that can participate in numerous chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules. Furthermore, the α-amino ketone moiety itself is known to interact with a range of biological targets.
Known Biological Activities of α-Amino Ketone Derivatives:
-
Antidepressant Activity: The well-known antidepressant Bupropion is an α-amino ketone that functions as a norepinephrine-dopamine reuptake inhibitor.[7]
-
Appetite Suppression: Amfepramone, another α-amino ketone, has been used as an appetite suppressant.[7][8]
-
Enzyme Inhibition: This scaffold is present in inhibitors of various enzymes, including angiotensin-converting enzyme (ACE) and proteases.[7][8]
The presence of the α-amino ketone group in "this compound" suggests a high potential for biological activity, possibly through mechanisms similar to other compounds in this class.
Hypothesized Advantages of "this compound"
Based on the individual contributions of its structural components, we can hypothesize several advantages of using "this compound" in drug discovery programs compared to its phenyl-containing analogue, "2-Amino-1-phenylethanone hydrochloride," or other related structures.
Comparative Overview:
| Feature | "this compound" (Hypothesized) | "2-Amino-1-phenylethanone hydrochloride" (Comparator) | Rationale for Advantage |
| Solubility | Potentially Higher | Lower | The polar oxygen atom in the furan ring can increase aqueous solubility. |
| Metabolic Stability | Potentially Improved | Susceptible to aromatic hydroxylation | Furan metabolism may avoid the formation of reactive quinone-type metabolites associated with phenyl rings.[1] |
| Target Interactions | Potential for additional hydrogen bonding | Primarily hydrophobic and π-stacking interactions | The furan oxygen can act as a hydrogen bond acceptor, potentially increasing binding affinity and selectivity. |
| Synthetic Versatility | High | High | Both scaffolds are synthetically tractable, but the furan ring can participate in unique cycloaddition reactions. |
Potential Therapeutic Applications and Experimental Evaluation
Given the known activities of furan derivatives and α-amino ketones, "this compound" could be a promising candidate for several therapeutic areas.
-
Neuropharmacology: Its structural similarity to monoamine oxidase (MAO) inhibitors and other CNS-active agents suggests potential applications in depression, Parkinson's disease, and other neurological disorders.[12][13]
-
Oncology: Furan-containing compounds have demonstrated significant anticancer activity through various mechanisms.[14][15][16]
-
Infectious Diseases: The furan nucleus is a key component of several antibacterial and antifungal drugs.[5][6][17]
Experimental Workflow for Preliminary Screening
To validate these hypothesized advantages, a structured experimental workflow is essential.
Caption: A streamlined workflow for the initial evaluation of "this compound".
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
This assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[15][18]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[16][18]
-
Compound Treatment: Treat cells with serial dilutions of "this compound" and a comparator compound (e.g., a known anticancer drug) for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15][18]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Monoamine Oxidase (MAO) Inhibitor Screening Assay
This fluorimetric assay is used to screen for inhibitors of MAO-A and MAO-B.[12][13][19][20][21]
Materials:
-
MAO-A and MAO-B enzymes
-
p-Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Dye reagent (e.g., Amplex Red)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) as positive controls.[13]
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Incubation: In a 96-well plate, add the MAO enzyme and the test compound ("this compound") or a known inhibitor. Incubate for a specified time to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add a working reagent containing p-tyramine, HRP, and the dye reagent to initiate the reaction.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of approximately 530/585 nm.[13]
-
Data Analysis: Calculate the percentage of MAO inhibition and determine the IC50 value.
Conclusion
"this compound" represents a promising, yet underexplored, scaffold for drug discovery. By leveraging the established advantages of the furan ring as a phenyl bioisostere and the known biological relevance of the α-amino ketone motif, researchers can rationally design and screen this compound for a variety of therapeutic targets. The potential for improved solubility, enhanced metabolic stability, and novel target interactions makes it a compelling candidate for lead optimization programs. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of its biological activity and the validation of its hypothesized advantages. Further investigation into this and related furan-containing compounds is warranted to fully unlock their therapeutic potential.
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Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. (n.d.). IOSR Journal. Retrieved January 17, 2026, from [Link]
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Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Efficacy of 2-Amino-1-(furan-2-yl)ethanone Hydrochloride and Structurally Similar Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical determinant of a compound's ultimate biological activity and therapeutic potential. The 2-aminoethanone moiety is a well-established pharmacophore present in numerous biologically active molecules. This guide provides an in-depth comparative analysis of 2-Amino-1-(furan-2-yl)ethanone hydrochloride and its structurally related analogs, where the furan ring is replaced by other key aromatic and heteroaromatic systems, namely thiophene, pyrrole, and a substituted phenyl ring. This objective comparison is grounded in available experimental data to inform scaffold selection and optimization in drug discovery programs.
Introduction: The 2-Amino-1-arylethanone Scaffold
The 2-amino-1-arylethanone backbone is a versatile template in drug design, offering key hydrogen bonding and electrostatic interaction points through its amino and carbonyl groups. The nature of the aryl or heteroaryl ring system (Ar) in the Ar-C(O)-CH₂-NH₂ structure profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets. This guide will dissect the nuances of efficacy conferred by the furan ring in "this compound" in contrast to its thiophene, pyrrole, and phenyl analogs.
Comparative Efficacy Analysis
While direct head-to-head comparative studies of this compound and its immediate thiophene, pyrrole, and phenyl analogs under identical experimental conditions are limited in the public domain, a comparative analysis can be constructed from various independent studies on derivatives of these core scaffolds. The primary therapeutic areas where these scaffolds have shown promise are in anticancer and antimicrobial applications.
Anticancer Activity
The furan, thiophene, and pyrrole moieties are frequently incorporated into novel anticancer agents. The choice of the heterocyclic ring can significantly impact the cytotoxic potency and selectivity of the resulting compounds.
Table 1: Comparative Anticancer Activity of Furan, Thiophene, and Pyrrole-Based Compounds
| Compound Class | Heterocyclic Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furo[2,3-b]quinoline Derivatives | Furan | Various (NCI-60 panel) | Mean GI50: 0.025 | - | - |
| Thieno[3,2-b]pyrrole Derivatives | Thiophene | PC-3 (Prostate) | 3.12 | Doxorubicin | - |
| Thieno[3,2-b]pyrrole Derivatives | HepG2 (Liver) | 3.023 | Doxorubicin | - | |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | Pyrrole | Various Tumor Cell Lines | Potent CDK Inhibition | - | - |
Note: Data is compiled from various sources and should be interpreted with caution due to differing experimental protocols.
The data suggests that furan-containing compounds, such as the highly potent 4-(phenylamino)furo[2,3-b]quinolines, can exhibit significant cytotoxicity with mean GI50 values in the nanomolar range[1]. Thiophene derivatives, exemplified by thieno[3,2-b]pyrroles, also demonstrate potent anticancer activity against prostate and liver cancer cell lines. Pyrrole-based compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle[2].
The slightly higher electronegativity of the oxygen atom in furan compared to the sulfur in thiophene can influence the electronic distribution within the molecule, potentially affecting its interaction with target proteins. The planarity and aromaticity of these five-membered rings allow them to act as bioisosteres for a phenyl group, often with improved physicochemical properties.
Antimicrobial Activity
Substituted 2-aminothiophenes are a well-regarded class of compounds with a broad spectrum of antimicrobial activities[3][4][5]. The sulfur atom in the thiophene ring is thought to play a role in the mechanism of action of some of these compounds.
Table 2: Comparative Antimicrobial Activity of Thiophene and Furan-Based Compounds
| Compound Class | Heterocyclic Ring | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 2-Aminothiophene Derivatives | Thiophene | S. aureus | - | Ampicillin/Streptomycin | - |
| 2-Aminothiophene Derivatives | Thiophene | E. coli | - | Ampicillin/Streptomycin | - |
| 2-Aminothiophene Derivatives | Thiophene | P. vulgaris | - | Ampicillin/Streptomycin | - |
| 2-Aminothiophene Derivatives | Thiophene | B. subtilis | - | Ampicillin/Streptomycin | - |
| Furan-containing Thiazole Derivatives | Furan | C. parapsilosis | Potent | Ketoconazole | - |
Note: Specific MIC values for direct analogs are not consistently available in the literature, but the general activity is reported.
Studies on 2-aminothiophene derivatives have consistently demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria[3][4]. Furan-containing compounds have also been investigated for their antimicrobial properties, with some derivatives showing potent antifungal activity[6]. The choice between a furan and a thiophene scaffold in the design of novel antimicrobials may depend on the target pathogen and the desired spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of the 2-amino-1-arylethanone scaffold is highly dependent on the nature of the aromatic or heteroaromatic ring.
Caption: Influence of the aromatic/heteroaromatic ring on the properties and activity of the 2-amino-1-arylethanone scaffold.
-
Furan: The oxygen heteroatom in the furan ring imparts a degree of polarity and can act as a hydrogen bond acceptor. However, the furan ring can be susceptible to metabolic oxidation, which may lead to the formation of reactive metabolites.
-
Thiophene: As a bioisostere of the phenyl ring, thiophene is often used to modulate physicochemical properties. The sulfur atom is less electronegative than oxygen, which can alter the electronic character of the molecule compared to its furan analog. 2-aminothiophenes, in particular, have a well-documented history of broad biological activity[3][4][5].
-
Pyrrole: The nitrogen atom in the pyrrole ring can act as both a hydrogen bond donor and acceptor, offering unique interaction possibilities with biological targets. Pyrrole-containing compounds have demonstrated significant activity in various therapeutic areas, including as kinase inhibitors[2].
-
Phenyl: A simple phenyl ring provides a larger, more lipophilic scaffold. Substituents on the phenyl ring can be systematically varied to probe the steric and electronic requirements of the binding site, allowing for fine-tuning of activity.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. The following are representative protocols for assessing the anticancer and antimicrobial activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The choice between a furan, thiophene, pyrrole, or phenyl scaffold in the design of 2-amino-1-arylethanone derivatives is a nuanced decision that should be driven by the specific therapeutic target and desired pharmacological profile. While direct comparative data for "this compound" is not extensively available, the existing body of research on related structures provides valuable insights. Thiophene-containing analogs appear to be a particularly promising avenue for antimicrobial drug discovery, while furan and pyrrole scaffolds have demonstrated significant potential in the development of novel anticancer agents. The phenyl ring offers a classic, highly tunable platform for structure-activity relationship studies. Further research involving the synthesis and parallel biological evaluation of a focused library of these 2-amino-1-arylethanone analogs is warranted to definitively elucidate the most efficacious scaffold for specific therapeutic applications.
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ResearchGate. Miscellaneous derivatives of 2‐aminothiophenes as antimicrobial agents. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Furan Isomers in Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Isomer Challenge in Furan Chemistry
Furan and its derivatives are foundational five-membered heterocyclic scaffolds in organic chemistry, appearing in pharmaceuticals, natural products, and industrial chemicals.[1] During synthesis, the formation of positional isomers—molecules with the same chemical formula but different arrangements of atoms—is a common and critical challenge. Distinguishing between isomers like 2-methylfuran and 3-methylfuran, or 2,3-dihydrofuran and 2,5-dihydrofuran, is paramount for reaction monitoring, quality control, and ensuring the efficacy and safety of the final product.[1] Spectroscopic techniques offer a powerful, non-destructive toolkit for unambiguous structural elucidation.[1] This guide provides a comparative analysis of key spectroscopic methods, grounded in experimental data, to confidently differentiate furan isomers.
Logical Workflow for Isomer Differentiation
A systematic approach is crucial for efficiently and accurately identifying an unknown furan isomer. The following workflow outlines a logical progression from confirming molecular mass to elucidating the precise atomic connectivity.
Caption: A logical workflow for the systematic identification of furan isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms.[1] The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the substitution pattern on the furan ring.
Causality in NMR: Why Spectra Differ
The furan ring is an electron-rich aromatic system. The placement of a substituent, such as a methyl group, perturbs this electronic environment. An electron-donating group like methyl increases electron density, particularly at the ortho and para positions, causing the attached protons and carbons to become more "shielded" and appear at a lower chemical shift (upfield). This predictable electronic effect is the primary reason for the distinct spectral differences between isomers.
¹H and ¹³C NMR: A Comparative Analysis
The differentiation between 2-methylfuran and 3-methylfuran is a classic example. In 2-methylfuran, the methyl group is at the C-2 position, adjacent to the oxygen atom. In 3-methylfuran, it is at the C-3 position. This seemingly small change leads to dramatic differences in their NMR spectra.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃) [1]
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Furan | H-2, H-5 | ~7.44 | Triplet (t) | ~1.8 |
| H-3, H-4 | ~6.38 | Triplet (t) | ~1.8 | |
| 2-Methylfuran | H-5 | ~7.25 | Doublet of multiplets (dm) | ~1.8 |
| H-4 | ~6.23 | Doublet of doublets (dd) | ~3.2, ~1.8 | |
| H-3 | ~5.93 | Doublet of multiplets (dm) | ~3.2 | |
| -CH₃ | ~2.26 | Singlet (s) | - | |
| 3-Methylfuran | H-2 | ~7.20 | Singlet-like | - |
| H-5 | ~7.30 | Triplet-like | ~1.8 | |
| H-4 | ~6.25 | Doublet-like | ~1.8 |
| | -CH₃ | ~2.00 | Singlet (s) | - |
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃) [1]
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| Furan | C-2, C-5 | ~142.8 |
| C-3, C-4 | ~109.7 | |
| 2-Methylfuran | C-2 | ~152.0 |
| C-5 | ~106.1 | |
| C-3 | ~110.5 | |
| C-4 | ~104.7 | |
| -CH₃ | ~13.5 | |
| 3-Methylfuran | C-3 | ~122.0 |
| C-2 | ~139.0 | |
| C-5 | ~142.0 | |
| C-4 | ~115.0 |
| | -CH₃ | ~11.0 |
Note: Data for 3-methylfuran is based on correlation studies and data available from resources like the Spectral Database for Organic Compounds (SDBS).[2][3]
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR is often sufficient, 2D NMR techniques like COSY, HSQC, and HMBC provide definitive proof of structure by mapping atomic correlations.[4][5]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, confirming which protons are adjacent. For 2-methylfuran, a COSY spectrum would show a cross-peak between H-3 and H-4, but not between H-5 and any other ring proton, confirming their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[6] This is essential for assigning the carbon signals correctly.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the deciding experiment. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling).[5] For 2-methylfuran, the key correlation is from the methyl protons (~2.26 ppm) to the C-2 carbon (~152.0 ppm), proving the methyl group's attachment point.
Caption: Key HMBC correlations confirming the structure of 2-methylfuran.
Vibrational Spectroscopy: A Rapid Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint."[7][8] While less definitive than NMR for isomer differentiation, they are fast, require minimal sample preparation, and are excellent for confirming functional groups and monitoring reaction progress.
Causality in Vibrational Spectroscopy: Why Bands Shift
The frequency of a molecular vibration depends on the masses of the bonded atoms and the strength of the bond. The substitution pattern and degree of saturation in furan isomers alter the bond strengths and molecular symmetry, causing shifts in the observed absorption or scattering frequencies. For example, C=C stretching frequencies are sensitive to conjugation and substitution.
Table 3: Key IR Absorption Bands (cm⁻¹) [1][9]
| Vibrational Mode | Furan | 2-Methylfuran | 2,3-Dihydrofuran | 2,5-Dihydrofuran |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3125 - 3160 | 3120 - 3150 | - | - |
| Alkene =C-H Stretch | - | - | ~3070 | ~3060 |
| Aliphatic C-H Stretch | - | 2850 - 3000 | 2850 - 2980 | 2850 - 2980 |
| C=C Stretch | ~1580, ~1485 | ~1590, ~1510 | ~1620 | ~1610 |
| Ring/C-O-C Stretch | ~1175, ~1060 | ~1170, ~1020 | ~1080 | ~1100 |
| Out-of-plane C-H Bend | ~885, ~744 | ~880, ~730 | ~890, ~720 | ~870 |
The most telling difference is between the aromatic furans and the dihydrofurans. The latter lack the aromatic C-H stretch above 3100 cm⁻¹ and instead show aliphatic C-H stretches below 3000 cm⁻¹. Furthermore, 2,3-dihydrofuran is an enol ether, and its C=C bond is adjacent to the oxygen, which influences its stretching frequency compared to the isolated double bond in 2,5-dihydrofuran.[10][11]
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is the frontline technique for confirming molecular weight and purity.[12] While isomers will have the same molecular weight and thus the same molecular ion peak (M⁺), their fragmentation patterns can differ based on the stability of the resulting radical cations and neutral losses.[13]
Causality in Fragmentation: Why Patterns Differ
Upon electron impact, the molecule is ionized and fragments in ways that lead to the most stable possible ions. The position of a substituent can direct the fragmentation pathway. For instance, a methyl group can be lost as a radical (CH₃•), or its presence can stabilize an adjacent positive charge, favoring a different ring-opening mechanism compared to its isomer.
Table 4: Mass Spectrometry Data (m/z) [1][12]
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| Furan | C₄H₄O | 68.07 | 68 | 39, 38 |
| 2-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 51, 39 |
| 3-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 51, 39 |
For 2- and 3-methylfuran, the primary fragment ions are often identical (e.g., loss of H• to give m/z 81, loss of CO to give a C₄H₆⁺ ion at m/z 54, followed by loss of H• to give m/z 53).[12] However, the relative intensities of these fragments can differ subtly. Differentiating these two isomers by MS alone is challenging and unreliable without high-resolution instruments and careful comparison to library spectra. Therefore, MS is best used to confirm the molecular formula and then defer to NMR for definitive isomer assignment.
Experimental Protocols
Protocol 1: High-Resolution NMR Analysis (¹H, ¹³C, HSQC)
-
Objective: To obtain high-resolution 1D and 2D NMR spectra for unambiguous structural elucidation.[1]
-
Methodology:
-
Sample Preparation: Prepare a solution of the furan isomer (approx. 5-15 mg) in a deuterated solvent (e.g., CDCl₃, 0.6 mL) in a standard 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire the spectrum with parameters such as a 30° pulse angle, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16 scans.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and acquire at least 1024 scans to achieve a good signal-to-noise ratio.[1]
-
HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the spectral widths to cover the proton and carbon regions of interest. Acquire 256-512 increments in the indirect (¹³C) dimension with 4-8 scans per increment.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.[1] Analyze chemical shifts, multiplicities, and coupling constants. For the HSQC, identify the cross-peaks that correlate each proton signal with its directly attached carbon.
-
Protocol 2: GC-MS Analysis
-
Objective: To determine the molecular weight and fragmentation pattern of the furan isomer.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method: Set an appropriate temperature program. For example: initial temperature 50°C hold for 2 min, ramp at 10°C/min to 200°C. Use helium as the carrier gas.
-
MS Method: Set the EI source to 70 eV.[1] Scan a mass range of m/z 35-200.
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion (M⁺) and major fragment ions. Compare the spectrum to a reference database like the NIST/EPA/NIH Mass Spectral Library.[14]
-
Conclusion
While each spectroscopic technique provides valuable information, a multi-technique approach ensures the highest confidence in structural assignment. Mass spectrometry is indispensable for confirming the molecular weight, and vibrational spectroscopy offers a rapid fingerprint. However, for the definitive differentiation of furan isomers, NMR spectroscopy, particularly with the aid of 2D experiments like HSQC and HMBC, is the gold standard. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently navigate the challenges of isomerism in furan synthesis and development.
References
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][2][15]
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Palmer, M. H., et al. (2020). High-resolution vacuum ultraviolet absorption spectra of 2,3- and 2,5-dihydrofuran. The Journal of Chemical Physics. [Link][10]
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A Senior Application Scientist's Guide to 2-Amino-1-(furan-2-YL)ethanone Hydrochloride in Organic Synthesis
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α-aminoketones serve as versatile synthons for a myriad of heterocyclic systems that form the core of many pharmaceuticals and biologically active compounds. This guide provides a comprehensive performance benchmark of 2-Amino-1-(furan-2-YL)ethanone hydrochloride , offering a comparative analysis against common alternatives in key organic transformations. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction: The Furan Moiety as a Bioactive Scaffold
The furan ring is a privileged heterocyclic motif present in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in a variety of chemical transformations.[1][2] Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic profiles. This compound, as a readily available α-aminoketone, presents an attractive starting material for the synthesis of furan-containing heterocycles. This guide will delve into its performance in three cornerstone reactions for heterocyclic synthesis: the Paal-Knorr synthesis of pyrroles, the Hantzsch synthesis of pyridines, and the Fischer indole synthesis.
Comparative Performance Analysis
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4] In a variation of this reaction, α-aminoketones can react with β-dicarbonyl compounds to generate highly substituted pyrroles. The performance of this compound is benchmarked against its phenyl and thiophenyl analogues.
Table 1: Performance Comparison in the Paal-Knorr Pyrrole Synthesis
| α-Aminoketone Hydrochloride | β-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-1-(furan-2-YL)ethanone | Ethyl acetoacetate | Ethyl 2-methyl-5-(furan-2-yl)-1H-pyrrole-3-carboxylate | Acetic acid, reflux, 4h | Data not available in searched literature | N/A |
| 2-Amino-1-phenylethanone | Ethyl acetoacetate | Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Acetic acid, reflux, 4h | ~85% (representative) | [5] |
| 2-Amino-1-(thiophen-2-yl)ethanone | Ethyl acetoacetate | Ethyl 2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate | Acetic acid, reflux, 4h | Data not available in searched literature | N/A |
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
A general procedure for the Paal-Knorr synthesis of a substituted pyrrole is as follows:
-
To a solution of the α-aminoketone hydrochloride (1.0 eq.) in glacial acetic acid (5 mL/mmol), add the β-dicarbonyl compound (1.1 eq.).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion:
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6][7] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, often ammonia or an ammonium salt. α-Aminoketones can serve as a precursor to one of the β-ketoester equivalents and the nitrogen source.
Table 2: Performance Comparison in the Hantzsch Pyridine Synthesis
| α-Aminoketone Hydrochloride | Aldehyde | β-Ketoester | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-1-(furan-2-YL)ethanone | Benzaldehyde | Ethyl acetoacetate | Ethyl 2-(furan-2-yl)-4-phenyl-6-methyl-1,4-dihydropyridine-3-carboxylate | Ethanol, reflux, 8h | Data not available in searched literature | N/A |
| 2-Amino-1-phenylethanone | Benzaldehyde | Ethyl acetoacetate | Ethyl 2-phenyl-4-phenyl-6-methyl-1,4-dihydropyridine-3-carboxylate | Ethanol, reflux, 8h | ~75% (representative) | [8] |
| 2-Amino-1-(thiophen-2-yl)ethanone | Benzaldehyde | Ethyl acetoacetate | Ethyl 2-(thiophen-2-yl)-4-phenyl-6-methyl-1,4-dihydropyridine-3-carboxylate | Ethanol, reflux, 8h | Data not available in searched literature | N/A |
Experimental Protocol: Hantzsch Pyridine Synthesis
A general procedure for the Hantzsch pyridine synthesis using an α-aminoketone is as follows:
-
In a round-bottom flask, combine the α-aminoketone hydrochloride (1.0 eq.), the aldehyde (1.0 eq.), and the β-ketoester (1.0 eq.) in ethanol (10 mL/mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Discussion:
The Hantzsch synthesis is a reliable method for the preparation of dihydropyridines.[8] The use of this compound would lead to the formation of a furan-substituted pyridine, a valuable scaffold in medicinal chemistry. While direct comparative data is unavailable, the phenyl analogue provides a good yield, suggesting that the furan derivative should also perform well under similar conditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[9][10] The α-aminoketone can serve as the ketone component in this reaction.
Table 3: Performance Comparison in the Fischer Indole Synthesis
| α-Aminoketone Hydrochloride | Phenylhydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-1-(furan-2-YL)ethanone | Phenylhydrazine | 2-(Furan-2-yl)-1H-indole | Polyphosphoric acid, 100 °C, 2h | Data not available in searched literature | N/A |
| 2-Amino-1-phenylethanone | Phenylhydrazine | 2-Phenyl-1H-indole | Polyphosphoric acid, 100 °C, 2h | ~70% (representative) | [11] |
| 2-Amino-1-(thiophen-2-yl)ethanone | Phenylhydrazine | 2-(Thiophen-2-yl)-1H-indole | Polyphosphoric acid, 100 °C, 2h | Data not available in searched literature | N/A |
Experimental Protocol: Fischer Indole Synthesis
A general procedure for the Fischer indole synthesis is as follows:
-
To a stirred solution of the phenylhydrazine hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol), add the α-aminoketone hydrochloride (1.0 eq.).
-
Heat the mixture to reflux to form the phenylhydrazone intermediate.
-
After formation of the hydrazone (monitored by TLC), remove the solvent under reduced pressure.
-
Add a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture to the required temperature (typically 80-150 °C) until the reaction is complete.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Discussion:
The Fischer indole synthesis is a classic and versatile method for indole formation.[11] The use of this compound would provide access to 2-(furan-2-yl)-substituted indoles. The electron-rich furan ring is generally stable under the acidic conditions of the Fischer indole synthesis, although harsh conditions should be avoided to prevent potential degradation.
Mechanistic Considerations and Causality
The choice of the aromatic group on the α-aminoketone can influence the reactivity and outcome of these heterocyclic syntheses. The furan ring, being more electron-rich than a phenyl ring, can enhance the nucleophilicity of the enamine intermediates formed in the Paal-Knorr and Hantzsch reactions, potentially leading to faster reaction rates. However, the furan ring is also more susceptible to acid-catalyzed polymerization or ring-opening reactions, which could lead to lower yields if the reaction conditions are not carefully controlled.[12] In the Fischer indole synthesis, the electronic nature of the furan ring is less likely to have a dramatic effect on the key[13][13]-sigmatropic rearrangement step compared to substituents on the phenylhydrazine ring.
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the core transformations discussed.
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Caption: Hantzsch synthesis of a substituted pyridine.
Caption: Fischer indole synthesis of a substituted indole.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide range of furan-containing heterocyclic compounds. While direct, side-by-side comparative data with other α-aminoketones in the Paal-Knorr, Hantzsch, and Fischer indole syntheses is not extensively documented in the current literature, the established reactivity of its phenyl analogue suggests that the furan derivative is a highly promising reagent for these transformations. The electron-rich nature of the furan ring may offer advantages in terms of reaction rates, although careful optimization of reaction conditions is recommended to mitigate potential side reactions. Further research into the substrate scope and optimization of these reactions with this compound is warranted and will undoubtedly expand its utility in the synthesis of novel bioactive molecules.
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Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 2756–2767. [Link]
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Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 1635–1642. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(3), 290-332. [Link]
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
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Minetto, G.; Raveglia, L. F.; Sega, A.; Taddei, M. Microwave-Assisted Paal–Knorr Reaction—Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Eur. J. Org. Chem.2005 , 5277–5288. [Link]
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Vankadavath, S., & Mohammed, H. A. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 633-644. [Link]
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Braum, R. U.; Zeitler, K.; Müller, T. J. J. Paal-Knorr Pyrrole Synthesis. Org. Lett.2001 , 3, 3297–3300. [Link]
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Stork, G.; et al. The Total Synthesis of (±)-Aspidospermine. J. Am. Chem. Soc.1963 , 85, 207–222. [Link]
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Vankadavath, S., & Mohammed, H. A. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 633-644. [Link]
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Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]
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Foye, W. O. The Paal-Knorr Thiophene Synthesis. J. Org. Chem.1952 , 17, 1405. [Link]
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Estevez, V.; et al. A Generalization of the Hantzsch Pyrrole Synthesis. Org. Lett.2014 , 16, 4782–4785. [Link]
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Request PDF on ResearchGate. Efficient Synthesis of 2-Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. [Link]
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Zeng, Y., Yang, S. H., Guo, J. L., Li, Y., & Wang, Z. Y. (2025). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 30(x), x. [Link]
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Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2013). New Azacycles by One‐Pot Three‐Component Hantzsch‐Like Synthesis of Tetra (hexa) azacyclopenta [a] anthracenes, Tetraazaindeno. Journal of Heterocyclic Chemistry, 50(S1), E1-E7. [Link]
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Avetisyan, A., & Karapetyan, L. (2012). Synthesis of new derivatives of 2-imino-2, 5-dihydrofurans. Heterocyclic Communications, 18(5-6), 263-267. [Link]
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Wang, C., Su, Z., Xie, Z., Wang, S., & Luo, N. (2019). Direct synthesis of highly functionalized furans from donor-acceptor cyclopropanes via DBU-mediated ring expansion reactions. Organic & biomolecular chemistry, 17(36), 8348-8352. [Link]
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Aslam, M., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747-1760. [Link]
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Nozoe, T., & Wakabayashi, H. (2016). Synthesis of Azulene Derivatives from 2H-Cyclohepta [b] furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 21(7), 912. [Link]
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Navigating the Challenges of Furan-Based Intermediates: A Comparative Guide to 2-Amino-1-(furan-2-yl)ethanone Hydrochloride and its Alternatives
For Immediate Publication
To the Desks of Researchers, Scientists, and Drug Development Professionals,
The selection of pharmaceutical intermediates is a critical decision point in the drug development pipeline, profoundly influencing the efficiency, scalability, and safety profile of the final active pharmaceutical ingredient (API). Among the myriad of building blocks available, heteroaromatic ketones play a pivotal role. This guide offers an in-depth technical comparison of 2-Amino-1-(furan-2-yl)ethanone hydrochloride , a commonly used intermediate, with its thiophene and phenyl analogues. We will explore the inherent limitations of the furan moiety and provide a data-driven analysis to inform the selection of more robust alternatives for your synthetic campaigns.
The Furan Conundrum: A Double-Edged Sword
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in medicinal chemistry. It often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.[1] However, this structural feature is not without its liabilities. The furan nucleus is susceptible to in vivo oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic metabolites, such as unsaturated γ-dicarbonyls.[1][2] This metabolic instability is a significant concern in drug development, often leading to downstream safety issues and costly late-stage failures.
Therefore, while this compound offers a versatile starting point for the synthesis of various pharmaceutical agents, its limitations necessitate a careful evaluation of alternative intermediates that can mitigate these risks without compromising synthetic utility.
Head-to-Head Comparison: Furan vs. Thiophene vs. Phenyl Analogues
To provide a clear and objective comparison, we will evaluate this compound against its direct structural analogues: 2-Amino-1-(thiophen-2-yl)ethanone hydrochloride and 2-Amino-1-phenylethanone hydrochloride . The core difference lies in the aromatic ring, which significantly impacts the physicochemical properties and reactivity of the intermediate.
| Parameter | 2-Amino-1-(furan-2-yl)ethanone HCl | 2-Amino-1-(thiophen-2-yl)ethanone HCl | 2-Amino-1-phenylethanone HCl |
| Aromatic Stability | Lowest | Higher than Furan | Highest |
| Metabolic Stability | Prone to oxidative ring opening | Generally more stable than furan analogues | Generally stable |
| Reactivity | Highly reactive in electrophilic substitutions | Less reactive than furan | Reactivity dependent on ring substituents |
| Synthetic Yield (Illustrative) | Variable, can be lower due to instability | Generally good yields reported[3] | High yields often achievable[4] |
| Purity | Potential for degradation products | Generally high purity achievable | High purity achievable |
| Cost | Varies based on supplier and scale | Generally competitive with furan analogue | Often the most cost-effective option |
Key Insights from the Comparative Data:
-
Aromaticity and Stability: The order of aromaticity, and thus general stability, is Benzene > Thiophene > Furan.[2] The higher resonance energy of the thiophene ring compared to the furan ring contributes to its greater stability. This increased stability often translates to more robust and reliable performance in subsequent synthetic steps.
-
Metabolic Fate: The primary concern with the furan-based intermediate is its metabolic instability.[2][5] Thiophene-containing compounds are also metabolized, but often at a slower rate and through different pathways that may be less likely to produce highly reactive species.[6] Phenyl analogues, while also subject to metabolism, generally do not undergo the same ring-opening activation seen with furans.
-
Synthetic Considerations: The higher reactivity of the furan ring can sometimes be advantageous for certain transformations, but it can also lead to undesired side reactions and lower overall yields. Thiophene and phenyl analogues often provide a more predictable and controlled reactivity profile. For instance, the Gewald reaction for the synthesis of 2-aminothiophenes is a well-established and high-yielding method.[7][8]
Experimental Protocols for Evaluation
To ensure the selection of the most suitable intermediate for your specific application, a series of standardized experimental evaluations are recommended.
Protocol 1: Comparative Synthesis and Yield Analysis
Objective: To determine the practical yield and purity of the final product when using each of the three intermediates in a representative synthetic transformation (e.g., N-acylation or reductive amination).
Methodology:
-
Reaction Setup: In three separate reaction vessels, dissolve equimolar amounts of this compound, 2-Amino-1-(thiophen-2-yl)ethanone hydrochloride, and 2-Amino-1-phenylethanone hydrochloride in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add an equimolar amount of a standard acylating agent (e.g., benzoyl chloride) or an aldehyde/ketone for reductive amination, along with any necessary catalysts or reagents.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.
-
Work-up and Isolation: Upon completion, perform an identical work-up and purification procedure (e.g., extraction, chromatography) for all three reactions.
-
Yield and Purity Determination: Accurately weigh the isolated products to calculate the percentage yield. Analyze the purity of each product using HPLC and characterize by NMR and Mass Spectrometry.
Protocol 2: Stability Assessment of the Intermediate
Objective: To evaluate the chemical stability of the three hydrochloride salts under accelerated storage conditions, as per ICH guidelines.[9][10][11]
Methodology:
-
Sample Preparation: Place accurately weighed samples of each of the three intermediates in separate, sealed vials.
-
Storage Conditions: Store the vials under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 4 weeks).[10]
-
Time-Point Analysis: At regular intervals (e.g., weekly), remove a sample from each vial and analyze for degradation using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of the parent intermediate remaining and identify any major degradation products. Plot the percentage of remaining intermediate against time to compare the degradation rates.
Visualizing the Decision Framework
To aid in the selection process, the following workflow outlines the key considerations:
Caption: A logical workflow for the selection of a pharmaceutical intermediate, starting from the identification of limitations of the furan-based compound to the final informed decision based on experimental evaluation.
Conclusion: Prioritizing Stability and Scalability
While this compound remains a viable intermediate for certain applications, its inherent metabolic instability presents a significant risk in the drug development process. This comparative guide, supported by the outlined experimental protocols, strongly suggests that the thiophene and phenyl analogues offer more robust and reliable alternatives. The superior stability of the thiophene and phenyl rings can lead to improved synthetic yields, higher purity profiles, and, most importantly, a more favorable safety profile for the resulting API.
As Senior Application Scientists, we advocate for a proactive approach to intermediate selection. By carefully considering the potential liabilities of the furan moiety and performing rigorous comparative studies, researchers can de-risk their drug development programs and ultimately accelerate the delivery of safe and effective medicines to patients.
References
- BenchChem. (2025). Furan vs.
- BenchChem. (2025). A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003, February 6).
- LSC Group®. (n.d.). ICH Stability Guidelines.
- ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.
- International Journal of Pharmacy and Biological Sciences. (n.d.).
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Stenutz. (n.d.). 2-amino-1-phenylethanone.
- BenchChem. (2025). Technical Support Center: Addressing Metabolic Instability of Furan-Containing Compounds.
- Scribd. (n.d.). Synthesis of 2 Aminofurans and 2 Aminothiophenes.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Chemsrc. (2025, August 22). 2-Amino-1-phenylethanone hydrochloride.
- ChemSynthesis. (2025, May 20). 2-amino-1-phenylethanone.
- Organic Chemistry Portal. (n.d.).
- Exploring 2-Amino-1-Phenylethanone: Properties, Applic
- Karaarslan, M., & Çetinkaya, E. (n.d.). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ChemicalBook. (n.d.). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis.
- PubChem. (n.d.). 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride.
- SpringerLink. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
- PubChem. (n.d.). 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol.
- Organic Syntheses. (n.d.).
- Sciforum. (2022, November 15).
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
- ResearchGate. (2018, April 10). (PDF) Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1.
- National Institutes of Health. (2018, April). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1.
- ResearchGate. (2025, August 6).
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A Comparative Analysis of the Reactivity of Furan versus Benzofuran Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics and efficient synthetic strategies. Furan and benzofuran represent two fundamental oxygen-containing heterocycles, both of which are prevalent motifs in a vast array of natural products and pharmacologically active compounds. While structurally related, the fusion of a benzene ring to the furan core in benzofuran profoundly alters its chemical reactivity. This guide provides a comprehensive comparative analysis of the reactivity of furan and benzofuran derivatives, supported by experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.
Introduction: The Tale of Two Rings
Furan, a five-membered aromatic heterocycle, is characterized by its high π-electron density, rendering it significantly more reactive than benzene towards electrophiles. Its aromaticity, however, is modest, allowing it to also participate in reactions typical of conjugated dienes, most notably the Diels-Alder reaction.
Benzofuran, or coumarone, consists of a furan ring fused to a benzene ring. This fusion, or annelation, creates a more extended π-system but also introduces a chemical dichotomy. The furan moiety and the benzene ring often exhibit distinct reactivities, and the electronic interplay between the two rings governs the overall chemical behavior of the molecule. Benzofuran derivatives are integral to a wide range of pharmaceuticals, including the antiarrhythmic amiodarone and the antidepressant vilazodone, underscoring the importance of understanding their synthesis and functionalization.[1][2]
This guide will dissect the reactivity of these two heterocyclic systems across three major classes of reactions: electrophilic substitution, cycloaddition reactions, and oxidation & reduction, providing both the "what" and the "why" behind their divergent chemical behaviors.
Electrophilic Aromatic Substitution: A Study in Contrasting Reactivity
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The electron-rich nature of the furan ring dictates a high susceptibility to electrophilic attack, while the fused benzene ring in benzofuran modulates this reactivity.
Overall Reactivity and the Influence of Aromaticity
Furan is exceptionally reactive towards electrophiles, often undergoing reaction under much milder conditions than benzene. This heightened reactivity is a direct consequence of the oxygen heteroatom's ability to donate a lone pair of electrons into the π-system, thereby increasing the electron density of the ring carbons. However, this comes at the cost of reduced aromaticity compared to benzene. The lower delocalization energy of furan makes its aromatic sextet more easily disrupted, but also renders the ring susceptible to polymerization and ring-opening under harsh acidic conditions.[3][4]
The fusion of the benzene ring in benzofuran serves to increase the overall aromatic stabilization of the molecule. This annelation effect, however, leads to a decrease in the reactivity of the furan portion of the molecule towards electrophiles when compared to furan itself.
Regioselectivity: Where the Electrophile Attacks
Furan: Electrophilic attack on the furan ring overwhelmingly occurs at the C2 (α) position. This preference can be rationalized by examining the stability of the cationic intermediate (the sigma complex). Attack at C2 allows for the positive charge to be delocalized over three atoms, including the oxygen, which can effectively stabilize the charge through resonance. In contrast, attack at the C3 (β) position results in a less stable intermediate where the positive charge is only delocalized over two carbon atoms.
Benzofuran: The regioselectivity of electrophilic substitution in benzofuran is more complex and highly dependent on the reaction conditions and the nature of the electrophile. Both the C2 and C3 positions of the furan ring are susceptible to attack.
-
Attack at C2: This leads to a cationic intermediate where the positive charge can be delocalized onto the benzene ring, benefiting from the stability of a benzylic-like carbocation.
-
Attack at C3: This results in an intermediate where the positive charge is adjacent to the oxygen atom, allowing for resonance stabilization from the oxygen lone pair.
Generally, reactions that proceed through a more carbocation-like transition state favor substitution at the C2 position to take advantage of the benzylic stabilization. However, many electrophilic substitutions on benzofuran yield a mixture of C2 and C3 isomers, and in some cases, C3 substitution can be the major product. For instance, Friedel-Crafts acylation of benzofuran often results in low C2/C3 regioselectivity.[5]
The following diagram illustrates the mechanistic pathways for electrophilic substitution on furan and benzofuran.
Caption: Mechanistic pathways for electrophilic substitution on furan and benzofuran.
Comparative Data for Electrophilic Substitution Reactions
The following table summarizes the typical conditions and outcomes for key electrophilic substitution reactions on furan and benzofuran, highlighting the greater reactivity of furan.
| Reaction | Furan Derivative | Reagent and Conditions | Major Product(s) | Approximate Yield | Reference |
| Nitration | Furan | HNO₃, Acetic Anhydride, -10 °C | 2-Nitrofuran | ~75% | |
| Benzofuran | NaNO₂, (NH₄)₂S₂O₈, ultrasound | 2-Nitrobenzofuran | Good | [6] | |
| Bromination | Furan | Br₂ in Dioxane, -5 °C | 2-Bromofuran | ~80% | |
| Benzofuran | Br₂ in CHCl₃, rt | Mixture of bromo-derivatives | Variable | [7] | |
| Friedel-Crafts Acylation | Furan | Acetic Anhydride, BF₃·OEt₂ | 2-Acetylfuran | ~90% | [8] |
| Benzofuran | Acyl chloride, SnCl₄ or AlCl₃ | Mixture of 2- and 3-acylbenzofurans | Moderate to low | [1][5] |
Causality Behind Experimental Choices: The use of mild nitrating agents like acetyl nitrate for furan is crucial to avoid polymerization and ring-opening that occurs with stronger acidic conditions (e.g., H₂SO₄/HNO₃). For benzofuran, while it is less reactive than furan, harsh conditions can still lead to side reactions, hence the exploration of alternative methods like sonication-assisted nitration. In Friedel-Crafts acylation, the less reactive benzofuran often requires stronger Lewis acids and can lead to complex product mixtures due to the competing reaction pathways at C2 and C3.
Experimental Protocol: Nitration of Furan
This protocol describes a self-validating system for the controlled nitration of furan using acetyl nitrate. The careful control of temperature is a critical parameter for success.
Materials:
-
Furan
-
Acetic anhydride
-
Fuming nitric acid
-
Pyridine
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to below -10 °C using an acetone/dry ice bath.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below -5 °C.
-
In a separate flask, dissolve furan in an equal volume of acetic anhydride and cool to -10 °C.
-
Add the furan solution dropwise to the freshly prepared acetyl nitrate solution, ensuring the reaction temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 15 minutes.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then treated with pyridine to eliminate acetic acid and yield 2-nitrofuran.
Caption: Experimental workflow for the nitration of furan.
Cycloaddition Reactions: The Diene Character
The reduced aromaticity of the furan ring allows it to behave as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful synthetic route to a variety of bicyclic compounds.
Furan Derivatives in Diels-Alder Reactions
Furan readily undergoes Diels-Alder reactions with a range of dienophiles, particularly those bearing electron-withdrawing groups. The reaction is often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by thermodynamic and kinetic factors. The reversibility of the furan Diels-Alder reaction is a key feature that can be exploited in dynamic covalent chemistry and for the design of self-healing materials.[9][10]
Benzofuran Derivatives in Diels-Alder Reactions
Benzofuran is generally considered a poor diene in the Diels-Alder reaction. The fusion of the benzene ring increases the aromatic stabilization energy, making the disruption of the π-system required for the [4+2] cycloaddition energetically unfavorable. While some examples of Diels-Alder reactions involving benzofuran derivatives have been reported, they often require harsh conditions or highly reactive dienophiles. In many cases, the benzene ring of the benzofuran can act as the dienophile in reactions with electron-rich dienes.
The following diagram illustrates the general principle of the Diels-Alder reaction for furan and the general reluctance of benzofuran to participate as a diene.
Caption: Comparative Diels-Alder reactivity of furan and benzofuran as dienes.
Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride
This protocol outlines the classic Diels-Alder reaction between furan and maleic anhydride, a robust and reproducible experiment.
Materials:
-
Furan
-
Maleic anhydride
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve maleic anhydride in diethyl ether in a round-bottom flask.
-
Add an equimolar amount of furan to the solution.
-
Stir the reaction mixture at room temperature. The product will often precipitate out of the solution as a white solid.
-
If precipitation is slow, the reaction can be gently warmed or allowed to stand for several hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold diethyl ether or hexanes to remove any unreacted starting materials.
-
Dry the product to obtain the Diels-Alder adduct. The exo isomer is the thermodynamically more stable product and is typically isolated.
Oxidation and Reduction: Probing the Ring's Stability
The differing stabilities of the furan and benzofuran ring systems are also evident in their behavior towards oxidation and reduction.
Oxidation
Furan: The furan ring is highly susceptible to oxidation. Strong oxidizing agents can lead to ring-opening and degradation. Ozonolysis of furan, for example, cleaves the double bonds to yield dicarbonyl compounds.[11] Milder oxidation can lead to the formation of endoperoxides.
Benzofuran: The benzofuran ring is more resistant to oxidation than furan. The furan moiety can be selectively oxidized under controlled conditions, often leading to the formation of 2,3-epoxides which can then undergo further transformations. The benzene ring generally remains intact unless subjected to harsh oxidative conditions.
Reduction
Furan: Catalytic hydrogenation of furan can lead to a variety of products depending on the catalyst and reaction conditions. Complete saturation of the ring yields tetrahydrofuran (THF), a valuable solvent. Partial reduction can also be achieved. The hydrogenation of furan can be accompanied by ring-opening side reactions.[12]
Benzofuran: The furan ring of benzofuran can be selectively hydrogenated to afford 2,3-dihydrobenzofuran without affecting the benzene ring. This transformation is a common strategy in the synthesis of various bioactive molecules. Raney nickel and palladium on carbon are effective catalysts for this reduction.[6]
The following table provides a comparative summary of the oxidation and reduction of furan and benzofuran.
| Reaction | Furan Derivative | Reagent and Conditions | Major Product(s) |
| Oxidation (Ozonolysis) | Furan | O₃, then reductive workup | Dicarbonyl compounds (ring-opened) |
| Benzofuran | O₃ | Complex mixture, potential for selective oxidation of furan ring | |
| Reduction (Hydrogenation) | Furan | H₂, Pd/C | Tetrahydrofuran (THF) |
| Benzofuran | H₂, Pd/C or Raney Ni | 2,3-Dihydrobenzofuran |
Conclusion: A Tale of Two Reactivities
The fusion of a benzene ring onto the furan core fundamentally alters its reactivity, creating a tale of two distinct chemical personalities. Furan, with its high electron density and modest aromaticity, is a highly reactive heterocycle, readily undergoing electrophilic substitution and participating as a diene in cycloaddition reactions. Its reactivity, however, is a double-edged sword, making it susceptible to degradation under harsh conditions.
Benzofuran, in contrast, is a more robust system. The increased aromatic stabilization imparted by the fused benzene ring tempers the reactivity of the furan moiety. While still susceptible to electrophilic attack, the reactions are generally less facile and the regioselectivity more nuanced. Its reluctance to act as a diene in Diels-Alder reactions further distinguishes it from its monocyclic counterpart.
For the medicinal chemist and the synthetic organic chemist, a thorough appreciation of these differences is not merely academic. It is the key to unlocking the full potential of these valuable heterocyclic scaffolds in the design and synthesis of the next generation of functional molecules.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate. [Link]
-
Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. The Journal of Organic Chemistry. [Link]
-
Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. Universitat de Barcelona. [Link]
-
Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. Taylor & Francis Online. [Link]
-
The ozonisation and the ozonolysis of furan and of some methylated furans in connection with the reactivities of the bonds in the ringsystem. ResearchGate. [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Study of Diels-Alder reactions between furan and maleimide model compounds and the preparation of a healable thermo-reversible polyurethane. ResearchGate. [Link]
-
Ozonolysis of 4a for the preparation of 7‐formylbenzofuran 6. ResearchGate. [Link]
-
Gas-phase ozonolysis of furans, methylfurans, and dimethylfurans in the atmosphere. Royal Society of Chemistry. [Link]
-
Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry. [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Characterization and kinetic study of Diels-Alder reaction. Express Polymer Letters. [Link]
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]
-
Furans and Benzofurans. SpringerLink. [Link]
-
Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Publications. [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharma Guideline. [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. SlideShare. [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111). ResearchGate. [Link]
-
Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Amino-1-(furan-2-YL)ethanone hydrochloride (CAS No. 88352-86-7). As a heterocyclic compound utilized in complex syntheses, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel, the integrity of research, and the environment. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Foundational Step: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound is an irritant and is harmful if ingested. The presence of the furan moiety warrants additional caution; furan itself is a regulated substance known for its flammability, potential to form explosive peroxides, and possible carcinogenicity.[1][2] While this derivative is a hydrochloride salt, treating it with a high degree of caution is a cornerstone of a self-validating safety system.
The Globally Harmonized System (GHS) classification for this compound provides the primary data for our risk assessment.[3]
| GHS Classification | Details |
| Pictogram | (GHS07) |
| Signal Word | Warning [3] |
| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261, P264, P270, P271, P280: Avoid breathing dust, wash skin thoroughly, do not eat/drink/smoke when using, use outdoors or in a well-ventilated area, wear protective equipment.[3]P301+P312, P302+P352, P304+P340, P305+P351+P338: Specific first aid instructions for ingestion, skin contact, inhalation, and eye contact.[3]P403+P233, P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
Operational Readiness: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensuring the correct PPE is worn is non-negotiable. This is your primary defense against direct exposure.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation (H319).[5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation (H315).[1] |
| Protective Clothing | Fully buttoned laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling large quantities or if dust cannot be controlled, to prevent respiratory irritation (H335).[2] Always handle in a chemical fume hood to minimize inhalation risk. |
The Disposal Workflow: From Generation to Collection
The following diagram illustrates the decision-making process for managing waste streams containing this compound. Adherence to this workflow ensures regulatory compliance and operational safety.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocols
CRITICAL DIRECTIVE: This chemical waste is classified as hazardous. Under no circumstances should it be disposed of in regular trash or poured down the sink.[6][7] Improper disposal can lead to environmental contamination and significant regulatory penalties.[7][8]
Protocol 1: Disposal of Unused or Expired Solid Chemical
This procedure applies to the original product container that is expired, no longer needed, or off-specification.
-
Container Integrity Check: Ensure the original container is intact and securely sealed. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container inside a chemical fume hood.
-
Labeling: Affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department, to the container.
-
Information: On the label, clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8] Check the boxes indicating the material is toxic and an irritant.
-
Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA).[7] This area must be secure and away from incompatible materials, particularly strong oxidizing agents and acids.[1][9]
-
Pickup Request: Contact your EHS department to schedule a waste pickup.
Protocol 2: Disposal of Contaminated Solid Waste
This applies to disposable items that have come into direct contact with the chemical, such as gloves, weigh boats, and contaminated paper towels.
-
Segregation: Keep solid waste separate from liquid chemical waste.[10]
-
Containment: Place all contaminated solid items into a designated hazardous waste container. This is typically a plastic drum or pail lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container "Hazardous Solid Waste" and list the contaminant: "Debris contaminated with this compound."
-
Storage and Pickup: Keep the container sealed when not in use. Store it in the SAA and arrange for EHS pickup when full.
Protocol 3: Management of Spill Cleanup Debris
This procedure is for the disposal of materials generated after cleaning a spill of the solid chemical.
-
Cleanup: Following your laboratory's specific spill cleanup procedure, use an inert absorbent material (e.g., vermiculite, dry sand) to collect the spilled solid.[9] Avoid generating dust.[11]
-
Containment: Carefully sweep all spilled material and cleanup debris into a sealable, chemically resistant container.[11]
-
Labeling: Affix a hazardous waste label to the container. Write "Spill Debris with this compound" and indicate the associated hazards.
-
Final Steps: Decontaminate the spill area and any tools used. Dispose of all cleaning materials as hazardous waste. Store the sealed container in the SAA for EHS collection.
Regulatory and Compliance Framework
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework.[6][12] Your institution's Chemical Hygiene Plan and EHS department are your primary resources for ensuring compliance with all federal, state, and local regulations. The generator of the waste is ultimately responsible for its safe and compliant disposal from creation to final treatment.[13]
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
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Furan. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Material Safety Data Sheet - Furan, stabilized. (n.d.). Cole-Parmer. Retrieved from [Link]
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Safety Data Sheet - 2-Acetylfuran. (2023, September 22). Fisher Scientific. Retrieved from [Link]
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (n.d.). MDPI. Retrieved from [Link]
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Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Material Safety Data Sheet - 2-amino acetophenone. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-Amino-1-(furan-2-YL)ethanone hydrochloride
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-Amino-1-(furan-2-YL)ethanone hydrochloride presents a unique set of handling challenges due to its chemical structure, incorporating both a furan ring and an aminoketone moiety. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
The furan moiety, a five-membered aromatic ring containing an oxygen atom, is a common scaffold in medicinal chemistry. However, it is also associated with potential health hazards, including toxicity and the ability to form explosive peroxides upon storage.[1] The aminoketone functionality can also impart biological activity and potential irritant properties.[2][3] Therefore, a comprehensive understanding of these risks is paramount for establishing safe laboratory practices.
Hazard Assessment and Risk Mitigation
| Hazard Class | Potential Risks & Rationale | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4][5] This is a common characteristic of aminoketones and furan derivatives. | Avoid generating dust. Handle in a well-ventilated area, preferably a chemical fume hood. Use appropriate PPE to prevent skin and eye contact. |
| Skin and Eye Irritation | Expected to cause skin and serious eye irritation.[2][3] Many amine and ketone-containing compounds are known irritants. | Wear chemical-resistant gloves and safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2] | Work in a well-ventilated area or fume hood to minimize inhalation exposure. |
| Peroxide Formation | Furan-containing compounds may form explosive peroxides upon prolonged exposure to air and light.[1] | Store in a tightly sealed, opaque container in a cool, dark place. Test for peroxides before use if the compound has been stored for an extended period. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[6]
-
Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
-
Body Protection: A flame-retardant lab coat should be worn at all times.[4] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are advised.[7]
-
Respiratory Protection: When handling the solid material outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]
Operational Workflow for Safe Handling
The following step-by-step guide outlines the essential procedures for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. The sash should be positioned at the lowest practical height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood before introducing the chemical.
-
Donning PPE: Put on all required PPE before handling the compound.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container within the fume hood to minimize the risk of inhalation or contamination of the surrounding area.
Experimental Use
-
Addition to Reaction: Add the compound to the reaction vessel slowly and carefully to avoid splashing and the generation of dust.
-
Maintain Ventilation: Keep the reaction setup within the fume hood for the duration of the experiment.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Control the Spill: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material, such as vermiculite or sand.[9] Do not use combustible materials like paper towels to absorb furan-containing compounds.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[9]
Disposal Plan: A Critical Final Step
Proper disposal of this compound and its associated waste is essential for environmental protection and laboratory safety.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Containerization: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Pathway: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in the regular trash.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- BenchChem. (n.d.). Navigating the Disposal of Difuran Compounds in a Laboratory Setting.
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- Sigma-Aldrich. (2025). Furan Safety Data Sheet.
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- Apollo Scientific. (2022). 2-Amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride Safety Data Sheet.
- Fisher Scientific. (2025). 2-Acetylfuran Safety Data Sheet.
- Ammonia PPE. (2020). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Fisher Scientific. (2025). Furan, stabilized Safety Data Sheet.
- Sigma-Aldrich. (2025). 2-Furyl methyl ketone Safety Data Sheet.
- Fisher Scientific. (2025). Ethanone, 1-(2-aminophenyl)- Safety Data Sheet.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Furan-d4.
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- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Organic Syntheses. (1927). Furan.
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- PubChem. (n.d.). 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride.
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- Sigma-Aldrich. (n.d.). 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-Amino Acetophenone.
- Synerzine. (2018). Ethanone, 1-(2-furanyl)- Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

